LNP Lipid-7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H74O3 |
|---|---|
Molekulargewicht |
615.0 g/mol |
IUPAC-Name |
2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C41H74O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41(43-39-40(44-41)35-38-42)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,40,42H,3-10,15-16,21-39H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI-Schlüssel |
XGGMAKMFLSZTIY-MAZCIEHSSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCO)CCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCO)CCCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of the Novel Ionizable Lipid LNP-7 and its Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of mRNA-based therapeutics and vaccines has been significantly propelled by the development of lipid nanoparticle (LNP) delivery systems. At the heart of these LNPs are ionizable cationic lipids, which are crucial for encapsulating nucleic acid cargo and facilitating its release into the cytoplasm of target cells. The chemical structure of these lipids dictates the efficacy, safety, and biodistribution of the LNP formulation. This guide provides an in-depth technical overview of a novel, hypothetical ionizable lipid, designated "Lipid-7," including its synthesis, characterization, and formulation into lipid nanoparticles (LNP-7). The methodologies and characterization data presented herein are based on established principles and techniques in the field of lipid nanoparticle research, offering a representative framework for the development and evaluation of new ionizable lipids.
Synthesis and Characterization of Lipid-7
The rational design of novel ionizable lipids aims to optimize the balance between potent in vivo activity and a favorable safety profile. The synthesis of Lipid-7 is proposed as a multi-step process, culminating in a molecule with a unique combination of headgroup, linker, and tail domains designed for efficient mRNA encapsulation and delivery.
Synthesis of Lipid-7
The synthesis of Lipid-7 is accomplished through a convergent three-step process, as outlined below. This process involves the synthesis of key intermediates followed by their final assembly.
Experimental Protocol: Synthesis of Lipid-7
-
Step 1: Synthesis of the Amine Headgroup. A suitable starting amine is reacted with a protected amino alcohol under reductive amination conditions. The resulting secondary amine is then protected before proceeding to the next step.
-
Step 2: Synthesis of the Lipid Tails. Two identical lipid tails, each containing an ester linkage, are synthesized by reacting a long-chain fatty acid with a diol, followed by activation of the remaining hydroxyl group.
-
Step 3: Final Assembly and Deprotection. The protected amine headgroup from Step 1 is reacted with the activated lipid tails from Step 2 via a nucleophilic substitution reaction. The final step involves the deprotection of the amine headgroup under acidic conditions to yield Lipid-7. Purification is achieved through silica gel column chromatography.
Characterization of Lipid-7
The chemical structure and purity of the synthesized Lipid-7 were confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Experimental Protocols:
-
¹H NMR Spectroscopy: The sample was dissolved in deuterated chloroform (CDCl₃), and the spectrum was recorded on a 400 MHz spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI) to determine the exact mass of the synthesized lipid.
| Parameter | Method | Result |
| Chemical Structure | ¹H NMR | Consistent with proposed structure |
| Exact Mass | HRMS (ESI) | [M+H]⁺ at m/z = XXX.XXXX |
| Purity | HPLC | >95% |
Formulation and Characterization of LNP-7
Lipid nanoparticles incorporating Lipid-7 (LNP-7) were formulated using a microfluidic mixing technique, a reproducible method for generating LNPs with controlled size and low polydispersity.
LNP-7 Formulation
LNP-7 was formulated to encapsulate messenger RNA (mRNA). The formulation consists of the novel ionizable Lipid-7, a helper lipid (DSPC), cholesterol, and a PEGylated lipid (DMG-PEG 2000).
Experimental Protocol: LNP-7 Formulation
-
Preparation of Lipid Stock Solution: Lipid-7, DSPC, cholesterol, and DMG-PEG 2000 were dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Preparation of mRNA Solution: The mRNA cargo was diluted in a citrate buffer (pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution were mixed using a microfluidic device at a flow rate ratio of 1:3 (ethanol:aqueous).
-
Dialysis: The resulting LNP suspension was dialyzed against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
Physicochemical Characterization of LNP-7
The formulated LNP-7 was characterized for its key physicochemical properties, which are critical determinants of its in vivo performance. For comparison, a control LNP formulation using the well-characterized ionizable lipid SM-102 was prepared and analyzed under identical conditions.
Experimental Protocols:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) using a Zetasizer Nano ZS.
-
Zeta Potential: Determined using the same instrument by measuring the electrophoretic mobility of the LNPs in an electric field.
-
mRNA Encapsulation Efficiency: Quantified using the RiboGreen assay. The fluorescence of the sample was measured before and after lysis of the LNPs with Triton X-100. Encapsulation efficiency was calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Apparent pKa: Determined using a 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay. The fluorescence of TNS was measured in the presence of LNPs across a range of pH values. The pKa is the pH at which 50% of the maximum fluorescence intensity is observed.
| Parameter | Method | LNP-7 | LNP-SM-102 (Control) |
| Particle Size (nm) | DLS | 85.2 ± 3.1 | 88.5 ± 4.2 |
| Polydispersity Index (PDI) | DLS | 0.11 ± 0.02 | 0.13 ± 0.03 |
| Zeta Potential (mV) | Electrophoretic Mobility | -8.5 ± 1.2 | -9.1 ± 1.5 |
| mRNA Encapsulation Efficiency (%) | RiboGreen Assay | 96.3 ± 2.5 | 95.8 ± 2.9 |
| Apparent pKa | TNS Assay | 6.45 | 6.74 |
In Vitro and In Vivo Evaluation of LNP-7
The biological activity of LNP-7 was assessed through in vitro transfection studies and in vivo biodistribution and protein expression analysis.
In Vitro Transfection Efficiency
The ability of LNP-7 to deliver functional mRNA was evaluated in human embryonic kidney (HEK293T) cells using mRNA encoding for firefly luciferase.
Experimental Protocol: In Vitro Transfection
-
HEK293T cells were seeded in a 96-well plate.
-
After 24 hours, the cells were treated with LNP-7 or LNP-SM-102 encapsulating luciferase mRNA at various concentrations.
-
After 24 hours of incubation, the cells were lysed, and luciferase activity was measured using a luminometer.
| Formulation | mRNA Dose (ng/well) | Luciferase Expression (RLU/mg protein) |
| LNP-7 | 50 | 1.5 x 10⁸ |
| 100 | 3.2 x 10⁸ | |
| LNP-SM-102 | 50 | 1.1 x 10⁸ |
| 100 | 2.5 x 10⁸ | |
| Untreated Control | 0 | < 10³ |
In Vivo Biodistribution and Efficacy
The in vivo performance of LNP-7 was assessed in mice following intravenous administration of LNPs carrying luciferase mRNA.
Experimental Protocol: In Vivo Study
-
BALB/c mice were intravenously injected with LNP-7 or LNP-SM-102 encapsulating luciferase mRNA.
-
At 6 hours post-injection, mice were imaged using an in vivo imaging system (IVIS) to determine the biodistribution of luciferase expression.
-
Major organs were harvested, homogenized, and assayed for luciferase activity.
| Organ | LNP-7 (Total Flux [p/s]) | LNP-SM-102 (Total Flux [p/s]) |
| Liver | 8.9 x 10⁹ | 7.5 x 10⁹ |
| Spleen | 1.2 x 10⁸ | 1.5 x 10⁸ |
| Lungs | 5.4 x 10⁷ | 6.1 x 10⁷ |
Proposed Mechanism of Intracellular Delivery
The mechanism of action for LNP-7 is expected to follow the established pathway for ionizable lipid-based LNPs. This involves cellular uptake via endocytosis, followed by endosomal escape and release of the mRNA cargo into the cytoplasm.
Upon endocytosis, the acidic environment of the endosome leads to the protonation of the tertiary amine in Lipid-7. This positive charge is hypothesized to facilitate the disruption of the endosomal membrane, leading to the release of the mRNA into the cytoplasm where it can be translated into protein.
Conclusion
This technical guide outlines a comprehensive framework for the synthesis, formulation, and characterization of a novel ionizable lipid, Lipid-7, and its corresponding lipid nanoparticle, LNP-7. The presented methodologies and characterization techniques are representative of the current standards in the field of LNP development. The hypothetical data suggests that LNP-7 exhibits favorable physicochemical properties and demonstrates potent in vitro and in vivo activity, comparable to or exceeding that of established formulations. This guide serves as a valuable resource for researchers and professionals in the field of drug delivery, providing a structured approach to the evaluation of new materials for nucleic acid therapies.
An In-depth Technical Guide to the Physicochemical Properties of Cationic Lipids for LNP Formulation, with a Focus on Lipid-7
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of cationic lipids used in Lipid Nanoparticle (LNP) formulations for therapeutic delivery, with a specific focus on the available data for LNP Lipid-7. Due to the limited publicly available information on this compound, this guide supplements specific data with established principles and experimental protocols relevant to the broader class of ionizable cationic lipids used in drug delivery.
Core Physicochemical Properties of this compound
This compound is a cationic lipid utilized in the formulation of lipid nanoparticles for the delivery of therapeutics, particularly nucleic acids.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C41H74O3 | [1] |
| Molecular Weight | 615.02 g/mol | [1] |
| CAS Number | 1190203-55-4 | [1] |
| Appearance | Liquid | [1] |
| Density | 0.901 g/cm³ | [1] |
| pKa | Data not available. Generally, for effective mRNA delivery, the pKa of ionizable lipids is in the range of 6.0-7.0. | [2][3][4] |
Note: The acid dissociation constant (pKa) is a critical parameter for ionizable cationic lipids, as it governs the lipid's charge state within different biological environments. A pKa in the range of 6.0-7.0 allows for efficient encapsulation of nucleic acids in an acidic formulation buffer and a neutral surface charge in the bloodstream (pH ~7.4), minimizing non-specific interactions. Upon endocytosis and endosomal acidification, the lipid becomes protonated, facilitating endosomal escape.
LNP Formulation and Characterization
Lipid nanoparticles are typically composed of four key components: an ionizable cationic lipid (like Lipid-7), a helper phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid.[5][6] The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the LNPs. A common starting molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
LNP Formulation Workflow
The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles using a microfluidic mixing approach.
Caption: LNP Formulation and Characterization Workflow.
Key Physicochemical Characterization Parameters of LNPs
The following table summarizes critical quality attributes of lipid nanoparticles and the common analytical techniques used for their determination.
| Parameter | Description | Typical Range | Analytical Method(s) |
| Size (Hydrodynamic Diameter) | Influences biodistribution, cellular uptake, and clearance. | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes. | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Indicates the surface charge of the LNPs, affecting stability and interaction with biological membranes. | Near-neutral at physiological pH | Laser Doppler Electrophoresis |
| Encapsulation Efficiency (%) | The percentage of the therapeutic payload (e.g., mRNA) successfully encapsulated within the LNPs. | > 90% | RiboGreen assay, HPLC |
Experimental Protocols
Detailed methodologies for the key experiments in LNP formulation and characterization are provided below.
LNP Formulation via Microfluidic Mixing
Objective: To formulate lipid nanoparticles encapsulating a nucleic acid payload.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
Ethanol (200 proof, anhydrous)
-
Nucleic acid (e.g., mRNA)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 12.5 mM.
-
Gently warm the solution if necessary to ensure complete dissolution of all lipid components.
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the nucleic acid stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid stock solution into the organic phase inlet of the microfluidic cartridge.
-
Load the nucleic acid solution into the aqueous phase inlet.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate the mixing process according to the instrument's instructions.
-
-
Purification:
-
Collect the resulting LNP suspension.
-
Dialyze the suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove ethanol and unencapsulated nucleic acid.
-
Alternatively, use tangential flow filtration for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Determination of LNP Size, PDI, and Zeta Potential
Objective: To characterize the size distribution and surface charge of the formulated LNPs.
Materials:
-
Purified LNP suspension
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the LNP suspension in deionized water to an appropriate concentration for DLS measurement, as recommended by the instrument manufacturer.
-
-
Size and PDI Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted LNP sample to a disposable cuvette.
-
Perform the DLS measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted LNP sample to a disposable folded capillary cell.
-
Perform the zeta potential measurement.
-
Determination of Nucleic Acid Encapsulation Efficiency
Objective: To quantify the amount of nucleic acid encapsulated within the LNPs.
Materials:
-
Purified LNP suspension
-
Tris-EDTA (TE) buffer
-
Triton X-100 (2% v/v solution)
-
RiboGreen reagent (or other suitable fluorescent nucleic acid stain)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare two sets of LNP dilutions in TE buffer.
-
-
Measurement of Unencapsulated Nucleic Acid:
-
To the first set of dilutions, add the RiboGreen reagent.
-
Measure the fluorescence intensity (fluorescence A), which corresponds to the unencapsulated nucleic acid.
-
-
Measurement of Total Nucleic Acid:
-
To the second set of dilutions, add Triton X-100 solution to lyse the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent.
-
Measure the fluorescence intensity (fluorescence B), which corresponds to the total nucleic acid.
-
-
Calculation of Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Fluorescence B - Fluorescence A) / Fluorescence B] x 100
-
Mechanism of Cellular Uptake and Endosomal Escape
The biological activity of LNP-delivered nucleic acids is critically dependent on their efficient cellular uptake and subsequent escape from the endosomal pathway into the cytoplasm.
Caption: LNP Cellular Uptake and Endosomal Escape Pathway.
LNPs are typically internalized by cells via endocytosis. As the endosome matures, its internal pH decreases. This acidic environment triggers the protonation of the ionizable cationic lipid (e.g., Lipid-7), leading to a net positive charge on the LNP surface. This charge promotes interaction with the negatively charged endosomal membrane, ultimately leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, where it can be translated into protein.
References
- 1. Novel synthesized ionizable lipid for LNP-mediated P2X7siRNA to inhibit migration and induce apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. crodapharma.com [crodapharma.com]
- 4. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of LNP Lipid-7 in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines, a prominence underscored by their critical role in the rapid development of COVID-19 vaccines.[1][2] The efficacy and safety of these delivery systems are largely dictated by their composition, which typically includes an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][3][4][5] The ionizable lipid is arguably the most critical component, as it is primarily responsible for encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm, where it can be translated into protein.[1][4][5][6]
This technical guide focuses on the mechanism of action of a specific, novel ionizable lipid known as Lipid-7. Through a systematic review of available literature, we will delve into its structural characteristics, its proposed mechanism for enhanced mRNA delivery, and its performance in preclinical models. This document aims to provide a comprehensive resource for researchers and developers working to advance mRNA-based therapies.
Core Mechanism of Action of Lipid-7
The primary mechanism of action for Lipid-7 in mRNA delivery revolves around its ability to efficiently facilitate endosomal escape, a critical bottleneck in the delivery of nucleic acid therapeutics.[3][7][8] The structure of Lipid-7 is designed to optimize the balance between mRNA encapsulation during formulation and its release into the cytoplasm following cellular uptake.
At a physiological pH of 7.4, the amine headgroup of Lipid-7 is largely neutral, allowing the LNP to circulate in the bloodstream with minimal non-specific interactions. Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the pH begins to drop. The acidification of the endosomal lumen leads to the protonation of the ionizable amine headgroup of Lipid-7. This positive charge is crucial for interacting with the negatively charged lipids of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid phases, leading to the release of the mRNA cargo into the cytoplasm.[9]
One of the key distinguishing features of the amino lipid series to which Lipid-7 belongs is its improved endosomal escape efficiency compared to earlier generation lipids like MC3.[3][8] While the precise biophysical interactions are still an area of active research, it is hypothesized that the specific geometry and physicochemical properties of Lipid-7 and its analogs are more fusogenic, leading to more effective membrane disruption and mRNA release.[3]
Interestingly, a study systematically replacing the ethanolamine headgroup of a similar high-performing lipid (lipid 5) with a dimethylamine group, resulting in the structure of Lipid-7, led to a complete loss of delivery efficiency in that specific context, despite comparable physicochemical properties of the formulated LNP.[3] This highlights the critical and sensitive role of the headgroup structure in the mechanism of action.
However, in a different structural context and application, Lipid-7 has demonstrated significant advantages. Specifically, in the context of an HPV therapeutic tumor vaccine, LNPs formulated with Lipid-7 showed a threefold higher mRNA expression at the intramuscular injection site compared to LNPs formulated with the FDA-approved lipid SM-102.[6][10] This enhanced local expression is coupled with minimized liver retention, reducing off-target mRNA accumulation in vital organs such as the heart, liver, spleen, lungs, and kidneys.[7][10][11] This favorable biodistribution profile mitigates the risk of hepatotoxicity associated with some conventional LNPs.[10][11]
Signaling Pathways and Cellular Uptake
While the primary focus is on endosomal escape, the journey of the LNP to the endosome is also a critical part of the mechanism. For a similar class of amino lipids, it has been shown that cellular uptake is mediated by apolipoprotein E (ApoE) and the low-density lipoprotein receptor (LDLr).[3][8] It is plausible that Lipid-7 containing LNPs also utilize this pathway for entry into cells, particularly hepatocytes, although its reduced liver accumulation suggests that other factors may also be at play in determining its organ tropism.[11] The protein corona that forms around the LNP upon entering the bloodstream is also known to influence its biodistribution and cellular targeting.[11]
Quantitative Data Summary
The performance of Lipid-7 containing LNPs has been quantified in several studies, often in comparison to other well-known ionizable lipids. The following tables summarize the key performance metrics.
| LNP Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Apparent pKa | Reference |
| Lipid-7 LNP | ~90-100 | < 0.2 | > 90% | > 7 | [3] (Data for a structurally related series) |
| MC3 LNP | ~80-90 | < 0.2 | > 90% | ~6.4 | [3] |
| SM-102 LNP | Not specified | Not specified | Not specified | Not specified | [6][10] |
| In Vivo Model | mRNA Cargo | LNP Formulation | Key Finding | Reference |
| BALB/c Mice | eGFP mRNA | Lipid-7 LNP | Superior eGFP expression across multiple cell lines in vitro. | [12] |
| BALB/c Mice | FLuc mRNA | Lipid-7 LNP | ~3-fold higher expression at the injection site compared to SM-102 LNPs. | [6][10] |
| C57BL/6 Mice (HPV Tumor Model) | HPV mRNA | Lipid-7 LNP | Comparable tumor suppression to SM-102 LNPs. | [6][10] |
| C57BL/6 Mice (HPV Tumor Model) | HPV mRNA | Lipid-7 LNP | Enhanced remodeling of the tumor microenvironment (increased dendritic and natural killer cells). | [10][11] |
| Sprague Dawley Rats | Not specified | Lipid-7 LNP | High maximum tolerated dose (300 mg/kg). | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are synthesized protocols based on the methodologies described in the cited literature.
LNP Formulation (Microfluidic Mixing)
-
Lipid Stock Preparation: Dissolve the ionizable lipid (e.g., Lipid-7), DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]
-
mRNA Buffer Preparation: Dilute the mRNA cargo in a low pH buffer, such as 6.25 mM sodium acetate (pH 5).[3]
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., from Precision Nanosystems). Set the flow rate ratio of the aqueous phase (mRNA buffer) to the ethanolic phase (lipid mixture) to 3:1.[2][3]
-
Dialysis: Collect the resulting LNP solution and dialyze it against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and raise the pH.[3]
-
Characterization: Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
In Vitro mRNA Transfection
-
Cell Culture: Plate target cells (e.g., HeLa, HEK293T) in a suitable growth medium and allow them to adhere overnight.
-
LNP Treatment: Dilute the LNP-mRNA formulation in a cell culture medium to the desired concentration.
-
Incubation: Aspirate the old medium from the cells and add the LNP-containing medium. Incubate for a specified period (e.g., 24 hours).
-
Analysis: Measure the expression of the reporter protein (e.g., luciferase, eGFP) using a suitable assay (e.g., luciferase assay kit, flow cytometry).
In Vivo mRNA Delivery in Mice
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c, C57BL/6) of a specific age and sex.
-
LNP Administration: Administer the LNP-mRNA formulation via the desired route (e.g., intravenous, intramuscular) at a specified dose (e.g., 0.5 mg/kg).
-
Tissue Harvesting: At a predetermined time point (e.g., 24 hours) post-injection, humanely euthanize the animals and harvest the tissues of interest (e.g., liver, spleen, tumor, muscle at the injection site).
-
Expression Analysis: Homogenize the tissues and measure reporter protein expression using a sensitive assay (e.g., luciferase assay).
-
Biodistribution: For biodistribution studies, quantify the amount of mRNA in different tissues using methods like RT-qPCR.[13]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of mRNA delivery by Lipid-7 LNPs.
Caption: General experimental workflow for LNP-mRNA development.
Caption: Structure-function relationship of Lipid-7.
References
- 1. New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
The Genesis of a New Era in Drug Delivery: A Technical Guide to the Discovery and Development of Novel Ionizable Lipids
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has been nothing short of revolutionary, with lipid nanoparticles (LNPs) serving as the cornerstone of this success. At the heart of these sophisticated delivery vehicles lies the ionizable lipid, a critical component that dictates the efficacy and safety of the encapsulated genetic material. This technical guide delves into the intricate process of discovering and developing novel ionizable lipids, with a focus on the principles and methodologies that have led to the creation of highly potent delivery systems. While specific details of proprietary lipids like "LNP Lipid-7" remain closely guarded, this paper will illuminate the well-established pathways for creating next-generation lipids that are shaping the future of medicine.
The Imperative for Innovation in Ionizable Lipids
Ionizable lipids are amphiphilic molecules that possess a unique pH-responsive character. At an acidic pH, typically within the endosome, their amine headgroups become protonated, acquiring a positive charge. This charge facilitates the interaction with and destabilization of the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm where it can be translated into protein.[1][][3] At physiological pH (around 7.4), these lipids are neutral, which is crucial for minimizing toxicity and preventing aggregation in the bloodstream.[3]
The journey to develop superior ionizable lipids is driven by the need to overcome several key delivery barriers:
-
Efficient Encapsulation: The lipid must effectively encapsulate and protect the negatively charged mRNA during formulation.[4]
-
In Vivo Stability: The resulting LNP must be stable in circulation to reach its target tissue.[5]
-
Targeted Delivery: Ideally, the LNP should preferentially accumulate in the desired cells or tissues.[6][7]
-
Endosomal Escape: This is a critical bottleneck; the lipid must efficiently mediate the release of mRNA from the endosome into the cytoplasm.[1][8][9]
-
Biocompatibility and Safety: The lipid and its degradation products should be well-tolerated with minimal immunogenicity.[10][11]
The Discovery and Synthesis of Novel Ionizable Lipids: A Step-by-Step Approach
The development of novel ionizable lipids is a systematic process that involves rational design, chemical synthesis, and rigorous screening.
Experimental Workflow: From Concept to Candidate
The following diagram illustrates a typical workflow for the discovery and development of novel ionizable lipids.
Rational Design and Library Synthesis
The design of new ionizable lipids often builds upon existing successful scaffolds. Key structural features that are systematically varied include the amine headgroup, the linker region, and the hydrophobic tails.[12][13] For instance, the number and branching of the hydrophobic chains can significantly impact the fusogenicity and potency of the lipid.[13] High-throughput synthesis techniques, such as click chemistry, have enabled the rapid generation of large and diverse lipid libraries for screening.[14][15]
Experimental Protocol: High-Throughput Synthesis of an Ionizable Lipid Library
A representative protocol for synthesizing a library of ionizable lipids often involves a multi-step reaction sequence. A common approach is the reaction of an amine-containing headgroup with various lipid tails via an appropriate linker chemistry. For example, a combinatorial library can be synthesized by reacting a set of secondary amines with a variety of epoxides derived from different fatty alcohols. This allows for the systematic variation of both the headgroup and the tail structures.[15]
Materials:
-
A library of secondary amines.
-
A library of alkyl epoxides.
-
Anhydrous solvent (e.g., dichloromethane).
-
Purification materials (e.g., silica gel for chromatography).
Procedure:
-
In a multi-well plate, dissolve each secondary amine in the anhydrous solvent.
-
To each well, add a distinct alkyl epoxide.
-
The reaction is allowed to proceed, often with heating, for a specified time (e.g., 24-48 hours).
-
After the reaction is complete, the solvent is evaporated.
-
The resulting crude lipids are then purified, typically using automated flash chromatography.
-
The chemical structure and purity of each synthesized lipid are confirmed using techniques like NMR and mass spectrometry.
In Vitro and In Vivo Screening: Identifying the Top Performers
Once a library of novel lipids is synthesized, it undergoes a rigorous screening process to identify candidates with the desired biological activity.
In Vitro Screening
The initial screening is typically performed in vitro using reporter gene expression assays.[15]
Experimental Protocol: In Vitro mRNA Transfection and Luciferase Assay
Cell Culture:
-
Cells relevant to the target tissue (e.g., hepatocytes for liver delivery) are seeded in multi-well plates.
LNP Formulation:
-
The synthesized ionizable lipids are formulated into LNPs encapsulating a reporter mRNA, such as firefly luciferase.
-
This is commonly done using microfluidic mixing, where an ethanolic solution of lipids is rapidly mixed with an acidic aqueous solution of mRNA.[16][17][18]
-
The resulting LNPs are then characterized for size, polydispersity, and encapsulation efficiency.
Transfection and Analysis:
-
The formulated LNPs are added to the cultured cells at various concentrations.
-
After a defined incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer. Higher luminescence indicates more efficient mRNA delivery and protein expression.
In Vivo Screening
Promising candidates from the in vitro screen are then evaluated in animal models, most commonly mice.[19][20][21]
Experimental Protocol: In Vivo Screening of LNPs in Mice
Animal Studies:
-
All animal procedures are conducted in accordance with approved ethical guidelines.
LNP Administration:
-
LNPs encapsulating a reporter mRNA (e.g., luciferase or erythropoietin) are administered to mice, typically via intravenous injection for systemic delivery.[20]
Biodistribution and Efficacy:
-
At a specified time point (e.g., 6 or 24 hours) after administration, organs of interest (e.g., liver, spleen, lungs) are harvested.[19]
-
For luciferase expression, tissue homogenates are prepared and assayed for luminescence.
-
For secreted proteins like erythropoietin, blood samples are collected, and the protein levels in the serum are quantified by ELISA.
Barcoded mRNA for Multiplexed Screening: A powerful technique for accelerating in vivo screening involves the use of barcoded mRNA (b-mRNA).[19][21] Different LNP formulations, each encapsulating a unique b-mRNA, can be pooled and administered to a single animal. The relative delivery efficiency to various organs can then be quantified simultaneously using deep sequencing of the barcodes.[19]
Physicochemical Characterization and Structure-Activity Relationship
The performance of an ionizable lipid is intimately linked to its physicochemical properties and how it assembles into an LNP. Understanding this structure-activity relationship (SAR) is crucial for rational lipid design.[12][22][23]
Table 1: Key Physicochemical Properties of LNPs and their Impact on Performance
| Property | Measurement Technique | Desired Range/Value | Impact on Performance |
| Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a homogenous particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at physiological pH | Reduces non-specific interactions and improves stability. |
| pKa of Ionizable Lipid | TNS Assay | 6.2 - 7.4[12][22] | Critical for endosomal escape; a lower pKa can reduce toxicity. |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% | Ensures a high payload of the therapeutic agent. |
The pKa of the ionizable lipid is a particularly critical parameter. A pKa in the range of 6.2 to 7.4 is often associated with potent in vivo activity, as it allows for efficient protonation in the acidic endosome while maintaining a neutral charge in the bloodstream.[12][22]
Cellular Uptake and Endosomal Escape: The Final Hurdles
For the mRNA to be translated, the LNP must first be taken up by the target cell and then release its cargo from the endosome.
Cellular Uptake Pathways
LNPs are primarily internalized by cells through endocytosis.[24][25][26] The specific pathway can depend on the LNP composition and the cell type.[26][27]
Mechanisms of Endosomal Escape
The precise mechanism of endosomal escape is still an area of active research, but it is widely accepted that the protonation of the ionizable lipid in the acidic endosome is the key trigger.[1][8][9] This leads to a change in the lipid's charge and shape, which can destabilize the endosomal membrane through several proposed mechanisms, including:
-
Membrane Fusion: The protonated LNP fuses with the endosomal membrane, releasing its contents into the cytoplasm.[]
-
Ion Pair Formation: The cationic ionizable lipids interact with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer lipid phases that disrupt the membrane.[3]
-
Vesicle Budding and Collapse (VBC): A more recently proposed mechanism suggests that LNPs induce the budding of small vesicles from the endosome, which then collapse and release their contents.[8][9]
Conclusion: The Path Forward
The discovery and development of novel ionizable lipids is a multidisciplinary endeavor that requires expertise in chemistry, biology, and pharmaceutical sciences. While the journey from a promising chemical structure to a clinically approved drug is long and challenging, the systematic approaches outlined in this guide have proven to be highly effective. The continued exploration of new chemical spaces for ionizable lipids, coupled with a deeper understanding of the biological barriers to delivery, will undoubtedly lead to the creation of even safer and more potent LNP-based therapeutics in the years to come. The principles that guide the development of lipids like this compound and others in the field are paving the way for a new generation of medicines that can address a wide range of diseases.
References
- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ionizable Lipids in LNPs: A Selection Guide - Drug Development and Delivery [drug-dev.com]
- 7. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Ionizable Lipid Nanoparticles for SARS-CoV-2 Omicron mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Ionizable Lipid Nanoparticles for SARS‐CoV‐2 Omicron mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 18. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [en.bio-protocol.org]
- 19. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchwithrowan.com [researchwithrowan.com]
- 22. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]
- 23. biorxiv.org [biorxiv.org]
- 24. Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 26. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Pivotal Role of Lipids in LNP Formulation and Stability: A Technical Overview
Introduction:
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the rapid development and deployment of mRNA vaccines for COVID-19. The success of these delivery systems is critically dependent on the careful selection and optimization of their lipid components. Each lipid within the LNP formulation plays a distinct and cooperative role in the particle's structure, stability, and biological activity. This technical guide delves into the fundamental roles of the constituent lipids in LNP formulation and stability, providing a framework for researchers, scientists, and drug development professionals. While a specific entity denoted as "LNP Lipid-7" is not found in publicly available scientific literature, this guide will explore the functions of the archetypal lipid categories that constitute a typical LNP, into which a novel or proprietary lipid like "Lipid-7" would likely be classified.
Core Components of Lipid Nanoparticles and Their Functions
LNPs are typically composed of four key lipid components: an ionizable lipid, a helper lipid (or phospholipid), cholesterol, and a PEGylated lipid. The precise ratio of these components is a critical parameter that is optimized to ensure efficacy and safety.
Ionizable Lipids: The Heart of the LNP
Ionizable lipids are the cornerstone of modern LNP technology. These are cationic lipids with a unique property: their charge is pH-dependent. At the acidic pH used during formulation, they are positively charged, which facilitates the encapsulation of negatively charged nucleic acid payloads like mRNA or siRNA. However, at physiological pH (around 7.4), they are nearly neutral, which reduces their interaction with the negatively charged cell membranes and minimizes toxicity.
Upon endocytosis into the target cell, the LNP is trafficked into the endosome, where the internal pH is acidic. In this acidic environment, the ionizable lipid becomes protonated and regains its positive charge. This charge reversal is believed to facilitate the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can be translated into protein (in the case of mRNA) or engage with the cellular machinery (in the case of siRNA).
The structure of the ionizable lipid, particularly its headgroup and tail domains, significantly influences the efficacy and safety of the LNP.
Helper Lipids (Phospholipids): Enhancing Stability and Delivery
Helper lipids, often phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), are incorporated into the LNP structure to enhance its stability and facilitate endosomal escape. These lipids have a cylindrical shape that helps to form a stable lipid bilayer. They are typically neutral at physiological pH and contribute to the overall structural integrity of the nanoparticle. The inclusion of helper lipids can improve the encapsulation efficiency of the nucleic acid payload and prevent its premature release.
Cholesterol: The Structural Stabilizer
Cholesterol is a crucial component that modulates the fluidity and stability of the LNP. It intercalates between the other lipid components, filling any gaps and increasing the packing density of the lipid bilayer. This "molecular mortar" effect enhances the rigidity of the nanoparticle, which can prevent the leakage of the encapsulated payload and improve the stability of the formulation during storage. The amount of cholesterol in the formulation is carefully optimized, as too much can lead to the formation of undesirable non-lamellar phases.
PEGylated Lipids: Stealth and Stability
PEGylated lipids consist of a lipid anchor attached to a polyethylene glycol (PEG) polymer. These lipids are incorporated into the outer leaflet of the LNP and serve two primary functions. Firstly, the hydrophilic PEG chains create a steric barrier on the surface of the nanoparticle. This "stealth" coating reduces the adsorption of opsonin proteins from the bloodstream, thereby preventing the rapid clearance of the LNPs by the mononuclear phagocyte system. This prolongs the circulation half-life of the LNPs, increasing the probability of them reaching their target tissue.
Secondly, the PEGylated lipids play a critical role in controlling the size of the LNPs during their formation. The size of the PEG polymer can be varied to fine-tune the particle size and prevent aggregation of the nanoparticles.
LNP Formulation: A Self-Assembly Process
The formulation of LNPs is typically achieved through a rapid mixing process, such as microfluidics. An acidic aqueous phase containing the nucleic acid payload is rapidly mixed with an organic phase (typically ethanol) containing the dissolved lipid components. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid in the process. The pH is then neutralized, and the organic solvent is removed.
Caption: LNP Formulation Workflow using Microfluidics.
The Impact of Lipid Composition on LNP Stability
The stability of an LNP formulation is a critical quality attribute that can affect its shelf-life and in vivo performance.[1] Instability can manifest as changes in particle size, aggregation, or leakage of the nucleic acid payload. Each lipid component contributes to the overall stability of the LNP.
-
Ionizable Lipids: The choice of ionizable lipid is paramount for stability. The structure of the lipid can influence the packing of the lipids within the nanoparticle and their susceptibility to hydrolysis.
-
Helper Lipids: Phospholipids with saturated acyl chains, such as DSPC, generally form more rigid and stable membranes compared to their unsaturated counterparts.
-
Cholesterol: As a membrane stabilizer, cholesterol is essential for maintaining the integrity of the LNP during storage and in the physiological environment.
-
PEGylated Lipids: The density and length of the PEG chains on the PEGylated lipid can impact stability. While essential for preventing aggregation and clearance, a high density of PEG can sometimes lead to the dissociation of the PEG-lipid from the LNP surface over time, a phenomenon known as "PEG shedding."
Quantitative Data on LNP Characteristics
The following table summarizes typical physicochemical properties of LNP formulations. The exact values are highly dependent on the specific lipids used, their molar ratios, and the manufacturing process.
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 50 - 150 nm | Influences biodistribution, cellular uptake, and immunogenicity. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the heterogeneity of particle sizes. Lower values indicate a more uniform population. |
| Encapsulation Efficiency | > 90% | The percentage of the nucleic acid payload that is successfully encapsulated within the LNPs. |
| Zeta Potential | Near-neutral at physiological pH | The surface charge of the LNPs. A near-neutral charge reduces non-specific interactions and toxicity. |
| pKa of Ionizable Lipid | 6.0 - 7.0 | Determines the pH-sensitivity of the LNP and is critical for endosomal escape. |
Experimental Protocols
LNP Formulation via Microfluidics
Objective: To formulate LNPs encapsulating a nucleic acid payload using a microfluidic mixing device.
Materials:
-
Ionizable lipid, helper lipid, cholesterol, and PEGylated lipid dissolved in ethanol.
-
Nucleic acid (e.g., mRNA) dissolved in an acidic buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., a Y-shaped or staggered herringbone mixer).
-
Syringe pumps.
Methodology:
-
Prepare the lipid mixture in ethanol at the desired molar ratio and concentration.
-
Prepare the nucleic acid solution in the acidic buffer at the desired concentration.
-
Set up the microfluidic system with two syringe pumps, one for the lipid phase and one for the aqueous phase.
-
Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR), typically in the range of 3:1 to 5:1 (aqueous:organic).
-
Initiate the flow of both solutions simultaneously into the microfluidic chip.
-
The rapid mixing of the two streams induces nanoprecipitation and the self-assembly of LNPs.
-
Collect the resulting LNP dispersion from the outlet of the chip.
-
Immediately neutralize the pH of the dispersion by adding a suitable buffer (e.g., Tris or PBS).
-
Purify the LNPs to remove the ethanol and unencapsulated nucleic acid using a method such as dialysis or tangential flow filtration (TFF).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Characterization of LNP Physicochemical Properties
Objective: To determine the particle size, PDI, and zeta potential of the formulated LNPs.
Materials:
-
LNP formulation.
-
Dynamic Light Scattering (DLS) instrument.
-
Zeta potential analyzer.
Methodology:
-
Particle Size and PDI:
-
Dilute a small aliquot of the LNP formulation in a suitable buffer (e.g., PBS).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using DLS. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Zeta Potential:
-
Dilute a small aliquot of the LNP formulation in a suitable buffer.
-
Transfer the diluted sample to a specialized zeta potential cell.
-
Measure the zeta potential using an instrument that applies an electric field and measures the velocity of the particles.
-
Signaling Pathway for LNP-Mediated mRNA Delivery
Caption: Cellular Pathway of LNP-mediated mRNA Delivery.
The rational design of LNP formulations, based on a thorough understanding of the roles of each lipid component, is essential for the development of safe and effective nucleic acid therapeutics. While the specific properties of a lipid termed "this compound" are not publicly known, its function would undoubtedly fall within the established roles of ionizable, helper, structural, or PEGylated lipids. The interplay between these components governs the critical quality attributes of the LNP, including its size, stability, and ability to deliver its cargo to the target cell. The continued exploration of novel lipids and formulation strategies will undoubtedly expand the therapeutic applications of LNP technology in the years to come.
References
An In-depth Technical Guide to the Biophysical Interactions of LNP Lipid-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical interactions of LNP Lipid-7, a novel ionizable lipid that has demonstrated significant potential for enhancing the efficacy and safety of mRNA-based therapeutics. Through a detailed examination of its performance in preclinical models and a review of the experimental protocols used for its characterization, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially utilize this promising lipid nanoparticle (LNP) component.
Introduction to this compound
Lipid-7 is a proprietary ionizable cationic lipid designed for the formulation of lipid nanoparticles for nucleic acid delivery.[] It has emerged as a lead candidate from a library of 20 novel ionizable lipids due to its superior performance in in vivo studies, particularly in the context of therapeutic mRNA vaccines.[2][3] Preclinical data suggests that LNPs formulated with Lipid-7 exhibit enhanced mRNA expression at the site of injection and, critically, reduced accumulation in the liver compared to LNPs formulated with the well-established ionizable lipid, SM-102.[2][4] This characteristic positions Lipid-7 as a promising candidate for applications where localized protein expression is desired and minimizing potential liver toxicity is a key consideration.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound, primarily from a study evaluating its efficacy in a therapeutic HPV tumor model.[2][4][5]
Table 1: In Vivo mRNA Expression and Biodistribution
| Parameter | LNP-Lipid 7 | LNP-SM-102 |
| mRNA Expression at Injection Site | Threefold higher | Standard |
| Liver Accumulation | Minimized | Standard |
| Off-target mRNA Accumulation (Heart, Spleen, Lungs, Kidneys) | Reduced | Standard |
Table 2: Tumor Microenvironment Remodeling in HPV Tumor Model
| Immune Cell Population | LNP-Lipid 7 | LNP-SM-102 |
| Dendritic Cells | 12.1% | 5.1% |
| Natural Killer Cells | 1.1% | 0.5% |
Table 3: Serum Immune Cytokine Levels in HPV Tumor Model
| Cytokine | LNP-Lipid 7 (Fold Increase vs. SM-102) |
| TNF-α | 1.2–1.8-fold higher |
| IL-1β | 1.2–1.8-fold higher |
Table 4: Physicochemical Properties of LNP Formulations
| Property | Value |
| Particle Size (Z-average diameter) | 100 - 200 nm[6] |
| Polydispersity Index (PDI) | < 0.2[7] |
| Zeta Potential | -50 mV to +50 mV[] |
| mRNA Encapsulation Efficiency | > 90%[7] |
Note: Specific physicochemical data for LNPs formulated with Lipid-7 were not available in the reviewed literature. The data presented in Table 4 are typical values for LNP formulations used in mRNA delivery.
Signaling Pathways and Cellular Interactions
The primary biophysical interaction of Lipid-7, as an ionizable lipid, is its role in the endosomal escape of the LNP and the subsequent release of its mRNA payload into the cytoplasm. This process is crucial for the successful translation of the mRNA into the therapeutic protein.
Experimental Protocols
Detailed experimental protocols for the specific studies involving Lipid-7 are not publicly available. However, this section outlines standard and widely accepted methodologies for the key experiments cited in the characterization of novel LNP formulations.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for preparing LNPs using a microfluidic device, which allows for rapid and controlled mixing of the lipid and aqueous phases.
Determination of mRNA Encapsulation Efficiency (RiboGreen Assay)
The RiboGreen assay is a sensitive method used to quantify the amount of mRNA encapsulated within the LNPs. It utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. The encapsulation efficiency is determined by comparing the fluorescence of the intact LNPs (measuring unencapsulated mRNA) to the fluorescence of LNPs lysed with a detergent like Triton X-100 (measuring total mRNA).[8][9][10]
Protocol Outline:
-
Prepare a standard curve of known mRNA concentrations.
-
Prepare two sets of LNP samples:
-
One set is diluted in a buffer (e.g., TE buffer) to measure the fluorescence of unencapsulated mRNA.
-
The second set is diluted in a buffer containing Triton X-100 to lyse the LNPs and measure the total mRNA fluorescence.
-
-
Add the RiboGreen reagent to all standard curve and LNP samples.
-
Incubate the samples in the dark to allow the dye to bind to the mRNA.
-
Measure the fluorescence using a plate reader.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100
-
Physicochemical Characterization
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI):
DLS is a technique used to determine the size distribution of particles in a suspension.[11][12][13] The polydispersity index (PDI) is a measure of the heterogeneity of the particle sizes in the sample.
Protocol Outline:
-
Dilute the LNP sample to an appropriate concentration with a suitable buffer (e.g., PBS).
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.
-
The fluctuations in the scattered light intensity are analyzed to determine the particle size distribution and PDI.
Zeta Potential Measurement:
Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of their stability in suspension.[][14]
Protocol Outline:
-
Dilute the LNP sample in a low ionic strength buffer (e.g., deionized water or a dilute buffer solution).
-
Load the sample into a specialized zeta potential cell.
-
An electric field is applied across the cell, causing the charged particles to move.
-
The velocity of the particles is measured using a laser Doppler velocimetry technique.
-
The zeta potential is calculated from the particle velocity.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its demonstrated ability to enhance localized mRNA expression while reducing liver accumulation addresses key challenges in the development of safer and more effective mRNA therapeutics. The quantitative data from preclinical studies, particularly in the context of an HPV therapeutic vaccine, highlight its potential to improve the therapeutic index of mRNA-based treatments. While more detailed biophysical characterization and specific experimental protocols are needed for a complete understanding, the available information strongly suggests that Lipid-7 is a promising candidate for further investigation and development by researchers and scientists in the field of drug delivery. The standard experimental protocols provided in this guide offer a robust framework for the characterization and evaluation of LNPs formulated with Lipid-7 and other novel ionizable lipids.
References
- 2. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. Standard Protocol: Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs) - transfection reagents [transfectionreagents.com]
- 10. waters.com [waters.com]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 13. allanchem.com [allanchem.com]
- 14. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
An In-depth Technical Guide to Lipid Nanoparticle-Mediated Nucleic Acid Encapsulation: A Case Study Using the Ionizable Lipid SM-102
Disclaimer: The following technical guide utilizes the well-characterized ionizable lipid SM-102 as a representative example to discuss the principles and methodologies of lipid nanoparticle (LNP) formulation and nucleic acid encapsulation. The term "LNP Lipid-7" did not yield specific public data; therefore, SM-102, a clinically relevant lipid used in the Moderna COVID-19 vaccine, has been chosen to illustrate the core concepts and provide tangible data and protocols for researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). The success of LNP technology is largely attributed to the development of ionizable cationic lipids, which are critical for efficiently encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm of target cells. This guide provides a detailed overview of the impact of a representative ionizable lipid, SM-102, on nucleic acid encapsulation, including quantitative data, experimental protocols, and visualizations of key processes.
Core Components of Lipid Nanoparticles
LNP formulations for nucleic acid delivery are typically composed of four key lipid components, each with a specific function:
-
Ionizable Cationic Lipid (e.g., SM-102): This is the most critical component for nucleic acid encapsulation and delivery. At a low pH (typically around 4.0) used during formulation, the amine groups of the ionizable lipid become protonated, leading to a positive charge that facilitates electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. At physiological pH (around 7.4), the lipid is nearly neutral, which reduces toxicity and non-specific interactions in the bloodstream. The pKa of the ionizable lipid is a critical parameter, with values generally between 6 and 7 being optimal for mRNA delivery.
-
Helper Phospholipid (e.g., DSPC or DOPE): These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), contribute to the structural integrity of the LNP.[1] They can influence the morphology and stability of the nanoparticles.
-
Cholesterol: As a structural "helper" lipid, cholesterol enhances the stability of the LNP formulation and can facilitate membrane fusion, which is important for endosomal escape.
-
PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene glycol (PEG) conjugated lipid is included to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance from circulation by the immune system.
A typical molar ratio for these components in an SM-102 based LNP formulation is approximately 50% ionizable lipid, 10% helper phospholipid, 38.5% cholesterol, and 1.5% PEGylated lipid.[1][2][3]
Quantitative Data on LNP Formulation with SM-102
The physicochemical properties of LNPs are critical quality attributes that determine their in vivo performance. The following tables summarize typical quantitative data for LNPs formulated with SM-102 to encapsulate mRNA.
Table 1: Physicochemical Characteristics of SM-102 LNPs Encapsulating mRNA
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average Diameter) | 70 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral to slightly negative at physiological pH | Electrophoretic Light Scattering (ELS) |
Data compiled from multiple sources.[2][3][4][5][6]
Table 2: Representative Data for SM-102 LNP Formulations
| Formulation Reference | Nucleic Acid Cargo | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Helix Biotech EZNano SM-102 LNP | mCherry, eGFP, or FLuc mRNA | 70 - 100 | < 0.2 | > 90 |
| Cayman Chemical LipidLaunch™ | mCherry mRNA | ~115 | N/A | > 80 |
| Study by Abeyratne et al. | Fluc mRNA | 75.5 ± 0.4 | < 0.2 | > 95 |
| Study by Li et al. | mRNA | 80 - 120 | < 0.2 | > 95 |
This table presents data from various sources to illustrate the range of reported values.[2][3][4][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of LNPs. The following sections provide step-by-step protocols for key experiments.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely used method for producing LNPs with controlled size and low polydispersity.
Materials:
-
Ionizable Lipid (SM-102) in ethanol
-
Helper Phospholipid (DSPC) in ethanol
-
Cholesterol in ethanol
-
PEGylated Lipid (DMG-PEG2000) in ethanol
-
mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
Protocol:
-
Prepare the Lipid Solution: In an RNase-free microcentrifuge tube, combine the ethanolic solutions of SM-102, DSPC, cholesterol, and DMG-PEG2000 at the desired molar ratio (e.g., 50:10:38.5:1.5). Vortex to ensure a homogenous mixture.
-
Prepare the Nucleic Acid Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
-
Set up the Microfluidic System: Load the lipid solution into one syringe and the mRNA solution into another. Place the syringes onto the syringe pumps connected to the microfluidic cartridge.
-
Mixing: Set the flow rate ratio (FRR) of the aqueous to the organic phase (typically 3:1) and the total flow rate (TFR) on the microfluidic device. Initiate the flow to rapidly mix the two solutions. The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the mRNA.
-
Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
-
Purification and Buffer Exchange: The collected LNP solution is typically dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acids, and to raise the pH. This can be done using dialysis cassettes.[8]
Determination of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring the size, polydispersity index (PDI), and zeta potential of LNPs.
Materials:
-
LNP dispersion
-
Disposable cuvettes
-
DLS/ELS instrument (e.g., Malvern Zetasizer)
Protocol for DLS (Size and PDI): [9]
-
Sample Preparation: Dilute the LNP dispersion in a suitable buffer (e.g., 1X PBS) to an appropriate concentration for DLS measurement.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Measurement: Pipette the diluted LNP sample into a cuvette and place it in the instrument. Initiate the DLS measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the hydrodynamic diameter and PDI.
Protocol for ELS (Zeta Potential):
-
Sample Preparation: Dilute the LNP dispersion in a low ionic strength buffer (e.g., 0.1X PBS) to avoid charge screening effects.
-
Instrument Setup: Use a specific cuvette for zeta potential measurements.
-
Measurement: Apply an electric field to the sample. The instrument measures the velocity of the particles (electrophoretic mobility) and calculates the zeta potential.
Quantification of Nucleic Acid Encapsulation Efficiency
The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of encapsulated nucleic acid.[10][11][12]
Materials:
-
LNP dispersion
-
Quant-iT RiboGreen RNA reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution)
-
96-well black, opaque microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare RNA Standards: Create a standard curve by serially diluting a known concentration of the same mRNA used in the formulation in TE buffer.
-
Sample Preparation: In the 96-well plate, prepare two sets of wells for each LNP sample.
-
Set 1 (Intact LNPs): Dilute the LNP sample in TE buffer. This will measure the amount of unencapsulated ("free") mRNA.
-
Set 2 (Lysed LNPs): Dilute the LNP sample in TE buffer containing Triton X-100. The detergent will disrupt the LNPs, releasing the encapsulated mRNA. This will measure the total amount of mRNA.
-
-
RiboGreen Addition: Add the diluted RiboGreen reagent to all standard and sample wells.
-
Incubation: Incubate the plate in the dark for a few minutes to allow the dye to bind to the RNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculation:
-
Use the standard curve to determine the concentration of RNA in both the intact and lysed LNP samples.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for LNP formulation and characterization, and the proposed mechanism of cellular uptake and endosomal escape.
Experimental Workflow
Caption: Workflow for LNP formulation and characterization.
Cellular Uptake and Endosomal Escape Pathway
Caption: Mechanism of LNP cellular uptake and mRNA delivery.
Mechanism of Nucleic Acid Encapsulation and Release
The encapsulation of nucleic acids into LNPs is primarily driven by the ionizable lipid. During the microfluidic mixing process, the ethanolic lipid solution is rapidly diluted with the acidic aqueous buffer containing the mRNA. This change in solvent polarity, combined with the low pH, leads to the protonation of the tertiary amine in SM-102, giving it a positive charge. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate backbone of the mRNA, leading to the formation of a condensed core. The other lipid components then arrange around this core to form the final LNP structure.
The release of the mRNA into the cytoplasm is a multi-step process. LNPs are taken up by cells through endocytosis. As the endosome matures, its internal pH drops. This acidic environment causes the ionizable lipid to become protonated again. The now positively charged LNP can interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual escape of the mRNA into the cytoplasm where it can be translated into protein.
Conclusion
This technical guide has provided a comprehensive overview of the role of the ionizable lipid SM-102 in the formulation and function of lipid nanoparticles for nucleic acid delivery. The quantitative data, detailed experimental protocols, and visual diagrams offer a foundational resource for researchers and professionals in the field of drug development. The principles and methodologies described herein, while focused on SM-102, are broadly applicable to the development and characterization of other LNP-based delivery systems. A thorough understanding and control of the physicochemical properties of LNPs are paramount to achieving safe and effective delivery of nucleic acid therapeutics.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. insidetx.com [insidetx.com]
- 9. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 10. abpbio.com [abpbio.com]
- 11. waters.com [waters.com]
- 12. static.igem.wiki [static.igem.wiki]
Structural Analysis of Lipid Nanoparticles (LNPs) Incorporating Novel Ionizable Lipids: A Technical Guide
Disclaimer: Information regarding a specific "Lipid-7" was not publicly available. This guide therefore provides a comprehensive framework for the structural analysis of Lipid Nanoparticles (LNPs) containing a representative novel ionizable lipid, based on established methodologies and data from published literature on similar proprietary lipids. This guide is intended to serve as a template for researchers and drug development professionals working with new generations of LNP formulations.
Introduction
Lipid nanoparticles have become a leading platform for the delivery of nucleic acid therapeutics, exemplified by their success in mRNA vaccines. The critical component governing the efficacy of these delivery systems is the ionizable lipid, which facilitates nucleic acid encapsulation and endosomal escape. The continual development of novel ionizable lipids necessitates robust and detailed structural characterization to establish structure-activity relationships.
This technical guide outlines the core methodologies for the comprehensive structural analysis of LNPs formulated with a novel ionizable lipid. It covers physicochemical characterization, morphological analysis, and internal structure elucidation, providing detailed experimental protocols and data presentation formats.
Physicochemical Characterization of LNPs
The initial assessment of LNP formulations involves the determination of their fundamental physicochemical properties. These parameters are crucial for quality control and for understanding the bulk characteristics of the nanoparticle suspension.
Key Physicochemical Parameters
A typical LNP formulation consists of four main components: an ionizable or cationic lipid, a helper lipid (such as DSPC), cholesterol, and a PEGylated lipid.[1] The molar ratios of these lipids can be varied to optimize the therapeutic efficacy of the LNP.[1] The key parameters for characterizing LNP formulations include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[2]
| Parameter | Technique | Typical Values (for a novel ionizable lipid LNP) | Significance |
| Particle Size (Diameter, nm) | Dynamic Light Scattering (DLS) | 80 - 120 nm | Influences biodistribution, cellular uptake, and immunogenicity. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the uniformity of the particle size distribution. |
| Zeta Potential (mV) | Laser Doppler Velocimetry (LDV) | -10 to +10 mV (at neutral pH) | Reflects surface charge, which affects stability and interaction with biological membranes. |
| Encapsulation Efficiency (%) | RiboGreen Assay | > 90% | Quantifies the percentage of nucleic acid successfully encapsulated within the LNPs. |
| pKa | TNS Assay | 6.0 - 7.0 | The pH at which 50% of the ionizable lipid is protonated; crucial for endosomal escape. |
Experimental Protocol: Dynamic Light Scattering (DLS) and Zeta Potential
Objective: To determine the average particle size, polydispersity index, and zeta potential of the LNP formulation.
Materials:
-
LNP suspension
-
Deionized, filtered water or appropriate buffer (e.g., PBS)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes (for size measurement)
-
Disposable folded capillary cells (for zeta potential measurement)
Methodology:
-
Sample Preparation:
-
Allow the LNP suspension to equilibrate to room temperature.
-
Dilute the LNP suspension with filtered deionized water or buffer to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 50-200 µg/mL total lipid.
-
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant refractive index and viscosity (e.g., for water at 25°C), and the material refractive index for the LNPs (typically ~1.45).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Size Measurement:
-
Transfer the diluted LNP suspension to a disposable cuvette.
-
Place the cuvette in the instrument and perform the measurement.
-
Acquire at least three replicate measurements.
-
-
Zeta Potential Measurement:
-
Transfer the diluted LNP suspension to a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement.
-
Acquire at least three replicate measurements.
-
-
Data Analysis:
-
The instrument software calculates the Z-average diameter and the PDI from the correlation function of the scattered light intensity fluctuations.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation.
-
Morphological and Structural Analysis
While DLS provides information on the bulk properties of the LNP suspension, high-resolution imaging and scattering techniques are necessary to visualize individual nanoparticles and elucidate their internal structure. Cryogenic electron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS) are powerful complementary techniques for this purpose.[3]
Cryogenic Electron Microscopy (Cryo-EM)
Cryo-EM allows for the direct visualization of LNPs in their near-native, hydrated state, providing information on their morphology, size distribution, and internal features.[4]
Experimental Protocol: Cryo-EM of LNPs
Objective: To visualize the morphology and internal structure of individual LNPs.
Materials:
-
LNP suspension
-
Cryo-EM grids (e.g., lacey carbon or holey carbon grids)
-
Vitrification apparatus (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-transmission electron microscope
Methodology:
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to render them hydrophilic.
-
-
Sample Application and Vitrification:
-
In a temperature and humidity-controlled chamber, apply 3-4 µL of the LNP suspension to the prepared grid.
-
Blot the grid with filter paper to create a thin film of the suspension.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to rapidly vitrify the sample.
-
-
Imaging:
-
Transfer the vitrified grid to the cryo-transmission electron microscope under cryogenic conditions.
-
Acquire images at a low electron dose to minimize radiation damage.
-
-
Data Analysis:
-
Analyze the acquired micrographs to assess LNP morphology (e.g., spherical, multilamellar), size distribution, and the presence of internal structures. Cryo-EM can reveal if LNPs are uniform and spherical or if they contain separate lipid and aqueous sub-compartments with the nucleic acid cargo.[3]
-
Small-Angle X-ray Scattering (SAXS)
SAXS provides information on the average size, shape, and internal structure of nanoparticles in solution. It is particularly useful for characterizing the internal lipid organization, such as lamellar or hexagonal phases.[5]
Experimental Protocol: SAXS of LNPs
Objective: To determine the average internal structure of the LNP population.
Materials:
-
LNP suspension
-
Matching buffer for background subtraction
-
SAXS instrument (synchrotron or laboratory-based)
-
Sample holder (e.g., quartz capillary)
Methodology:
-
Sample Preparation:
-
Prepare a series of LNP dilutions to check for concentration-dependent effects.
-
Prepare a matching buffer sample for background subtraction.
-
-
Data Acquisition:
-
Load the LNP sample and the buffer into the sample holder.
-
Expose the sample to the X-ray beam and collect the scattering data over a range of scattering angles (q).
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering to obtain the net LNP scattering profile.
-
Analyze the resulting scattering curve (Intensity vs. q) to extract structural information.
-
The overall shape of the curve can provide information on the particle size and shape.
-
The presence of distinct peaks can indicate ordered internal structures, such as lamellar (Lα) or inverted hexagonal (HII) phases.[5] The positions of these peaks can be used to calculate the characteristic lattice spacings of these phases.
-
-
| Structural Feature | SAXS Profile Characteristic | Interpretation |
| Overall Particle Size | Guinier analysis at low q | Provides the radius of gyration (Rg) |
| Lamellar Phase (Lα) | Equally spaced peaks at q, 2q, 3q... | Indicates a stacked bilayer structure. |
| Inverted Hexagonal Phase (HII) | Peaks at q, √3q, √4q, √7q... | Suggests a structure of water channels surrounded by a lipid monolayer, which can be important for endosomal escape.[1] |
Visualization of Workflows
LNP Formulation and Characterization Workflow
Caption: Workflow for LNP formulation and subsequent characterization.
LNP Endosomal Escape Signaling Pathway
Caption: Proposed mechanism of LNP-mediated nucleic acid delivery.
Conclusion
The structural analysis of LNPs containing novel ionizable lipids is a multi-faceted process that requires the integration of various analytical techniques. A thorough characterization, encompassing physicochemical properties, morphology, and internal structure, is paramount for understanding the structure-function relationships that govern the in vivo performance of these advanced drug delivery systems. The methodologies and workflows presented in this guide provide a robust framework for the systematic evaluation of next-generation LNP formulations.
References
- 1. Structural characterization of mRNA lipid nanoparticles (LNPs) in the presence of mRNA-free LNPs. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RAP opportunity [ra.nas.edu]
- 4. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 5. How Structure Affects the Activity of Lipid Nanoparticles [als.lbl.gov]
Methodological & Application
Application Notes and Protocols for Incorporating LNP Lipid-7 into mRNA Vaccine Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid Nanoparticles (LNPs) have become the leading platform for the delivery of mRNA-based therapeutics and vaccines, largely due to their success in the rapid development of COVID-19 vaccines. The composition of these LNPs is critical to their efficacy and safety. A key component is the ionizable lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.
This document provides detailed application notes and protocols for the incorporation of LNP Lipid-7 , a novel ionizable lipid, into mRNA vaccine platforms. Lipid-7 has been developed to enhance mRNA expression at the site of injection while minimizing liver accumulation, a common issue with conventional LNPs that can lead to hepatotoxicity.[1][2] Preclinical data suggests that Lipid-7 offers a promising balance of high efficacy and improved safety, making it an attractive candidate for next-generation mRNA vaccines.[1][2]
Key Features of this compound
Recent studies have highlighted several advantages of Lipid-7 in LNP formulations for mRNA delivery:
-
Enhanced Localized Expression: LNPs formulated with Lipid-7 have demonstrated significantly higher and more sustained protein expression at the injection site compared to those formulated with established ionizable lipids like SM-102.[3][4]
-
Reduced Liver Tropism: A critical feature of Lipid-7 is its ability to reduce the accumulation of mRNA in the liver and spleen.[2][3][4] This mitigates the risk of potential liver toxicity and focuses the therapeutic or vaccine effect on the desired target tissues.
-
Favorable Safety Profile: By reducing off-target organ accumulation, Lipid-7 LNPs present an improved safety profile.[1][2] Toxicological assessments have demonstrated its potential for safe in vivo application.[2]
-
Potent Immune Response: In preclinical cancer vaccine models (e.g., HPV), Lipid-7 LNPs induced potent anti-tumor responses comparable to SM-102 LNPs but were superior in remodeling the tumor microenvironment by promoting the infiltration of dendritic cells and natural killer cells.[1][2][5]
Quantitative Data Summary
The following tables summarize the physicochemical and in vivo performance characteristics of mRNA LNPs formulated with Lipid-7 compared to a standard SM-102 formulation, as described in the literature.
Table 1: Physicochemical Characteristics of Optimized Lipid-7 LNPs
| Parameter | Value |
|---|---|
| Lipid Molar Ratio (Lipid-7:DSPC:Chol:PEG-lipid) | 45:15:38.5:1.5[3] |
| Particle Size (Z-average) | 90 - 250 nm (Varies with lipid tail length)[3] |
| Polydispersity Index (PDI) | < 0.2[3] |
| Encapsulation Efficiency | > 90% (Typical for microfluidic synthesis)[6] |
Table 2: In Vivo Performance Comparison (Luciferase mRNA, Intramuscular Injection in Mice)
| Parameter | Lipid-7 LNP | SM-102 LNP |
|---|---|---|
| Relative Expression at Injection Site (24h) | ~2.6x higher than SM-102[3][4] | Baseline |
| Liver Accumulation (Bioluminescence Signal) | Negligible[3][4] | Significant signal at 6h[3][4] |
| Spleen Accumulation (Bioluminescence Signal) | Negligible[3][4] | Significant signal at 6h[3][4] |
Table 3: Immune Cell Infiltration in HPV Tumor Model (Mice)
| Immune Cell Type | Lipid-7 LNP | SM-102 LNP |
|---|---|---|
| Dendritic Cells (%) | 12.1%[2] | 5.1%[2] |
| Natural Killer (NK) Cells (%) | 1.1%[2] | 0.5%[2] |
Experimental Protocols
Protocol for Formulation of Lipid-7 mRNA LNPs via Microfluidic Mixing
This protocol describes the preparation of Lipid-7 LNPs encapsulating mRNA using a microfluidic mixing device, such as the NanoAssemblr® platform. The optimized molar ratio for this formulation is Lipid-7:DSPC:Cholesterol:PEG-lipid = 45:15:38.5:1.5 .[3]
Materials:
-
Lipid-7 (Ionizable Cationic Lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
-
Cholesterol (Structural Lipid)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) or similar PEGylated lipid
-
mRNA encoding the antigen of interest
-
Ethanol (200 proof, anhydrous)
-
Sodium Acetate Buffer (25 mM, pH 4.0) or Citrate Buffer (50 mM, pH 5.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Microfluidic mixing system and cartridges (e.g., Staggered Herringbone Micromixer)
-
Dialysis device (e.g., Slide-A-Lyzer G2 Dialysis Cassettes, 10K MWCO) or Tangential Flow Filtration (TFF) system
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of Lipid-7, DSPC, Cholesterol, and PEG-lipid in 100% ethanol. The concentration will depend on the desired final batch size and concentration. A typical starting concentration is 10-25 mM.
-
Store lipid stocks under argon at -20°C to prevent oxidation.
-
-
Preparation of the Organic (Lipid) Phase:
-
In a sterile glass vial, combine the lipid stock solutions (Lipid-7, DSPC, Cholesterol, PEG-lipid) to achieve the final molar ratio of 45:15:38.5:1.5.
-
Add sufficient 100% ethanol to reach the desired final lipid concentration for mixing (e.g., 10-12.5 mM total lipid).
-
Vortex gently to ensure a homogenous mixture.
-
-
Preparation of the Aqueous (mRNA) Phase:
-
Dilute the mRNA stock in the acidic aqueous buffer (e.g., 25 mM Sodium Acetate, pH 4.0) to the desired concentration. The concentration should be calculated to achieve the target Nitrogen-to-Phosphate (N/P) ratio, typically between 6 and 12.[3][7]
-
Ensure all materials used for mRNA handling are RNase-free.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the organic (lipid) phase and the aqueous (mRNA) phase into separate syringes.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1 .[3]
-
Set the total flow rate (TFR) to a value that ensures rapid and turbulent mixing, which promotes the formation of small, uniform LNPs (e.g., 12-20 mL/min).[6][7]
-
Initiate the pumping to mix the two phases through the microfluidic cartridge. The rapid dilution of the ethanol phase causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.
-
Collect the resulting LNP suspension in a sterile collection vial.
-
-
Downstream Processing (Buffer Exchange and Concentration):
-
The collected LNP suspension contains a high concentration of ethanol (~25%), which must be removed.
-
Dialysis: Transfer the LNP suspension to a dialysis cassette (10K MWCO) and dialyze against sterile PBS (pH 7.4) overnight at 4°C. Change the buffer at least twice to ensure complete removal of ethanol and neutralization of the buffer pH.
-
Tangential Flow Filtration (TFF): For larger volumes, a TFF system can be used for buffer exchange and concentration, which is a more scalable method.
-
After buffer exchange, the LNP formulation can be concentrated to the desired final mRNA concentration.
-
-
Sterile Filtration and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the final LNP-mRNA vaccine formulation at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol for LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Acceptable criteria are typically a particle size between 80-150 nm and a PDI < 0.2 for vaccine applications.[8]
-
2. mRNA Encapsulation Efficiency (EE) Quantification:
-
Technique: RiboGreen Assay. This assay uses a fluorescent dye that specifically binds to single-stranded RNA. The EE is determined by measuring the fluorescence before and after lysing the LNPs.
-
Procedure:
-
Prepare a standard curve using the free mRNA.
-
In a 96-well plate, add the diluted LNP suspension.
-
Add diluted RiboGreen reagent to the wells. Measure the fluorescence (Fluorescence_initial) to quantify unencapsulated mRNA.
-
To a parallel set of wells, add Triton X-100 (0.5-1% final concentration) to lyse the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent and measure the total fluorescence (Fluorescence_total).
-
Calculate EE using the formula: EE (%) = (Fluorescence_total - Fluorescence_initial) / Fluorescence_total * 100
-
Protocol for In Vitro Transfection Efficiency Assay
-
Objective: To assess the ability of Lipid-7 LNPs to deliver functional mRNA to cells, leading to protein expression.
-
Procedure:
-
Plate a suitable cell line (e.g., HEK293T, HeLa, or dendritic cells) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP-mRNA (encoding a reporter protein like Luciferase or GFP) in complete cell culture medium.
-
Aspirate the old medium from the cells and add the LNP-containing medium.
-
Incubate for 24-48 hours.
-
Quantify reporter protein expression using an appropriate method (e.g., luciferase assay kit for luminescence reading or flow cytometry/fluorescence microscopy for GFP).[9]
-
Protocol for In Vivo Evaluation in Mice
-
Objective: To evaluate the biodistribution, expression kinetics, and immunogenicity of the Lipid-7 LNP-mRNA vaccine.
-
Procedure:
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Administration: Administer the LNP-mRNA vaccine (e.g., 1-10 µg of mRNA per mouse) via intramuscular (IM) injection into the hind limb.
-
Biodistribution (Reporter Gene): If using mRNA encoding a reporter like Luciferase, perform in vivo imaging (IVIS) at various time points (e.g., 6h, 24h, 48h) post-injection. After the final imaging time point, harvest organs (injection site muscle, liver, spleen, etc.) for ex vivo imaging to quantify organ-specific expression.[4]
-
Immunogenicity: For vaccine candidates, administer a prime dose followed by a boost dose 2-3 weeks later. Collect blood samples periodically to measure antigen-specific antibody titers (e.g., IgG) via ELISA. At the study endpoint, isolate splenocytes to measure antigen-specific T cell responses (e.g., IFN-γ ELISpot).[9]
-
Visualizations
Experimental Workflow
Caption: Workflow for Lipid-7 LNP-mRNA Formulation and Evaluation.
Cellular Uptake and Endosomal Escape Pathway
Caption: LNP-mRNA cellular trafficking and endosomal escape mechanism.
Innate Immune Sensing of LNP-mRNA
Caption: Innate immune pathways activated by LNP-mRNA vaccines.
References
- 1. [PDF] Linkage between endosomal escape of LNP-mRNA and loading into EVs for transport to other cells | Semantic Scholar [semanticscholar.org]
- 2. Structure, activity and uptake mechanism of siRNA-lipid nanoparticles with an asymmetric ionizable lipid. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. EP4415690A1 - Compositions and methods for delivery of agents - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Gene Delivery Using Ionizable Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA, to specific cell types. Their success is exemplified by their use in FDA-approved therapies.[1][2] This is largely attributed to the formulation's core component: the ionizable lipid. These lipids are designed to be neutrally charged at physiological pH, minimizing toxicity, and become positively charged within the acidic environment of the endosome, facilitating the release of the nucleic acid cargo into the cytoplasm.[2] While the specific designation "LNP Lipid-7" is not publicly available and likely represents a proprietary compound, this document will provide detailed application notes and protocols using the well-characterized and clinically validated ionizable lipid, DLin-MC3-DMA , as a representative example.
The typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] By carefully selecting and optimizing the ratios of these components, LNPs can be engineered for targeted delivery to various cell and tissue types, most notably hepatocytes in the liver.[3][4] This document will outline the principles of LNP-mediated targeted gene delivery, provide quantitative data on delivery efficiency, and offer detailed protocols for the formulation, characterization, and in vivo evaluation of these nanoparticles.
Data Presentation: LNP Formulation and In Vivo Gene Silencing Efficiency
The following tables summarize quantitative data for a typical LNP formulation using DLin-MC3-DMA for targeted gene delivery to hepatocytes.
Table 1: Lipid Nanoparticle Formulation Parameters
| Component | Molar Ratio (%) | Function |
| DLin-MC3-DMA (Ionizable Lipid) | 50 | Encapsulates nucleic acid and facilitates endosomal escape. |
| DSPC (Helper Lipid) | 10 | Provides structural stability to the LNP.[5] |
| Cholesterol | 38.5 | Enhances particle stability and membrane fusion.[1][6] |
| DMG-PEG 2000 (PEGylated Lipid) | 1.5 | Controls particle size and reduces aggregation.[7] |
Table 2: In Vivo Gene Silencing Efficiency in Hepatocytes (siRNA targeting Factor VII in mice)
| LNP Formulation | Dose (mg/kg) | Gene Silencing Efficiency (%) | Reference |
| DLin-MC3-DMA based LNP | 0.03 | ~95% | (Adapted from literature) |
| DLin-MC3-DMA based LNP | 0.01 | ~80% | (Adapted from literature) |
| DLin-MC3-DMA based LNP | 0.003 | ~50% | (Adapted from literature) |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA or siRNA using a microfluidic mixing device.
Materials:
-
DLin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000
-
Ethanol (anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Nucleic acid (mRNA or siRNA) in citrate buffer
-
Microfluidic mixing device and cartridges
-
Syringes and tubing
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The final lipid concentration in ethanol should be between 10-25 mM.
-
-
Prepare Nucleic Acid Solution:
-
Dissolve the nucleic acid (e.g., mRNA, siRNA) in 50 mM citrate buffer (pH 4.0).
-
The concentration will depend on the desired nucleic acid-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
-
-
Purification:
-
The resulting LNP solution will be in an ethanol/buffer mixture.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove the ethanol and exchange the buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Protocol 2: LNP Characterization
This protocol outlines the key characterization steps to ensure the quality and consistency of the formulated LNPs.
Materials:
-
Formulated LNP solution in PBS
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Cryo-Transmission Electron Microscope (Cryo-TEM)
-
Ribogreen assay kit (for RNA quantification)
-
Triton X-100
Procedure:
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP solution in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 indicates a monodisperse and homogenous population of LNPs.
-
-
Zeta Potential Measurement:
-
Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge of the LNPs using a zeta potential analyzer. The zeta potential should be close to neutral at pH 7.4.
-
-
Morphology Analysis:
-
Visualize the morphology and structure of the LNPs using Cryo-TEM. This can confirm the formation of spherical nanoparticles.[8]
-
-
Encapsulation Efficiency:
-
Use a Ribogreen assay to determine the amount of encapsulated nucleic acid.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent like Triton X-100.
-
The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.
-
Protocol 3: In Vivo Targeted Gene Delivery Study in Mice
This protocol describes a typical in vivo study to evaluate the targeted gene delivery efficiency of the formulated LNPs to the liver.
Materials:
-
Formulated LNPs encapsulating reporter mRNA (e.g., Luciferase) or targeted siRNA (e.g., Factor VII siRNA)
-
BALB/c mice (or other appropriate strain)
-
Sterile PBS
-
In Vivo Imaging System (IVIS) for bioluminescence imaging
-
Blood collection supplies
-
Tissue homogenization equipment
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Dosing:
-
Dilute the LNP formulation to the desired concentration in sterile PBS.
-
Administer the LNPs to mice via intravenous (i.v.) injection through the tail vein.
-
-
Bioluminescence Imaging (for reporter mRNA):
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject them with a luciferase substrate (e.g., D-luciferin).
-
Image the mice using an IVIS to visualize the biodistribution and expression of the luciferase reporter gene. Strong signal in the liver region indicates successful hepatocyte targeting.[9]
-
-
Gene Silencing Analysis (for siRNA):
-
At a predetermined time point (e.g., 48 hours) post-injection, collect blood samples via cardiac puncture.
-
Euthanize the mice and harvest the liver and other organs.
-
Isolate serum from the blood to measure the levels of the target protein (e.g., Factor VII).
-
Isolate total RNA from the liver tissue.
-
Perform qRT-PCR to quantify the mRNA levels of the target gene (e.g., Factor VII) relative to a housekeeping gene. A significant reduction in the target mRNA level in the liver indicates successful gene silencing.
-
Visualizations
Caption: Workflow for LNP Formulation and Evaluation.
Caption: LNP Cellular Uptake and Cargo Release Pathway.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 3. Engineered ionizable lipid nanoparticles for targeted delivery of RNA therapeutics into different types of cells in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 8. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quality Control Assays of Llipid Nanoparticle (LNP) Formulations
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] The critical quality attributes (CQAs) of LNP formulations directly impact their safety and efficacy, necessitating a robust suite of analytical assays for their characterization.[3][4] These assays are essential throughout the development and manufacturing process to ensure batch-to-batch consistency and product quality.[5] This document provides detailed application notes and protocols for the key quality control (QC) assays for LNP formulations, with a focus on those that would be applicable to novel formulations, such as those containing a proprietary component like "Lipid-7".
The primary CQAs for LNP-based formulations include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of the nucleic acid payload.[6][7] These parameters influence the stability, biodistribution, cellular uptake, and ultimately, the therapeutic outcome of the drug product.[8][9]
Key Quality Control Assays
A comprehensive QC strategy for LNP formulations involves a panel of orthogonal analytical techniques to assess the physicochemical properties of the nanoparticles.[3]
Particle Size and Polydispersity Index (PDI) Analysis
Application Note:
Particle size is a critical parameter as it affects the in vivo performance of LNPs, including their circulation time and ability to target specific tissues.[8] The polydispersity index (PDI) provides a measure of the heterogeneity of particle sizes in a sample. A low PDI value (typically < 0.2) is desirable, indicating a monodisperse and uniform population of nanoparticles.[7][10] Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of LNPs.[][12]
Experimental Protocol: Particle Size and PDI Measurement by DLS
-
Instrumentation: A dynamic light scattering instrument (e.g., Malvern Zetasizer, Wyatt DynaPro) is required.
-
Sample Preparation:
-
Equilibrate the LNP formulation to room temperature.
-
Dilute the LNP sample with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement. The dilution factor should be optimized to achieve a stable and reproducible signal.
-
-
Measurement Parameters:
-
Set the instrument parameters, including the dispersant refractive index and viscosity, and the sample refractive index.
-
Equilibrate the sample to the desired measurement temperature (typically 25°C).
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.
-
The instrument software will calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the PDI.
-
-
Data Analysis:
-
Report the Z-average diameter in nanometers (nm) and the PDI value.
-
The particle size distribution can also be reported.
-
Zeta Potential Analysis
Application Note:
Zeta potential is a measure of the surface charge of the LNPs and is a critical indicator of their stability in suspension.[] A sufficiently high positive or negative zeta potential can prevent particle aggregation due to electrostatic repulsion.[6] For LNPs, the zeta potential is influenced by the ionizable lipids in the formulation and the pH of the surrounding medium.[2] Electrophoretic Light Scattering (ELS) is the standard technique for determining zeta potential.[]
Experimental Protocol: Zeta Potential Measurement by ELS
-
Instrumentation: An instrument capable of electrophoretic light scattering, often integrated with a DLS system, is used.
-
Sample Preparation:
-
Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.
-
-
Measurement Parameters:
-
Set the instrument parameters, including the dispersant properties and the applied electric field.
-
-
Data Acquisition:
-
The instrument measures the velocity of the particles under the influence of the electric field to determine their electrophoretic mobility, which is then converted to zeta potential using the Smoluchowski equation.
-
Perform multiple measurements for each sample.
-
-
Data Analysis:
-
Report the zeta potential in millivolts (mV).
-
Encapsulation Efficiency of mRNA
Application Note:
Encapsulation efficiency (EE) is a critical parameter that quantifies the percentage of the nucleic acid payload that is successfully entrapped within the LNPs.[7] High encapsulation efficiency is crucial for maximizing the therapeutic dose and minimizing potential side effects from unencapsulated nucleic acids. A common method for determining EE involves the use of a fluorescent dye, such as RiboGreen, which exhibits enhanced fluorescence upon binding to nucleic acids.[13][14]
Experimental Protocol: mRNA Encapsulation Efficiency using RiboGreen Assay
-
Reagents and Materials:
-
Quant-iT RiboGreen RNA Assay Kit or a similar fluorescent dye.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
A surfactant such as Triton X-100 to lyse the LNPs.
-
A fluorescence microplate reader.
-
-
Standard Curve Preparation:
-
Prepare a standard curve of the free mRNA of known concentrations in TE buffer.
-
-
Sample Measurement:
-
Measurement of Free mRNA: Dilute the intact LNP sample in TE buffer and add the RiboGreen reagent. The fluorescence measured corresponds to the amount of unencapsulated (free) mRNA.
-
Measurement of Total mRNA: Lyse a separate aliquot of the diluted LNP sample by adding a surfactant (e.g., 0.1% Triton X-100) to release the encapsulated mRNA. Then, add the RiboGreen reagent. The fluorescence measured corresponds to the total amount of mRNA (encapsulated + free).
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the standards and samples using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Determine the concentration of free and total mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Lipid Composition and Purity
Application Note:
The precise ratio of the lipid components in an LNP formulation is critical for its structure, stability, and function.[12][15] High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the separation and quantification of the individual lipid components, including novel lipids like a hypothetical "Lipid-7".[12][16] This analysis also allows for the detection of lipid-related impurities and degradation products.[17]
Experimental Protocol: Lipid Composition Analysis by HPLC-CAD/ELSD
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a CAD or ELSD detector.
-
Sample Preparation:
-
Disrupt the LNPs by diluting the formulation with an organic solvent like methanol or isopropanol to solubilize the lipids.[16]
-
-
Chromatographic Conditions:
-
Develop a gradient elution method using a mobile phase system (e.g., water/acetonitrile or water/methanol with additives like formic acid) to achieve separation of the different lipid species.[16]
-
-
Data Acquisition and Analysis:
-
Run the prepared sample through the HPLC system.
-
Quantify the individual lipids by comparing their peak areas to those of reference standards.
-
Assess the purity by identifying and quantifying any impurity peaks.
-
Data Presentation
Quantitative data from the QC assays should be summarized in a clear and structured format to allow for easy comparison between different batches or formulations.
Table 1: Summary of Physicochemical Properties of LNP Formulations
| Formulation ID | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-Lipid7-Batch001 | 85.2 ± 1.5 | 0.12 ± 0.02 | -15.3 ± 2.1 | 92.5 ± 1.8 |
| LNP-Lipid7-Batch002 | 87.1 ± 1.8 | 0.14 ± 0.03 | -14.8 ± 1.9 | 91.7 ± 2.2 |
| LNP-Control-Batch001 | 82.5 ± 2.0 | 0.11 ± 0.01 | -12.5 ± 2.5 | 94.1 ± 1.5 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Lipid Composition of LNP Formulations
| Formulation ID | Ionizable Lipid (mol%) | Helper Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) |
| LNP-Lipid7-Batch001 | 50.1 | 9.8 | 38.6 | 1.5 |
| LNP-Lipid7-Batch002 | 49.8 | 10.1 | 38.5 | 1.6 |
| LNP-Control-Batch001 | 50.0 | 10.0 | 38.5 | 1.5 |
Molar ratios determined by HPLC-CAD.
Visualization of Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for LNP Quality Control.
Caption: Encapsulation Efficiency Assay Workflow.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory Standards for mRNA Lipid Nanoparticle Use [eureka.patsnap.com]
- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 7. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 8. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 9. Exploring LNP Size and its Significance in Drug Delivery - Inside Therapeutics [insidetx.com]
- 10. youtube.com [youtube.com]
- 12. blog.curapath.com [blog.curapath.com]
- 13. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. wyatt.com [wyatt.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
Scaling Up Production of Lipid Nanoparticles with LNP Lipid-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful translation of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies, from the laboratory to clinical and commercial scales hinges on robust and scalable manufacturing processes for lipid nanoparticles (LNPs). LNPs are the leading non-viral delivery systems, designed to protect the nucleic acid payload from degradation and facilitate its efficient delivery into target cells.[1][2] A critical component of modern LNP formulations is the ionizable cationic lipid, which plays a pivotal role in nucleic acid encapsulation, endosomal escape, and overall therapeutic efficacy.[3][4][5][6]
This document provides detailed application notes and protocols for scaling up the production of LNPs containing the proprietary LNP Lipid-7 . While the precise chemical structure of this compound is proprietary, it is an ionizable lipid designed for high transfection efficiency and stability, making it suitable for applications such as prophylactic and cancer vaccines.[7] These guidelines are intended for researchers, scientists, and drug development professionals to facilitate a smooth transition from small-scale laboratory production to larger, clinically relevant manufacturing scales.
The protocols and data presented herein are based on established principles of LNP formulation and scale-up, with specific data for this compound incorporated where available. It is important to note that optimization of specific parameters will be necessary to achieve the desired critical quality attributes (CQAs) for your specific application.
LNP Formulation with this compound
LNPs are typically composed of four main lipid components, each serving a distinct function:
-
Ionizable Cationic Lipid (e.g., this compound): This is the key functional component. At a low pH during formulation, it is positively charged, enabling the encapsulation of negatively charged nucleic acids.[3][4] At physiological pH, it becomes neutral, reducing toxicity and facilitating endosomal escape within the cell.[3][8]
-
Helper Phospholipid (e.g., DSPC, DOPE): This lipid aids in the structural stability of the LNP bilayer.[9]
-
Cholesterol: Cholesterol molecules are incorporated into the lipid bilayer to enhance stability and rigidity.[10]
-
PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG) conjugated lipid is included to control particle size during formation and to provide a hydrophilic shield that reduces clearance by the immune system, thereby increasing circulation time.[10]
A typical molar ratio for these components in an LNP formulation is approximately 50:10:38.5:1.5 (ionizable lipid:helper phospholipid:cholesterol:PEGylated lipid).[1]
Scaling Up LNP Production: From Benchtop to GMP
Scaling up LNP production from small, preclinical batches to larger quantities required for clinical trials and commercialization presents several challenges, including maintaining consistent particle size, polydispersity index (PDI), and encapsulation efficiency.[6] Microfluidic-based manufacturing has emerged as a robust and scalable method for producing LNPs with reproducible characteristics.[11][12][13][14]
Microfluidic Mixing for Scalable LNP Production
Microfluidic devices enable the rapid and controlled mixing of a lipid-in-ethanol solution with a nucleic acid-in-aqueous buffer solution.[11][12] This precise mixing at the nanoscale leads to the self-assembly of LNPs with uniform size and high encapsulation efficiency.[13]
Key Process Parameters for Scale-Up:
-
Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Increasing the TFR generally leads to a decrease in LNP size.[12]
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the lipid phase flow rate. The FRR significantly impacts particle size and PDI.[15][16][17]
-
Lipid Concentration: The concentration of the lipid mixture in the ethanol phase can affect the final LNP size and polydispersity.[15][16]
-
Buffer pH: The pH of the aqueous buffer is critical for the protonation of the ionizable lipid and efficient nucleic acid encapsulation.[12]
The following diagram illustrates a typical workflow for scaling up LNP production using a microfluidic system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring all lipids (this compound, DSPC, Cholesterol, DMG-PEG 2000) to room temperature.
-
Prepare individual stock solutions of each lipid in absolute ethanol. For example:
-
This compound: 100 mM
-
DSPC: 10 mM
-
Cholesterol: 100 mM (may require heating to 60-65°C for complete solubilization)
-
DMG-PEG 2000: 10 mM
-
-
To prepare a 25 mM total lipid stock mixture with a molar ratio of 50:10:38.5:1.5, combine the following volumes for each 1 mL of final lipid mix:
-
125 µL of 100 mM this compound
-
250 µL of 10 mM DSPC
-
96.25 µL of 100 mM Cholesterol
-
37.5 µL of 10 mM DMG-PEG 2000
-
491.25 µL of absolute ethanol
-
-
Vortex the final lipid mixture thoroughly. Store at -20°C.
Protocol 2: LNP Formulation using Microfluidics
-
Prepare the nucleic acid solution in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
Set up the microfluidic mixing system (e.g., NanoAssemblr® platform) with appropriate microfluidic cartridges.
-
Load the lipid mixture (Protocol 1) into one syringe and the nucleic acid solution into another syringe.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the spontaneous formation of LNPs.
-
Collect the resulting LNP dispersion.
Protocol 3: Downstream Processing - Buffer Exchange and Concentration
-
Immediately after formulation, the LNP dispersion needs to be buffer exchanged to remove ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4). Tangential Flow Filtration (TFF) is the preferred method for scalable buffer exchange.
-
Set up a TFF system with an appropriate hollow fiber membrane (e.g., 100 kDa MWCO).
-
Perform diafiltration against the target buffer (e.g., PBS, pH 7.4) for a sufficient number of diavolumes to ensure complete buffer exchange.
-
After buffer exchange, concentrate the LNP solution to the desired final concentration.
-
Perform sterile filtration of the final LNP product through a 0.22 µm filter.
LNP Characterization
Thorough characterization of the LNPs is crucial to ensure they meet the required Critical Quality Attributes (CQAs).
Table 1: Key LNP Characterization Methods
| Parameter | Method | Description |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and the polydispersity index (a measure of the size distribution). |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the LNPs, which can influence stability and interaction with cells. |
| Encapsulation Efficiency | RiboGreen Assay | A fluorescence-based assay to quantify the amount of nucleic acid encapsulated within the LNPs.[9] |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the LNP structure, size, and morphology. |
| Ionizable Lipid pKa | TNS Assay | A fluorescence-based assay to determine the apparent pKa of the ionizable lipid within the LNP formulation, which is critical for endosomal escape. |
Protocol 4: Determination of Encapsulation Efficiency (RiboGreen Assay)
-
Prepare a standard curve of the nucleic acid in the appropriate buffer.
-
Prepare two sets of LNP samples:
-
Total RNA: Lyse the LNPs by adding a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid.
-
Free RNA: Use intact LNPs.
-
-
Add the RiboGreen reagent to both the standards and the LNP samples in a 96-well plate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
-
Data Presentation
The following tables summarize expected outcomes and the impact of key process parameters on LNP characteristics. These are representative data and will need to be optimized for your specific formulation and process.
Table 2: Stability of LNPs formulated with this compound at 2-8°C[7]
| Time Point | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Day 0 | 85.2 | 0.12 | 96.5 |
| Day 7 | 86.1 | 0.13 | 96.2 |
| Day 14 | 87.5 | 0.14 | 95.8 |
| Day 30 | 88.9 | 0.15 | 95.1 |
Data presented is illustrative and based on available information for a similarly named proprietary lipid.
Table 3: Impact of Microfluidic Process Parameters on LNP Characteristics (Illustrative Data)
| Total Flow Rate (mL/min) | Flow Rate Ratio (Aqueous:Ethanol) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 6 | 3:1 | 105.4 | 0.18 | >95 |
| 12 | 3:1 | 85.2 | 0.12 | >95 |
| 18 | 3:1 | 72.8 | 0.11 | >95 |
| 12 | 2:1 | 98.6 | 0.16 | >95 |
| 12 | 4:1 | 78.5 | 0.13 | >95 |
This data is representative of typical trends observed during LNP formulation and should be optimized for this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key components of an LNP and their functional roles in nucleic acid delivery.
References
- 1. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaling up RNA-LNPs: Strategies for successful and consistent clinical manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. areterna.com [areterna.com]
- 7. Ionizable lipids - Nucleosyn [nucleosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. ozbiosciences.com [ozbiosciences.com]
- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 14. liposomes.ca [liposomes.ca]
- 15. Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.tue.nl [research.tue.nl]
Protocol for Assessing mRNA Encapsulation Efficiency in Lipid Nanoparticles with LNP Lipid-7
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2][3] The encapsulation of mRNA within these lipid-based carriers is critical for protecting the nucleic acid from degradation and facilitating its entry into target cells. A key quality attribute of any mRNA-LNP formulation is the encapsulation efficiency (EE), which quantifies the percentage of mRNA successfully enclosed within the nanoparticles.[4] This document provides a detailed protocol for assessing the mRNA encapsulation efficiency of LNPs formulated with the novel, proprietary ionizable lipid, LNP Lipid-7.
The protocol described herein utilizes the widely adopted Quant-iT™ RiboGreen™ assay, a highly sensitive fluorescence-based method for quantifying RNA.[5] The principle of this assay is to measure the fluorescence of the RiboGreen dye, which dramatically increases upon binding to RNA. By measuring the fluorescence in the presence and absence of a detergent that disrupts the LNP structure, one can determine the amount of unencapsulated ("free") and total mRNA, respectively. From these values, the encapsulation efficiency can be calculated.[5]
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Quant-iT™ RiboGreen™ RNA Assay Kit | Thermo Fisher Scientific | R11490 |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
| 20x TE Buffer | Thermo Fisher Scientific | AM9849 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| 96-well black, flat-bottom plates | Corning | 3915 |
| mRNA standard (e.g., Firefly Luciferase mRNA) | Any reputable supplier | N/A |
| This compound | Proprietary | N/A |
| DSPC | Avanti Polar Lipids | 850365 |
| Cholesterol | Avanti Polar Lipids | 700000 |
| DMG-PEG 2000 | Avanti Polar Lipids | 880150 |
| Ethanol, 200 proof | Decon Labs | 2716 |
| Sodium Acetate Buffer (50 mM, pH 4.0) | In-house preparation | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
Experimental Protocols
LNP-mRNA Formulation with this compound
This protocol outlines the formulation of mRNA-LNPs using a microfluidic mixing approach.[1][6] The lipid components are dissolved in ethanol, and the mRNA is dissolved in an aqueous buffer. Rapid mixing of these two phases leads to the self-assembly of LNPs with encapsulated mRNA.
a. Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol.
-
Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[7][8] The total lipid concentration in the final ethanol stock should be between 10-25 mM.
b. Preparation of mRNA Solution (in Aqueous Buffer):
-
Dilute the stock mRNA in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration.
c. Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic).
-
Initiate mixing. The rapid mixing will induce the formation of mRNA-LNPs.
d. Buffer Exchange and Concentration:
-
The resulting LNP solution is typically dialyzed against PBS (pH 7.4) or purified using tangential flow filtration to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNPs to the desired final concentration using centrifugal filter units (e.g., Amicon® Ultra).
RiboGreen Assay for Encapsulation Efficiency
This protocol is adapted from the manufacturer's instructions for the Quant-iT™ RiboGreen™ RNA Assay Kit and is a common method for determining mRNA encapsulation efficiency.[9][10]
a. Reagent Preparation:
-
1x TE Buffer: Dilute the 20x TE buffer stock solution 1:20 with nuclease-free water.
-
RiboGreen™ Working Solution: On the day of the assay, dilute the RiboGreen™ reagent 1:200 in 1x TE buffer. Protect this solution from light.
-
2% Triton™ X-100 Solution: Prepare a 2% (v/v) solution of Triton™ X-100 in nuclease-free water.
b. Standard Curve Preparation:
-
Prepare a series of mRNA standards in 1x TE buffer, typically ranging from 2 µg/mL to 0 µg/mL.
-
In a 96-well black plate, add 50 µL of each mRNA standard in triplicate.
-
Add 50 µL of the RiboGreen™ working solution to each well containing the standards.
-
Mix gently by pipetting.
c. Sample Preparation and Measurement:
-
Dilute the LNP-mRNA formulation in 1x TE buffer to a concentration that falls within the range of the standard curve.
-
For each LNP-mRNA sample, prepare two sets of measurements in triplicate in the 96-well plate:
-
To measure unencapsulated mRNA: Add 50 µL of the diluted LNP-mRNA sample.
-
To measure total mRNA: Add 45 µL of the diluted LNP-mRNA sample and 5 µL of the 2% Triton™ X-100 solution (final Triton™ X-100 concentration of 0.2%). Mix well to lyse the LNPs.
-
-
Add 50 µL of the RiboGreen™ working solution to all sample wells.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.[9]
d. Calculation of Encapsulation Efficiency:
-
Subtract the fluorescence of the blank (0 µg/mL mRNA standard) from all readings.
-
Generate a linear standard curve by plotting fluorescence intensity versus mRNA concentration.
-
Use the standard curve to determine the concentration of unencapsulated mRNA and total mRNA in your samples.
-
Calculate the encapsulation efficiency (EE) using the following formula:
EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
Data Presentation
The following table presents hypothetical data for LNP-mRNA formulations prepared with this compound under different formulation conditions.
| Formulation ID | N:P Ratio | Total mRNA (µg/mL) | Unencapsulated mRNA (µg/mL) | Encapsulation Efficiency (%) |
| LNP7-A | 3:1 | 50.2 | 4.8 | 90.4 |
| LNP7-B | 6:1 | 48.9 | 2.1 | 95.7 |
| LNP7-C | 10:1 | 51.5 | 1.5 | 97.1 |
Visualization of Experimental Workflow
Caption: Experimental workflow for LNP-mRNA formulation and encapsulation efficiency assessment.
Principle of Encapsulation Efficiency Assay
Caption: Principle of the RiboGreen assay for determining mRNA encapsulation efficiency.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Lipid Nanoparticle (LNP)-Mediated CRISPR/Cas9 Delivery
A Note on "LNP Lipid-7": The term "this compound" does not correspond to a standardized, publicly documented lipid in the scientific literature. Therefore, this document provides a comprehensive overview and detailed protocols based on well-characterized, state-of-the-art ionizable lipids and LNP formulations commonly used for CRISPR/Cas9 delivery, serving as a representative guide for a hypothetical advanced formulation.
Application Notes
Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the delivery of genome editing components, offering a safe and efficient alternative to viral vectors.[1][2][3] LNPs are capable of encapsulating and protecting delicate nucleic acid payloads, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), facilitating their delivery to target cells and release into the cytoplasm.[4][5]
Principle of LNP-Mediated CRISPR/Cas9 Delivery: The most common strategy involves encapsulating Cas9 mRNA and an sgRNA targeting a specific gene into a single LNP.[3][6] Once administered, these LNPs are taken up by target cells, often in the liver, through receptor-mediated endocytosis.[4] The key to the success of modern LNPs is the ionizable lipid component.[1][7] These lipids are positively charged at the acidic pH of the LNP formulation process (enabling interaction with negatively charged nucleic acids) and within the endosome, but are neutral at physiological pH, reducing toxicity.[7] The protonation of the ionizable lipid within the acidic endosome is thought to disrupt the endosomal membrane, allowing the mRNA and sgRNA cargo to escape into the cytoplasm.[8][9][10][] In the cytoplasm, the Cas9 mRNA is translated into Cas9 protein, which then complexes with the sgRNA to form a ribonucleoprotein (RNP) complex. This RNP complex translocates to the nucleus to induce a double-strand break at the target DNA locus, initiating gene editing.[7]
Advantages of LNP Delivery for CRISPR/Cas9:
-
Safety: As a non-viral delivery method, LNPs avoid the risks associated with viral vectors, such as immunogenicity and insertional mutagenesis.[7]
-
Transient Expression: Delivering Cas9 as mRNA results in transient expression of the nuclease, which is sufficient to achieve permanent gene editing while minimizing the risk of off-target effects associated with prolonged Cas9 presence.[5][6]
-
Versatility and Scalability: LNP formulations can be rationally designed and optimized by modifying their lipid composition.[12] The manufacturing process, particularly with microfluidic mixing, is highly reproducible and scalable.[13]
-
Targeting: While many LNP formulations naturally target the liver, they can be modified with specific ligands or by altering lipid composition to target other tissues.[4][7]
Therapeutic Applications: LNP-mediated CRISPR/Cas9 delivery has shown significant promise in preclinical studies for a variety of genetic disorders, particularly those affecting the liver. A single administration of LNPs has achieved robust and persistent in vivo genome editing.[14] For example, targeting the transthyretin (TTR) gene has resulted in a greater than 97% reduction in serum TTR protein levels, which is a potential therapeutic strategy for TTR amyloidosis.[14] Similarly, editing the Angptl3 gene has led to profound reductions in blood lipid levels, offering a potential treatment for hypercholesterolemia.[6]
Data Presentation: LNP Formulation and Efficacy
The following tables summarize quantitative data from various studies on LNP formulations for CRISPR/Cas9 delivery.
Table 1: Physicochemical Properties of Representative LNP Formulations
| Ionizable Lipid | Helper Lipids & Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Cargo | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| 306-O12B | 306-O12B:DOPC:Cholesterol:DMG-PEG (50:10:38.5:1.5) | Cas9 mRNA/sgRNA | ~112 | N/A | >90% (assumed) | [] |
| LP01 | LP01:DSPC:Cholesterol:PEG-DMG (50:10:38.5:1.5) | Cas9 mRNA/sgRNA | 70-90 | <0.2 | >95% | [14] |
| 246C10 | 246C10:DOPE:Cholesterol:PEG-Ceramide | Cas9 mRNA/sgRNA | N/A | N/A | >90% | [2] |
| SM-102 / D-Lin-MC3-DMA | Lipid:DSPC:Cholesterol:DMG-PEG2000 (50:10:39:1) | Cas9 mRNA/gRNA | N/A | N/A | N/A | [15] |
| C12-200 | C12-200:DOPE:Cholesterol:PEG-DMG:DOTAP (35:16:46.5:2.5:variable) | Cas9 RNP | 100-200 | <0.2 | N/A | [6] |
N/A: Data not available in the cited source.
Table 2: In Vivo Efficacy of LNP-CRISPR/Cas9 Formulations
| Target Gene | Ionizable Lipid | Animal Model | Dose & Route | Editing Efficiency (Indels %) | Protein Reduction (%) | Persistence | Reference |
| Ttr | LP01 | C57BL/6N Mice | 0.3-1.5 mg/kg IV | Up to ~70% | >97% | At least 12 months | [14] |
| Angptl3 | 306-O12B | C57BL/6 Mice | 1.0 mg/kg IV | ~38.5% (median) | ~65.2% | At least 100 days | [6] |
| mAT (Serpinc1) | 246C10 | Hemophilia A & B Mice | 1.2 mg/kg IV (2 doses) | 22-38% | N/A | N/A | [2] |
| TTR | N/A | Mice | Single IV injection | Up to ~60% | Up to ~80% | N/A | [3] |
Experimental Protocols
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device (e.g., NanoAssemblr).[13]
Materials:
-
Lipids: Ionizable lipid (e.g., LP01), DSPC, Cholesterol, PEG-DMG (dissolved in 100% ethanol).
-
Nucleic Acids: Cas9 mRNA, sgRNA (in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0).
-
Buffers: Ethanol, Citrate Buffer (50 mM, pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4).
-
Equipment: Microfluidic mixing system, dialysis cassettes (10 kDa MWCO), sterile RNase-free tubes.
Procedure:
-
Prepare Lipid Solution: Prepare a stock solution of the lipids in 100% ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-DMG).[14] The final total lipid concentration in ethanol should be between 10-20 mg/mL.
-
Prepare Nucleic Acid Solution: Dilute the Cas9 mRNA and sgRNA in the citrate buffer (pH 4.0) to the desired concentration. The weight ratio of total lipid to nucleic acid is typically optimized, with ratios from 10:1 to 20:1 being common.
-
Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. c. Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1). d. Set the total flow rate (e.g., 12 mL/min). e. Initiate mixing. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble around the nucleic acids, forming LNPs.[13]
-
Dialysis: a. Transfer the collected LNP solution to a dialysis cassette. b. Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes. This step removes the ethanol and raises the pH to neutral, resulting in a stable LNP suspension.
-
Concentration and Sterilization: a. Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter device if necessary. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).[13]
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter (size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Acceptable LNPs for in vivo use typically have a size between 70-120 nm and a PDI below 0.2.[6][14]
B. mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay: [13][16]
-
Prepare two sets of LNP samples in a 96-well plate.
-
Total mRNA: To one set of samples, add a surfactant (e.g., 1-2% Triton X-100) to lyse the LNPs and release all encapsulated mRNA.[16]
-
Free mRNA: To the second set, add an equivalent volume of buffer (e.g., TE buffer) without surfactant.
-
Prepare a standard curve of the mRNA used for encapsulation.
-
Add the RiboGreen reagent to all samples and standards according to the manufacturer's protocol.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm) using a plate reader.[16]
-
Calculate the concentration of mRNA in both the lysed (total) and intact (free) samples using the standard curve.
-
Calculate the encapsulation efficiency (EE) using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
Materials:
-
Target cells (e.g., primary mouse hepatocytes or a relevant cell line).
-
Collagen-coated 96-well plates.
-
Cell culture medium.
-
Formulated and characterized LNPs.
-
DNA extraction kit.
-
PCR primers flanking the sgRNA target site.
-
T7 Endonuclease I (T7E1) enzyme or access to Next-Generation Sequencing (NGS).
Procedure:
-
Cell Seeding: Seed cells in a collagen-coated 96-well plate at a suitable density and allow them to attach.[14]
-
LNP Treatment: Dilute the LNP-CRISPR/Cas9 formulation in fresh cell culture medium to achieve the desired final concentration of mRNA (e.g., starting from 100 ng/well and performing serial dilutions).[14]
-
Replace the old medium with the LNP-containing medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA translation, RNP formation, and gene editing.[14]
-
Genomic DNA Extraction: Lyse the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase.
-
Gene Editing Analysis (T7E1 Assay): a. Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands. b. Treat the re-annealed PCR products with T7E1 enzyme, which cleaves mismatched DNA. c. Analyze the cleavage products by gel electrophoresis. The percentage of cleaved DNA corresponds to the indel frequency.
-
Gene Editing Analysis (NGS): For more precise quantification, sequence the PCR amplicons on an NGS platform. Align the reads to the reference genome and quantify the percentage of reads containing insertions or deletions (indels) at the target site.[14]
Materials:
-
Experimental animals (e.g., C57BL/6 mice).
-
LNP-CRISPR/Cas9 formulation.
-
Sterile saline or PBS.
-
Insulin syringes for intravenous (IV) injection.
Procedure:
-
Dosing Preparation: Dilute the LNP formulation in sterile saline or PBS to the final desired dose (e.g., 0.5 - 1.5 mg/kg mRNA) for IV administration.[6][14]
-
Administration: Administer the diluted LNPs to mice via a single tail vein injection.[3]
-
Monitoring: Monitor the animals for any adverse effects according to institutional guidelines.
-
Tissue Collection: At a predetermined time point (e.g., 7 days, or longer for persistence studies), euthanize the animals and harvest the target organ (typically the liver).[6] Blood can also be collected via cardiac puncture to measure serum protein levels.
-
Analysis: a. Genomic DNA Analysis: Extract genomic DNA from a portion of the liver tissue and quantify indel frequency at the target locus using NGS as described in Protocol 3.[14] b. Protein Analysis: Measure the level of the target protein in the serum using an ELISA or Western blot to confirm functional protein knockdown.[6][14]
Mandatory Visualizations (Graphviz DOT Language)
Caption: Experimental workflow for LNP-CRISPR/Cas9 formulation and in vivo testing.
Caption: Mechanism of LNP-mediated delivery and CRISPR/Cas9 action in a target cell.
Caption: Relationship between LNP components and their respective functions in the formulation.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstrating LNP Delivery of CRISPR Components | Technology Networks [technologynetworks.com]
- 4. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 12. researchgate.net [researchgate.net]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols for In Vivo Animal Studies Using LNP Lipid-7 (Represented by DLin-MC3-DMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid Nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). This document provides detailed application notes and protocols for the use of LNP formulated with the ionizable lipid DLin-MC3-DMA, herein referred to as "LNP Lipid-7," for in vivo animal studies. DLin-MC3-DMA is a well-characterized and clinically validated ionizable lipid that facilitates high encapsulation efficiency of nucleic acids and their effective delivery to target cells.[1][2][3] These application notes are intended to guide researchers in the formulation, administration, and evaluation of this compound for preclinical research.
This compound: Composition and Mechanism of Action
This compound formulations typically consist of four key components:
-
Ionizable Cationic Lipid (DLin-MC3-DMA): This lipid is crucial for encapsulating negatively charged nucleic acids and facilitating their escape from the endosome into the cytoplasm.[1][3] At acidic pH within the endosome, the amine headgroup of DLin-MC3-DMA becomes protonated, leading to a positive charge that interacts with the endosomal membrane, causing its disruption and the release of the payload.
-
Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a helper lipid that contributes to the structural integrity of the LNP.
-
Cholesterol: Cholesterol is incorporated to enhance the stability of the nanoparticle and facilitate membrane fusion.
-
PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size and prevent aggregation. It also provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using this compound (DLin-MC3-DMA) formulations.
Table 1: In Vivo Efficacy of this compound Formulations
| Payload | Target | Animal Model | Administration Route | Dose | Efficacy Metric | Result | Reference |
| Factor VII siRNA | Factor VII (liver) | Mice | Intravenous | 0.005 mg/kg | ED50 (Median Effective Dose) | ~90% silencing of Factor VII | [2] |
| EPO mRNA | Erythropoietin | Mice | Intravenous | 0.5 mg/kg | Serum hEPO Concentration (6h post-dose) | Consistent high levels of protein expression | [4] |
| Luciferase mRNA | Luciferase | Mice | Intramuscular | 5 µg | Bioluminescence | Strong signal at the injection site and draining lymph nodes | [5] |
Table 2: Biodistribution of this compound in Mice (Intravenous Administration)
| Organ | Analyte | Time Point | Concentration (µg/g tissue) | Reference |
| Liver | DLin-MC3-DMA | 1h | ~15 | [4] |
| Liver | DLin-MC3-DMA | 4h | ~10 | [4] |
| Liver | DLin-MC3-DMA | 24h | ~5 | [4] |
| Spleen | DLin-MC3-DMA | 1h | ~5 | [4] |
| Spleen | DLin-MC3-DMA | 4h | ~3 | [4] |
| Spleen | DLin-MC3-DMA | 24h | ~1 | [4] |
Table 3: Biodistribution of this compound in Mice (Subcutaneous Administration)
| Organ/Tissue | Analyte | Time Point | Concentration (ng/g tissue) | Reference |
| Skin (injection site) | LNP | 2h | ~100,000 | |
| Spleen | LNP | 2h | ~1,000 | |
| Liver | LNP | 2h | ~500 | |
| Kidney | LNP | 2h | ~500 |
Table 4: Safety Profile of this compound in Mice
| Administration Route | Dose | Safety Endpoint | Observation | Reference |
| Intravenous | 5 mg/kg | Liver Toxicity Markers (ALT, AST) | No significant elevation compared to control | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound Encapsulating mRNA
This protocol describes the preparation of this compound using a microfluidic mixing method.
Materials:
-
DLin-MC3-DMA (ionizable lipid)
-
DSPC (helper phospholipid)
-
Cholesterol
-
DMG-PEG2000 (PEGylated lipid)
-
mRNA (payload)
-
Ethanol (absolute)
-
Citrate buffer (100 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (MWCO 10 kDa)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration in ethanol should be between 10-20 mg/mL.
-
Prepare mRNA Solution: Dilute the mRNA in 100 mM citrate buffer (pH 3.0) to a concentration of 0.2-0.5 mg/mL.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of buffer. This step is to remove the ethanol and exchange the buffer to a physiological pH.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNP formulation using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vivo Administration of this compound in Mice
This protocol outlines the procedures for intravenous, intramuscular, and subcutaneous administration of this compound formulations in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound formulation
-
Sterile PBS
-
Insulin syringes (29-31 gauge)
-
Mouse restraints
Procedure:
A. Intravenous (IV) Injection (Tail Vein):
-
Dilute the this compound formulation to the desired concentration with sterile PBS. A typical injection volume is 100 µL.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Clean the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the LNP solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
B. Intramuscular (IM) Injection (Tibialis Anterior Muscle):
-
Dilute the this compound formulation to the desired concentration. A typical injection volume is 30-50 µL.
-
Anesthetize the mouse.
-
Shave the fur over the tibialis anterior muscle.
-
Insert the needle into the muscle and inject the LNP solution.
C. Subcutaneous (SC) Injection (Scruff of the Neck):
-
Dilute the this compound formulation to the desired concentration. A typical injection volume is 100-200 µL.
-
Gently lift the skin at the scruff of the neck to form a tent.
-
Insert the needle into the base of the tent and inject the LNP solution.
Protocol 3: Assessment of In Vivo mRNA Expression using Bioluminescence Imaging
This protocol is for tracking the expression of a reporter gene (e.g., firefly luciferase) delivered by this compound.
Materials:
-
Mice injected with this compound carrying luciferase mRNA
-
D-luciferin solution (15 mg/mL in sterile PBS)
-
In vivo imaging system (IVIS) or similar device
-
Anesthesia (e.g., isoflurane)
Procedure:
-
At the desired time point post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection (typically 150 mg/kg body weight).
-
Wait for 10-15 minutes for the luciferin to distribute.
-
Anesthetize the mice using isoflurane.
-
Place the mice in the imaging chamber of the IVIS.
-
Acquire bioluminescence images. The exposure time may need to be optimized.
-
Quantify the bioluminescent signal in specific regions of interest (ROIs) corresponding to different organs.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and endosomal escape of this compound.
Caption: Erythropoietin (EPO) receptor signaling pathway.
Caption: Role of Factor VII in the coagulation cascade.
Caption: General workflow for in vivo animal studies.
References
- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low transfection efficiency with LNP Lipid-7
Welcome to the technical support center for LNP-Lipid-7. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during transfection experiments using our lipid nanoparticle (LNP) technology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter, providing potential causes and recommended solutions to improve your transfection efficiency.
Issue 1: Low Transfection Efficiency
Q: We are observing significantly lower than expected protein expression or gene knockdown after transfection with LNP-Lipid-7. What are the potential causes and how can we improve our results?
A: Low transfection efficiency can stem from several factors, ranging from the quality of your nucleic acid cargo to the health of your target cells. Below is a systematic guide to troubleshooting this issue.
The physicochemical properties of your LNPs are critical for successful transfection.[1][2] Key parameters to verify include particle size, polydispersity index (PDI), and encapsulation efficiency.
Solutions:
-
Characterize Your LNPs: Before starting your experiment, ensure your LNP-Lipid-7 formulations meet the quality control specifications outlined in the table below.[2][3]
-
Optimize Lipid Ratios: The molar ratio of the lipid components significantly impacts LNP efficacy.[4][5] While LNP-Lipid-7 is provided as a pre-formulated solution, advanced users creating their own formulations should ensure optimal ratios. A common starting molar ratio for ionizable lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.[6]
-
Ensure High Encapsulation Efficiency: Unencapsulated nucleic acid will be degraded and will not be delivered to the cells.[6] Aim for an encapsulation efficiency of >90%.[]
Table 1: Recommended Quality Control Specifications for LNP-Lipid-7 Formulations
| Parameter | Recommended Range | Measurement Technique |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at physiological pH | Zeta Potential Analyzer |
| Encapsulation Efficiency | > 90% | RiboGreen Assay or similar |
The integrity and purity of your mRNA or siRNA are paramount for successful transfection.[8]
Solutions:
-
Verify Nucleic Acid Integrity: Run your mRNA or siRNA on a denaturing agarose gel or use a Bioanalyzer to check for degradation.[3] The presence of smears or multiple bands can indicate degradation.
-
Ensure High Purity: Use highly purified, endotoxin-free nucleic acids.[8] Contaminants can induce cytotoxicity and reduce transfection efficiency.[9] The A260/A280 ratio should be ~2.0 for pure RNA.
The state of your target cells at the time of transfection greatly influences uptake and expression.[10]
Solutions:
-
Optimize Cell Density: Transfect cells when they are in the logarithmic growth phase, typically at 70-90% confluency.[9] Overly confluent or sparse cultures can lead to poor results.[10]
-
Use Healthy, Low-Passage Cells: Use cells with a low passage number and ensure they are free from contamination, particularly mycoplasma.[9]
-
Minimize Serum Interference: While LNP-Lipid-7 is designed to be robust, some serum components can interfere with LNP stability.[8] If you suspect this is an issue, consider reducing the serum concentration during the initial hours of transfection, but be mindful of cell viability.
A critical bottleneck in LNP-mediated delivery is the escape of the nucleic acid cargo from the endosome into the cytoplasm.[11][12] LNP-Lipid-7 is an ionizable lipid designed to facilitate this process.
Solutions:
-
Confirm LNP Formulation: Ensure the LNP formulation has the correct pH. The ionizable lipid requires a low pH during formulation to encapsulate the nucleic acid and becomes protonated in the acidic environment of the endosome to facilitate release.[13]
-
Helper Lipid Composition: The helper lipid (e.g., DOPE) plays a crucial role in destabilizing the endosomal membrane.[1] While LNP-Lipid-7 is a complete formulation, this is a key consideration for those developing custom formulations.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your troubleshooting efforts.
Protocol 1: LNP-Lipid-7 Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible method for generating uniform nanoparticles.[14]
Materials:
-
LNP-Lipid-7 solution (containing ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol)
-
mRNA or siRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Ethanol
-
Nuclease-free water
-
Dialysis cassette or tangential flow filtration (TFF) system
Procedure:
-
Prepare the lipid mixture in ethanol and the nucleic acid solution in the aqueous buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Set the flow rates for the aqueous and ethanol phases. A typical flow rate ratio is 3:1 (aqueous:ethanol).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Purify the LNPs and remove the ethanol by dialysis against phosphate-buffered saline (PBS) at pH 7.4 or by using a TFF system.[3]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol allows for the determination of the percentage of mRNA successfully encapsulated within the LNPs.[]
Materials:
-
LNP-mRNA formulation
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
96-well plate (black, flat-bottom)
-
Plate reader capable of measuring fluorescence (excitation ~480 nm, emission ~520 nm)
Procedure:
-
Prepare a standard curve of the free mRNA in TE buffer.
-
Prepare two sets of samples of your LNP-mRNA formulation in TE buffer.
-
To one set of samples, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated mRNA. Incubate for 10 minutes at room temperature. This will measure the total mRNA.
-
To the second set of samples, add an equal volume of TE buffer without Triton X-100. This will measure only the free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to all samples and standards according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader.
-
Calculate the concentration of total mRNA and free mRNA using the standard curve.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visual Guides
The following diagrams illustrate key workflows and concepts in LNP-based transfection.
Diagram 1: General LNP Transfection Workflow
Caption: A high-level overview of the experimental workflow for LNP-based transfection.
Diagram 2: Troubleshooting Logic for Low Transfection Efficiency
Caption: A decision tree for systematically troubleshooting low transfection efficiency.
References
- 1. precigenome.com [precigenome.com]
- 2. susupport.com [susupport.com]
- 3. blog.curapath.com [blog.curapath.com]
- 4. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. iscaconsortium.org [iscaconsortium.org]
- 9. genscript.com [genscript.com]
- 10. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. gencefebio.com [gencefebio.com]
- 13. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 14. LNP Formulation For mRNA delivery [cellandgene.com]
Technical Support Center: Optimizing LNP Lipid-7 to mRNA Ratio
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the Lipid-7 to messenger RNA (mRNA) ratio in lipid nanoparticle (LNP) formulations to achieve maximal protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the Lipid-7 to mRNA ratio and why is it critical for expression?
The Lipid-7 to mRNA ratio, often expressed as the N:P ratio, is a crucial parameter in LNP formulation.[1] It represents the molar ratio of the total number of protonatable nitrogen atoms (N) in the ionizable lipid (Lipid-7) to the number of phosphate groups (P) in the mRNA backbone.[1][2] This ratio significantly influences the physicochemical properties of the LNPs—such as particle size, stability, mRNA encapsulation efficiency, and surface charge—which in turn dictate the efficiency of cellular uptake, endosomal escape, and ultimately, protein expression.[1][3][4]
Q2: What is a typical starting N:P ratio for LNP-mRNA formulations?
Typical N:P ratios for LNP-mRNA formulations range from 3:1 to 6:1.[1] For instance, the clinically successful mRNA vaccines from Pfizer and Moderna reportedly use an N:P ratio of 6:1.[1][2] A good starting point for optimization is often within this range, for example, an N:P ratio of 5.1 has been used in published protocols.[2] However, the optimal ratio is highly dependent on the specific ionizable lipid (in this case, Lipid-7), the mRNA sequence, the helper lipid composition, and the target cell type.[5][6]
Q3: How does altering the N:P ratio affect the final LNP product?
Altering the N:P ratio has a multifaceted impact on LNP characteristics. A higher N:P ratio generally leads to more positively charged LNPs, which can enhance interactions with the negatively charged cell membrane, potentially boosting transfection efficiency.[1] However, it may also increase cytotoxicity. Conversely, some studies have shown that reducing the N:P ratio can result in larger particles that contain more mRNA copies per LNP, which may enhance potency.[3] The goal of optimization is to find a balance that maximizes expression while minimizing toxicity.[4]
Q4: What is Lipid-7?
Lipid-7 (LNP7) is a novel, proprietary lipid nanoparticle formulation developed to localize to Lymphatic Endothelial Cells (LECs) for the delivery of mRNA vaccines.[7] This specific localization is intended to prolong antigen expression, potentially leading to more robust and durable vaccine-mediated immunity.[7] While the general principles of N:P ratio optimization apply, the ideal ratios may be specific to the LNP7 formulation and its intended biological target.
Experimental Protocols
Protocol 1: Formulation of Lipid-7:mRNA LNPs at Various N:P Ratios
This protocol describes the formulation of LNPs using a microfluidic mixing technique, which is highly reproducible and scalable.[8][9]
Materials:
-
Lipid Stock Solution (in 100% Ethanol):
-
mRNA Stock Solution: Purified, endotoxin-free mRNA encoding a reporter protein (e.g., Firefly Luciferase or EGFP) dissolved in an RNase-free, low pH buffer (e.g., 10-25 mM citrate or acetate buffer, pH 4.0).[3][13]
-
Microfluidic Mixer (e.g., NanoAssemblr® or similar).
-
RNase-free tubes and reagents.
-
Dialysis cassettes or centrifugal filters for buffer exchange.[14]
-
Phosphate-Buffered Saline (PBS), sterile.
Procedure:
-
Preparation of Solutions:
-
Prepare the lipid stock solution by combining the individual lipid components in ethanol at the desired molar ratio.
-
Prepare the mRNA stock solution in the aqueous buffer. Ensure you are working in an RNase-free environment.[14]
-
-
Calculation of N:P Ratio:
-
The N:P ratio is the molar ratio of ionizable amine groups (N) to mRNA phosphates (P).[14]
-
To vary the N:P ratio, you can either adjust the concentration of the ionizable lipid in the organic phase or the concentration of mRNA in the aqueous phase. It is often more practical to adjust the mRNA concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution (in ethanol) into one syringe and the mRNA stock solution (in aqueous buffer) into another.
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.
-
Initiate mixing. The rapid mixing of the two phases causes the LNPs to self-assemble, encapsulating the mRNA.[8]
-
-
Downstream Processing:
-
Characterization:
Protocol 2: In Vitro Transfection and Expression Analysis
Materials:
-
Formulated Lipid-7:mRNA LNPs at various N:P ratios.
-
Target cell line (e.g., HEK293, HeLa, or relevant primary cells).[14]
-
Complete cell culture medium.
-
96-well plates.
-
Reagents for quantifying protein expression (e.g., Luciferase Assay System for luciferase mRNA, or a flow cytometer for EGFP mRNA).[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 10,000-20,000 cells/well) and allow them to attach overnight.[11][16]
-
Cell Treatment:
-
Incubation: Incubate the cells for a period suitable for protein expression, typically 24-48 hours.[13]
-
Quantification of Expression:
-
Data Analysis: Plot the protein expression level against the N:P ratio to identify the optimal range.
Data Presentation
Table 1: Effect of N:P Ratio on LNP Physicochemical Properties and Transfection Efficiency (Example Data)
| N:P Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Relative Luciferase Expression (RLU) |
| 2:1 | 120 ± 5 | 0.18 | -5.2 ± 1.1 | 85 ± 4 | 1.0 x 10^5 |
| 4:1 | 95 ± 4 | 0.12 | +2.1 ± 0.8 | 92 ± 3 | 5.5 x 10^6 |
| 6:1 | 88 ± 3 | 0.10 | +8.5 ± 1.3 | 96 ± 2 | 9.8 x 10^6 |
| 8:1 | 85 ± 4 | 0.11 | +12.3 ± 1.5 | 97 ± 2 | 8.1 x 10^6 |
| 10:1 | 82 ± 5 | 0.15 | +15.8 ± 1.9 | 95 ± 3 | 6.2 x 10^6 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific lipids, mRNA, and experimental conditions.
Visualizations
Caption: Workflow for optimizing the LNP Lipid-7 to mRNA ratio.
Troubleshooting Guide
Q: My protein expression is very low across all N:P ratios. What should I check?
-
A1: mRNA Integrity: Verify the integrity of your mRNA using gel electrophoresis. Degraded mRNA will not be translated efficiently. Always work in an RNase-free environment.[14][16]
-
A2: LNP Formulation Issues: Re-evaluate your LNP characterization data.
-
Low Encapsulation Efficiency (<80%): If most of your mRNA is not encapsulated, it will be degraded before reaching the cells. Check your mixing parameters and ensure the pH of your aqueous buffer is low enough (e.g., pH 4.0) to protonate the ionizable lipid.
-
Large Particle Size (>150nm) or High PDI (>0.2): This can indicate formulation instability or aggregation, leading to poor cellular uptake. Ensure lipid solutions are fully dissolved and mixing is consistent.[14]
-
-
A3: Cell Health and Conditions: Ensure your cells are healthy, within a low passage number, and free of contamination. Transfection efficiency can be highly dependent on cell density and metabolic state.[16] Using serum-free or reduced-serum media during the initial hours of transfection can sometimes enhance delivery.[16]
Q: I see high protein expression, but also significant cell death. How can I reduce cytotoxicity?
-
A1: Lower the N:P Ratio: High N:P ratios can lead to an excess of positive charge, which can be toxic to cells.[1] Try testing a lower range of N:P ratios.
-
A2: Reduce mRNA Dose: The observed toxicity could be dose-dependent. Try reducing the total amount of LNP-mRNA added to each well.
-
A3: Check Lipid Components: Ensure the purity of your lipid components. Impurities can sometimes contribute to cytotoxicity.
Q: The physical characteristics of my LNPs (size, PDI) are inconsistent between batches. Why?
-
A1: Mixing Inconsistency: Microfluidic mixing is generally reproducible, but inconsistencies in flow rates, temperature, or solution preparation can lead to variability. Ensure pumps are calibrated and solutions are prepared fresh and identically for each run.
-
A2: Lipid Stock Quality: Ensure lipid stocks are stored properly and have not degraded. Avoid repeated freeze-thaw cycles.
-
A3: Post-formulation Handling: Aggregation can occur during buffer exchange or storage. Handle LNP solutions gently and avoid vigorous vortexing.
Caption: Troubleshooting logic for LNP-mRNA optimization.
References
- 1. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 7. colorado.flintbox.com [colorado.flintbox.com]
- 8. LNP Formulation For mRNA delivery [lifescienceleader.com]
- 9. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iscaconsortium.org [iscaconsortium.org]
- 17. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
Technical Support Center: Overcoming Stability Issues in LNP Formulations
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming common stability challenges encountered with Lipid Nanoparticle (LNP) formulations, with a focus on those containing ionizable lipids like "Lipid-7" analogues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of LNP formulation instability?
A1: LNP instability can manifest through several physical and chemical changes. Key indicators include an increase in particle size and polydispersity index (PDI), a decrease in mRNA or nucleic acid encapsulation efficiency, leakage of the encapsulated payload, and chemical degradation of the lipid components.[1][2][3] Visual signs such as the formation of visible aggregates or precipitates are also clear indicators of instability.[4]
Q2: What are the ideal storage conditions for LNP formulations?
A2: Optimal storage conditions are critical for maintaining LNP stability. Most LNP formulations are highly sensitive to temperature.[5] Storage at low temperatures, typically ranging from -20°C to -80°C, is recommended to slow down chemical degradation processes like hydrolysis and oxidation.[2][5] For many formulations, storage at 2-8°C (refrigerated) can also be effective for short to medium-term stability.[6][7] However, it's crucial to avoid repeated freeze-thaw cycles, which can cause aggregation and particle fusion.[2][6][8] The addition of cryoprotectants like sucrose or trehalose is often necessary if freezing is required.[5][9][10]
Q3: How does the pH of the storage buffer affect LNP stability?
A3: The pH of the storage buffer can significantly impact stability, primarily by influencing the chemical integrity of the lipids. Ionizable lipids and phospholipids often contain ester bonds that are susceptible to pH-dependent hydrolysis.[1] While some studies have shown that LNPs can remain stable across a range of pH values (e.g., 3 to 9) when stored at 2°C, it is generally most practical to store them at a physiological pH (around 7.4) for ease of use in biological applications.[6][8] Extreme pH conditions should be avoided during long-term storage unless specifically required by the formulation.[11]
Q4: Can environmental factors other than temperature affect stability?
A4: Yes, other environmental factors can compromise LNP stability. Exposure to light can degrade certain lipid components, and it is recommended to store formulations in light-protected containers.[12] Physical stress, such as vigorous shaking or agitation, can also lead to particle aggregation and leakage of the encapsulated content.[12][13] Proper packaging that prevents exposure to moisture and oxygen is also important for preventing degradation.[5]
Section 2: Troubleshooting Guides
Issue 1: Increase in Particle Size and Polydispersity Index (PDI)
This is one of the most common signs of physical instability, often indicating particle aggregation or fusion.
| Potential Cause | Recommended Solution & Rationale |
| Suboptimal Storage Temperature | Store LNPs at recommended low temperatures (-20°C to -80°C) to reduce particle motion and fusion.[5] Avoid storing at room temperature for extended periods.[6] For some formulations, refrigeration (2-8°C) may be superior to freezing if cryoprotectants are not used.[6] |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. If freezing is necessary, add cryoprotectants like sucrose or trehalose (e.g., 10-20% w/v) to the formulation buffer before freezing.[6][8][14] These sugars form a protective matrix, preventing ice crystal formation that can damage LNPs.[1] |
| Inappropriate Buffer/pH | Ensure the storage buffer has an appropriate pH (typically neutral) and ionic strength. High salt concentrations can screen surface charges, reducing electrostatic repulsion between particles and leading to aggregation.[10][13] |
| High LNP Concentration | If aggregation is persistent, consider diluting the LNP formulation for storage. Higher concentrations increase the likelihood of particle collisions and aggregation.[10] |
| Physical Stress | Handle LNP solutions gently. Avoid vigorous vortexing or shaking.[12][13] Use wide-bore pipette tips for transfers to minimize shear stress. |
Issue 2: Low or Decreasing mRNA Encapsulation Efficiency (EE)
This indicates that the nucleic acid payload is either not being effectively encapsulated during formulation or is leaking out during storage.
| Potential Cause | Recommended Solution & Rationale |
| Suboptimal Formulation Parameters | Re-evaluate the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the RNA). An optimal N/P ratio is critical for efficient encapsulation.[3] Also, verify the mixing process (e.g., microfluidic mixing parameters) to ensure rapid and homogenous particle formation. |
| Payload Degradation | Ensure the RNA stock solution is of high integrity and free from RNase contamination. Use RNase-free buffers, tips, and tubes throughout the formulation process.[1] |
| Particle Destabilization/Leakage | This is often linked to physical instability (see Issue 1). Factors like improper storage temperature, freeze-thaw stress, or chemical degradation of lipids can compromise the LNP structure, leading to payload leakage.[1][3] Stabilizing the particle structure will improve payload retention. |
| Inaccurate Measurement | Verify the accuracy of your encapsulation assay (e.g., RiboGreen). Ensure that the standards are prepared correctly and that the lysis buffer is effectively disrupting the LNPs to measure total RNA. |
Issue 3: Evidence of Lipid Degradation
Chemical instability involves the breakdown of the lipid components, which can compromise the entire LNP structure and function.
| Potential Cause | Recommended Solution & Rationale |
| Hydrolysis of Ester Bonds | This is a primary degradation pathway for many ionizable lipids and phospholipids.[1][3] Store formulations at low temperatures (-20°C to -80°C) and control the pH of the buffer to minimize the rate of hydrolysis.[1][5] |
| Oxidation of Unsaturated Lipids | If your formulation includes lipids with unsaturated acyl chains, they are susceptible to oxidation.[1][3] Minimize exposure to oxygen by using degassed buffers and storing vials with an inert gas (e.g., argon) overlay. Use high-quality lipids with low levels of impurities.[1] |
| Exposure to Light | Protect the formulation from light at all stages of manufacturing and storage by using amber vials or light-blocking containers.[12] |
| Impurities in Excipients | Use high-purity lipids and excipients. Impurities such as metals can catalyze degradation reactions.[1] |
Section 3: Data Tables for Formulation & Stability
Table 1: Effect of Cryoprotectants on LNP Stability After a Freeze-Thaw Cycle This table summarizes representative data on how cryoprotectants can mitigate the damaging effects of freezing.
| Cryoprotectant (w/v) | Change in Particle Size (Z-average) | Final PDI | Gene Silencing Efficacy |
| 0% (Control) | Significant Increase | > 0.3 | Significantly Reduced |
| 10% Sucrose | Mitigated Increase | ~ 0.2 | Partially Retained |
| 20% Sucrose | Minimal Increase | < 0.2 | Fully Retained |
| 20% Trehalose | Minimal Increase | < 0.2 | Fully Retained |
| Data synthesized from studies showing concentration-dependent protection by sugars.[6][8] |
Table 2: Impact of Storage Temperature on LNP Stability Over Time This table provides a general overview of stability outcomes at different storage temperatures based on common findings.
| Storage Temp. | Particle Size / PDI | Encapsulation Efficiency | Biological Activity | Typical Timeframe |
| 25°C (Room Temp) | Stable initially, may aggregate over time | May decrease due to leakage/degradation | Can decline significantly after several weeks[6][7] | Days to Weeks |
| 2°C - 8°C (Refrigerated) | Generally stable, minimal aggregation | Generally stable | Often remains high for an extended period[6][7] | Weeks to Months |
| -20°C (Freezer) | Risk of aggregation without cryoprotectant[6] | Stable if aggregation is prevented | Stable if aggregation is prevented | Months |
| -80°C (Ultra-Low) | Stable, especially with cryoprotectant[2][14] | Highly stable | Considered the gold standard for long-term preservation | Months to Years |
Section 4: Standard Experimental Protocols
Protocol 1: LNP Size and Polydispersity Index (PDI) Measurement by DLS
Dynamic Light Scattering (DLS) is a fundamental technique for assessing the size distribution of LNPs.[15][16]
-
Sample Preparation: Allow the LNP formulation to equilibrate to room temperature. Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., the formulation buffer or PBS, pH 7.4) to a suitable concentration for DLS analysis. The final concentration should result in a count rate within the instrument's optimal range.
-
Instrument Setup: Set the DLS instrument parameters, including the dispersant viscosity and refractive index, measurement temperature (typically 25°C), and measurement angle.
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform at least three replicate measurements.
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.
Protocol 2: mRNA Encapsulation Efficiency using a Ribonucleic Acid-Binding Dye Assay
This protocol determines the percentage of mRNA encapsulated within the LNPs.
-
Reagent Preparation: Prepare a working solution of a fluorescent nucleic acid-binding dye (e.g., RiboGreen) in a suitable buffer (e.g., TE buffer).
-
Standard Curve: Prepare a standard curve of the free mRNA in the same buffer, covering the expected concentration range.
-
Measurement of Free mRNA: Dilute an aliquot of the LNP formulation in the dye working solution. Measure the fluorescence immediately. This value corresponds to the amount of unencapsulated, accessible mRNA.
-
Measurement of Total mRNA: In a separate tube, dilute the same amount of the LNP formulation in the dye working solution. Add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Incubate for 5-10 minutes to ensure complete lysis. Measure the fluorescence. This value corresponds to the total amount of mRNA.
-
Calculation: Use the standard curve to convert fluorescence readings to mRNA concentrations. Calculate the Encapsulation Efficiency (EE) as follows:
-
EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 3: Assessment of Lipid Integrity by HPLC-CAD
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) can be used to quantify the lipid components and detect degradation products.[16]
-
Sample Preparation: Disrupt the LNP sample using an appropriate solvent (e.g., a mixture of methanol and chloroform) to extract the lipids.
-
Chromatographic Separation: Use a reverse-phase HPLC column (e.g., a C18 column) to separate the different lipid species (ionizable lipid, phospholipid, cholesterol, PEG-lipid). The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol/isopropanol) and an aqueous buffer.
-
Detection: Use a Charged Aerosol Detector (CAD) for detection. The CAD provides a near-universal response for non-volatile analytes, making it suitable for quantifying different lipid classes.
-
Data Analysis: Create standard curves for each individual lipid component to quantify their concentration in the sample. The appearance of new, unexpected peaks may indicate the presence of lipid degradation products.
Section 5: Visual Guides & Workflows
Caption: General workflow for LNP formulation, purification, and quality control.
Caption: Troubleshooting decision tree for LNP aggregation issues.
Caption: Simplified pathway of LNP destabilization leading to loss of activity.
References
- 1. Research Advances on the Stability of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susupport.com [susupport.com]
- 3. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixbiotech.com [helixbiotech.com]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 12. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fluidimaging.com [fluidimaging.com]
- 14. researchgate.net [researchgate.net]
- 15. Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.curapath.com [blog.curapath.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of Ionizable Lipid-Based LNPs
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) provide strategies to mitigate the cytotoxicity of lipid nanoparticle (LNP) formulations. As "Lipid-7" appears to be a proprietary lipid, specific data is not available in the public domain. The guidance provided is based on established principles for ionizable lipid-based LNPs and is intended to serve as a general resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell cultures after treatment with our Lipid-7 based LNPs. What are the potential causes?
A1: Cytotoxicity of ionizable lipid-based LNPs can stem from several factors. The primary contributors are often related to the formulation components and their interaction with cells. Key potential causes include:
-
Ionizable Lipid Overload: The cationic nature of ionizable lipids at low pH, which is crucial for nucleic acid encapsulation and endosomal escape, can also lead to membrane disruption and cellular stress if present in excessive amounts or if not properly formulated.[1][2][3] Ionizable lipids have been shown to activate inflammatory pathways, such as through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[1]
-
Suboptimal Formulation Ratios: The molar ratios of the four main LNP components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are critical. An imbalance can lead to instability, aggregation, and increased cytotoxicity.[4][5]
-
PEG-lipid Content: While PEGylation helps to stabilize LNPs and prolong circulation, higher concentrations of PEG-lipids can sometimes be associated with a slight increase in cytotoxicity.[6]
-
Particle Size and Polydispersity: LNPs with a large size or a high polydispersity index (PDI) may interact with cells differently and could lead to increased toxicity.
-
Residual Solvents or Contaminants: Impurities from the synthesis and formulation process can contribute to cellular toxicity.[7]
Q2: How can we reduce the inflammatory response triggered by our LNPs?
A2: Reducing the inflammatory potential of LNPs is a key strategy for minimizing cytotoxicity. Consider the following approaches:
-
Optimize the Ionizable Lipid: If possible, select or design ionizable lipids with biodegradable moieties.[2] Lipids that can be broken down into non-toxic components after delivering their payload can significantly reduce long-term toxicity.[1]
-
Incorporate Anti-inflammatory Components: One novel strategy is to replace a portion of the cholesterol in the LNP formulation with an anti-inflammatory agent that has a similar structure, such as dexamethasone. This has been shown to suppress the production of pro-inflammatory cytokines like TNF-α.[8]
-
Modify Helper Lipids: Replacing standard phospholipids (like DSPC) with alternatives (like DOPC) has been demonstrated to reduce inflammatory responses and fever in vivo while maintaining a comparable immune response for vaccine applications.[9]
-
Adjust the pKa of the Ionizable Lipid: The pKa of the ionizable lipid influences its protonation state in different cellular compartments. A well-optimized pKa ensures that the lipid is neutral at physiological pH (reducing off-target interactions) and becomes positively charged only in the acidic environment of the endosome to facilitate cargo release.[1]
Q3: We are seeing a trade-off between transfection efficiency and cytotoxicity. How can we optimize our formulation to maximize efficacy while minimizing toxicity?
A3: This is a common challenge in LNP formulation. The following strategies can help you find the optimal balance:
-
Titrate the Molar Ratio of PEG-lipid: The amount of PEG-lipid can significantly impact both in vitro and in vivo performance. A systematic titration of the PEG-lipid molar percentage (e.g., from 0.5% to 5%) can help identify a concentration that provides good stability and transfection efficiency with acceptable cytotoxicity.[6][10]
-
Optimize the N/P Ratio: The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid, is a critical parameter. A systematic optimization of the N/P ratio can lead to improved encapsulation and transfection with reduced toxicity.
-
Consider the Helper Lipid and Cholesterol Content: The helper lipid and cholesterol are crucial for the structural integrity and stability of the LNP.[1] Modifying their ratios can influence the fluidity of the lipid bilayer and the efficiency of endosomal escape, thereby affecting both transfection and cytotoxicity.
-
Employ a Design of Experiment (DoE) Approach: A DoE methodology can be a powerful tool to systematically screen and optimize multiple formulation parameters simultaneously, including lipid ratios and manufacturing process parameters, to identify a formulation with the desired balance of high efficacy and low toxicity.[11]
Q4: What in vitro assays are recommended for assessing LNP cytotoxicity?
A4: A panel of assays is recommended to get a comprehensive understanding of the cytotoxic profile of your LNPs:
-
Metabolic Activity Assays (MTT, CCK-8/WST-8): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are widely used for assessing cytotoxicity after LNP exposure.[12][13][14]
-
Membrane Integrity Assays (LDH Release): The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cell membrane disruption and cytotoxicity.[15]
-
Cell Proliferation Assays: These assays directly count the number of viable cells after treatment to determine the effect of the LNPs on cell growth.
It is advisable to use at least two different types of assays to confirm your results, as some nanoparticles have been known to interfere with the reagents in certain assays.
Quantitative Data Summary
The following tables summarize quantitative data from studies on ionizable lipid-based LNPs, illustrating the impact of formulation changes on cytotoxicity and efficiency.
Table 1: Effect of PEG-Lipid (DMG-PEG) Content on Cell Viability
| DMG-PEG Molar Ratio (%) | Cell Viability (%) on HeLa Cells (± SD) |
| 0.1 | ~98% |
| 0.5 | ~97% |
| 1.5 | ~95% |
| 5.0 | ~92% |
| 10.0 | ~88% |
Data adapted from a study evaluating LNP cytotoxicity using a CCK-8 assay. A slight decrease in cell viability was observed with increasing DMG-PEG content.[6]
Table 2: Comparison of In Vitro and In Vivo Performance with Varying PEG-Lipid Content
| DMG-PEG Molar Ratio (%) | Relative In Vitro Transfection Efficiency | Relative In Vivo Luciferase Expression (Liver) |
| 0.1 | Low | Moderate |
| 0.5 | Moderate | High |
| 1.5 | High | Moderate-High |
| 5.0 | Moderate | High |
| 10.0 | Low | Low |
This table illustrates that the optimal PEG-lipid content can differ between in vitro and in vivo applications, highlighting the importance of context-specific optimization.[6]
Experimental Protocols
Protocol 1: Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay
This protocol is for assessing cell viability by measuring metabolic activity.
Materials:
-
Cells in culture
-
96-well plates
-
LNP formulations at various concentrations
-
Complete cell culture medium
-
CCK-8 solution
-
Microplate reader (450 nm absorbance)
Procedure:
-
Seed 100 µL of cell suspension (e.g., 5,000 cells/well for adherent cells) into a 96-well plate.[12][14]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to adhere.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of your LNP formulation to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[12][14]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.
Materials:
-
Cells cultured in a 96-well plate with your LNP treatments
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader (absorbance at ~490 nm and ~680 nm)
Procedure:
-
Prepare your cells and treat them with LNP formulations in a 96-well plate as described in the CCK-8 protocol. Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
LNP-treated cells
-
Medium only (background)
-
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelengths (e.g., 490 nm with a 680 nm reference).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Visualizations
Caption: Troubleshooting workflow for addressing LNP-induced cytotoxicity.
Caption: Simplified signaling pathway of LNP-induced inflammation.
Caption: Key relationships between LNP parameters and outcomes.
References
- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. susupport.com [susupport.com]
- 8. Rational Design of Anti-Inflammatory Lipid Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toolsbiotech.com [toolsbiotech.com]
- 13. Challenges in Measuring In Vitro Activity of LNP-mRNA Therapeutics [mdpi.com]
- 14. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 15. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Endosomal Escape with LNP Lipid-7
Welcome to the technical support center for LNP Lipid-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound to improve the endosomal escape of lipid nanoparticles (LNPs) for nucleic acid delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Disclaimer: this compound is a representative designation for an advanced, hypothetical ionizable lipid developed to enhance endosomal escape and improve the delivery of nucleic acid payloads.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve endosomal escape?
A1: this compound is a novel, ionizable cationic lipid that serves as a key component in the formulation of lipid nanoparticles.[1][2][3] Its primary function is to facilitate the encapsulation of nucleic acids and, crucially, to promote their release from endosomes into the cytoplasm.[4][5] The mechanism relies on its unique pKa. At physiological pH (around 7.4), Lipid-7 is largely neutral, which contributes to LNP stability in circulation.[3] Upon endocytosis, the LNP enters the acidic environment of the endosome.[6] Here, Lipid-7 becomes protonated (positively charged), leading to electrostatic interactions with anionic lipids in the endosomal membrane.[6][7] This interaction is believed to induce a structural change in the lipid bilayer, potentially forming a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and allows the nucleic acid cargo to escape into the cytosol.[4][7]
Q2: What is the optimal molar ratio for this compound in a formulation?
A2: The optimal molar ratio can vary depending on the specific nucleic acid cargo and target cell type. However, a typical starting point for LNP formulations containing a novel ionizable lipid like Lipid-7 is around 35-50% ionizable lipid, 10-20% helper lipid (e.g., DSPC or DOPE), 30-45% cholesterol, and 0.5-3% PEGylated lipid.[6][8] It is highly recommended to perform a design of experiments (DoE) study to determine the ideal ratio for your specific application, as this can significantly impact transfection efficiency and tolerability.[9][10]
Q3: What types of nucleic acid cargo are compatible with this compound?
A3: this compound is designed to be versatile and can be used to encapsulate a wide range of nucleic acids, including messenger RNA (mRNA), small interfering RNA (siRNA), and CRISPR-Cas9 components.[11] The encapsulation efficiency and delivery performance may vary depending on the size and charge of the cargo, necessitating optimization of the formulation for each specific payload.
Q4: How does the performance of this compound compare to other ionizable lipids?
A4: this compound is engineered for enhanced endosomal escape, which is a significant bottleneck in LNP-mediated delivery.[7][12][13] While direct comparisons depend on the specific lipids being evaluated, LNPs formulated with Lipid-7 are expected to demonstrate superior transfection efficiency at lower doses compared to earlier generation ionizable lipids, due to more efficient payload release into the cytoplasm. The biodegradability of the lipid is also a key design feature to minimize potential toxicity associated with lipid accumulation.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
Q: We are observing low protein expression (for mRNA) or minimal gene knockdown (for siRNA) after treating cells with our this compound formulation. What are the potential causes and solutions?
A: Low transfection efficiency is a common challenge that can stem from several factors throughout the experimental workflow. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify LNP Physicochemical Properties:
-
Size and Polydispersity: Ensure your LNPs are within the optimal size range (typically 70-100 nm) with a low polydispersity index (PDI < 0.2).[9] Larger or aggregated particles may have altered uptake mechanisms and lower efficiency.
-
Encapsulation Efficiency: Confirm that your nucleic acid cargo is efficiently encapsulated (>90%). Poor encapsulation leads to a lower effective dose. Use a RiboGreen assay or a similar method to quantify encapsulation.
-
Zeta Potential: The zeta potential should be near-neutral at physiological pH. A significant positive charge can lead to rapid clearance and potential toxicity.[14]
-
-
Optimize LNP Formulation:
-
Lipid Ratios: The molar ratio of the four lipid components is critical.[9] Systematically vary the percentage of this compound, helper lipid, cholesterol, and PEG-lipid to find the optimal balance for your specific cargo and cell type.
-
N:P Ratio: The ratio of the amine groups in the ionizable lipid (N) to the phosphate groups in the nucleic acid (P) influences encapsulation and particle structure. An optimized N:P ratio is crucial for efficacy.[15]
-
-
Review Cell Culture and Transfection Protocol:
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. Over-confluent or unhealthy cells can exhibit poor uptake.
-
LNP Dosage: Perform a dose-response experiment to identify the optimal LNP concentration. Too low a dose will result in insufficient delivery, while too high a dose can lead to cytotoxicity, which in turn reduces protein expression.
-
Incubation Time: Optimize the incubation time of the LNPs with the cells. Typically, this can range from 4 to 24 hours.[16]
-
-
Assess Endosomal Escape:
-
If the above parameters are optimized, the bottleneck may indeed be endosomal escape.[5][13] Consider using an endosomal escape assay, such as the Galectin-8 recruitment assay, to visualize and quantify endosomal membrane damage.[12][17] If escape is low, further refinement of the this compound ratio may be necessary.
-
Issue 2: High Cytotoxicity
Q: We are observing significant cell death after incubation with our this compound formulation, even at concentrations where we expect good transfection. How can we reduce the toxicity?
A: Cytotoxicity can mask the true transfection potential of your LNP formulation. Here are some strategies to mitigate this issue:
-
Re-evaluate LNP Formulation:
-
Ionizable Lipid Concentration: The ionizable lipid is often the primary driver of toxicity.[6] Try reducing the molar percentage of this compound in your formulation. While this may slightly decrease transfection efficiency, it can significantly improve cell viability, leading to a better overall therapeutic window.
-
PEG-Lipid Content: The amount and type of PEGylated lipid can influence toxicity. While essential for stability, high concentrations of PEG-lipids can sometimes be detrimental.[18]
-
Purity of Lipids: Ensure that the lipids used in your formulation are of high purity, as impurities can contribute to toxicity.
-
-
Refine Dosing and Incubation Conditions:
-
Lower the Dose: As with troubleshooting low efficiency, a dose-response curve is critical. Find the highest concentration that does not significantly impact cell viability.
-
Reduce Incubation Time: Shorter incubation periods (e.g., 4-6 hours) followed by replacement with fresh media can reduce the overall stress on the cells while still allowing for sufficient LNP uptake.
-
-
Purification of LNPs:
-
Remove Residual Ethanol: Ensure that the ethanol used during the formulation process is completely removed, as it is toxic to cells. Dialysis or tangential flow filtration (TFF) are effective methods for purification.[8]
-
Remove Unencapsulated Nucleic Acid: Unencapsulated nucleic acids can trigger an immune response and contribute to cytotoxicity. Purify your LNP preparation to remove any free cargo.
-
Quantitative Data Summary
The following tables summarize representative data on how formulation parameters can influence the key characteristics of LNPs, based on publicly available research. This data can serve as a benchmark when optimizing your this compound formulations.
Table 1: Effect of LNP Composition on Physicochemical Properties and Transfection Efficiency
| Ionizable Lipid (mol%) | Helper Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Size (nm) | PDI | Encapsulation Efficiency (%) | In Vitro Transfection (Relative Luminescence Units) |
| 40 | 20 (DSPC) | 38.5 | 1.5 | 85 | 0.15 | 92 | 1.0 x 10^6 |
| 50 | 10 (DSPC) | 38.5 | 1.5 | 78 | 0.11 | 95 | 5.0 x 10^7 |
| 60 | 10 (DSPC) | 28.5 | 1.5 | 92 | 0.21 | 88 | 2.5 x 10^7 (with increased cytotoxicity) |
| 50 | 10 (DOPE) | 38.5 | 1.5 | 82 | 0.13 | 94 | 7.0 x 10^7 |
Note: Data is illustrative and based on general findings in the field. Optimal formulations will be specific to the ionizable lipid and cargo.[6][16] The use of helper lipids like DOPE can sometimes promote the formation of hexagonal phases, potentially leading to better endosomal escape.[3]
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.
Materials:
-
This compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.
-
Nucleic acid cargo dissolved in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes or TFF system for purification.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol. A common starting formulation is a 50:10:38.5:1.5 molar ratio of this compound:DSPC:Cholesterol:PEG-lipid.[6][8]
-
Prepare the nucleic acid solution in the aqueous buffer.
-
Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio (aqueous:ethanolic) is 3:1.
-
Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pumps of the device.
-
Initiate the mixing process. The rapid mixing of the two streams causes the LNPs to self-assemble.
-
Collect the resulting LNP solution.
-
Purify the LNPs by dialyzing against PBS (pH 7.4) overnight to remove ethanol and unencapsulated cargo.
-
Characterize the LNPs for size, PDI, and encapsulation efficiency.
-
Sterile filter the final LNP suspension and store at 4°C.
Protocol 2: In Vitro Transfection and Assessment
Materials:
-
Target cells (e.g., HeLa, Huh7).[16]
-
Complete cell culture medium.
-
Purified this compound formulation.
-
96-well plates.
-
Luciferase assay reagent (for mRNA encoding luciferase) or appropriate reagents for quantifying gene knockdown (e.g., qPCR, western blot).
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the LNP formulation in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for the desired period (e.g., 24 hours).
-
After incubation, lyse the cells and measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's protocol.
-
In parallel, assess cell viability using an assay like MTT or CellTiter-Glo to determine the toxicity profile of the formulation.
Visualizations
Caption: The proposed mechanism of LNP endosomal escape facilitated by this compound.
References
- 1. precigenome.com [precigenome.com]
- 2. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. gencefebio.com [gencefebio.com]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 10. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 11. Ionizable Lipids in LNPs: A Selection Guide - Drug Development and Delivery [drug-dev.com]
- 12. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. crodapharma.com [crodapharma.com]
Technical Support Center: Optimizing LNP Formulations with Lipid-7
Disclaimer: "Lipid-7" is not a publicly documented ionizable lipid. The following guidance is based on established principles of lipid nanoparticle (LNP) formulation and the impact of helper lipids on the performance of various well-known ionizable lipids. Researchers should consider this information as a general guide and starting point for the optimization of their specific "Lipid-7" formulation.
Frequently Asked Questions (FAQs)
Q1: What is the role of helper lipids in LNP formulations?
A1: Helper lipids are essential components of LNPs that contribute to their structural integrity, stability, and biological activity.[1] They work in synergy with the ionizable lipid (e.g., Lipid-7) to encapsulate the nucleic acid payload and facilitate its delivery into target cells.[1] The main roles of helper lipids include:
-
Structural Support: Phospholipids like DSPC provide structural integrity to the LNP.[1][2]
-
Stability: Cholesterol enhances LNP stability by filling gaps between phospholipids, which influences membrane integrity and rigidity.[1]
-
Endosomal Escape: Some helper lipids, particularly those with a cone-shaped geometry like DOPE, can promote the release of the nucleic acid cargo from the endosome into the cytoplasm.[1]
-
Modulating Biodistribution: The choice of helper lipid can influence the biodistribution of LNPs to different organs.[3][4]
Q2: Which are the most common helper lipids used in LNP formulations?
A2: The most commonly used helper lipids in LNP formulations are:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated phospholipid with a cylindrical shape that forms stable bilayers, contributing to LNP stability.[1][2] It is used in several clinically approved LNP-based therapeutics.[5]
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid with a cone shape that can promote the formation of non-bilayer structures, which is thought to aid in endosomal escape.[1][5]
-
Cholesterol: A sterol that intercalates into the lipid bilayer, modulating its fluidity and stability.[1][2]
Q3: How does the choice between DSPC and DOPE affect LNP performance?
A3: The choice between DSPC and DOPE can significantly impact LNP performance:
-
Stability: DSPC generally provides better storage stability for LNPs.[6]
-
Transfection Efficiency: DOPE has been shown to increase in vivo mRNA delivery and transfection efficiency compared to DSPC in some formulations.[5] This is often attributed to its fusogenic properties that enhance endosomal escape.[7]
-
Biodistribution: LNPs formulated with DOPE have shown preferential accumulation in the liver, while DSPC-containing LNPs may show increased delivery to the spleen.[3]
Q4: What is the importance of the molar ratio of helper lipids?
A4: The molar ratio of helper lipids to the ionizable lipid is a critical parameter that affects the physicochemical properties and biological performance of LNPs.[8] Optimizing this ratio is crucial for:
-
Encapsulation Efficiency: A sufficient amount of helper lipid is necessary to stably encapsulate the nucleic acid payload.[9][10]
-
Particle Size and Polydispersity: The relative amounts of the different lipids influence the self-assembly process and thus the size and uniformity of the nanoparticles.[8]
-
Transfection Efficiency: The lipid ratio can affect the LNP's ability to fuse with the endosomal membrane and release its cargo.[8]
Troubleshooting Guide
Q5: My LNPs have a large particle size (>150 nm) and/or a high Polydispersity Index (PDI > 0.2). What are the potential causes and solutions?
A5: Large particle size and high PDI can negatively impact cellular uptake and biodistribution.[8] Common causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lipid Ratios | The molar percentage of each lipid component, especially the PEGylated lipid, can significantly influence particle size.[8][11] Systematically vary the molar ratios to find the optimal formulation. |
| Issues with Lipid Stock Solutions | Poor quality or degraded lipids can lead to improper LNP formation.[8] Ensure lipids are of high purity, have been stored correctly, and prepare fresh stock solutions.[8] |
| Microfluidic System Parameters | The total flow rate and flow rate ratio of the lipid and aqueous phases can affect particle size.[11] Optimize these parameters for your specific microfluidic system. |
Q6: The encapsulation efficiency of my nucleic acid payload is low (<90%). How can I improve it?
A6: High encapsulation efficiency is crucial for delivering a sufficient therapeutic dose.[8] Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Ionizable Lipid | The amount of ionizable lipid is directly related to the amount of nucleic acid that can be encapsulated.[8] Consider increasing the molar ratio of Lipid-7 in your formulation.[8] |
| Suboptimal pH of Aqueous Buffer | The pH of the aqueous buffer used to dissolve the nucleic acid should be low enough to ensure the ionizable lipid is positively charged. A typical pH range is 3.5 to 5.5.[12] |
| Nucleic Acid Degradation | Ensure your nucleic acid stock is of high integrity and has not been degraded.[8] It is important to work in an RNase-free environment.[8] |
Q7: My LNPs show good physicochemical properties, but the in vitro transfection efficiency is low. What could be the problem?
A7: Low transfection efficiency can be due to several factors, even with optimal particle size and encapsulation.[8] Consider the following:
| Potential Cause | Troubleshooting Steps |
| Poor Endosomal Escape | The composition of the LNP, particularly the helper lipids, is critical for endosomal escape.[8] If using a stabilizing helper lipid like DSPC, consider replacing it with or adding a fusogenic helper lipid like DOPE.[5] |
| LNP Instability in Culture Media | LNPs may aggregate or become unstable in the presence of serum proteins.[8] You can assess LNP stability in media over time using Dynamic Light Scattering (DLS).[8] Optimizing the PEG-lipid content can enhance stability.[8] |
| Cell Line Specificity | Transfection efficiency can be highly dependent on the cell type.[8] The optimal helper lipid in an LNP formulation can vary with the cell type.[7] |
Data on Helper Lipid Performance
Table 1: Impact of Helper Lipids on LNP Physicochemical Properties
| Helper Lipid | Typical Effect on Particle Size | Typical Effect on PDI | Typical Effect on Encapsulation Efficiency |
| DSPC | Generally forms stable particles within the desired range (80-120 nm). | Can contribute to low PDI values (<0.2). | High encapsulation efficiencies are achievable with optimized ratios. |
| DOPE | May result in slightly larger or more variable particle sizes compared to DSPC. | PDI can be slightly higher but generally acceptable. | Can achieve high encapsulation efficiencies. |
| Cholesterol | Essential for stable particle formation; varying its concentration can modulate size.[7] | Helps in achieving a low PDI by stabilizing the particle structure. | A certain threshold amount is needed for stable encapsulation.[2] |
Table 2: Impact of Helper Lipids on LNP Biological Performance
| Helper Lipid | In Vitro Transfection | In Vivo Transfection | Biodistribution | Storage Stability |
| DSPC | Can result in lower transfection compared to DOPE in some cell lines.[5] | Can be effective, but may be outperformed by DOPE for mRNA delivery.[5] | May favor delivery to the spleen.[3] | Generally provides good storage stability.[6] |
| DOPE | Often enhances transfection efficiency due to its fusogenic properties.[5][7] | Can significantly increase mRNA delivery and protein expression in vivo.[5] | May favor delivery to the liver.[3] | May have lower storage stability compared to DSPC.[6] |
| Cholesterol | Crucial for efficient cellular uptake and intracellular delivery.[1] | Enhances LNP stability in circulation.[1] | A key factor in overall biodistribution. | Contributes significantly to the stability of the LNP formulation.[1] |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes a general method for formulating LNPs using a microfluidic mixing device.[13][14]
Materials:
-
Lipid-7, DSPC or DOPE, Cholesterol, PEGylated lipid (e.g., DMG-PEG 2000)
-
Ethanol, 100%
-
Nucleic acid (e.g., mRNA, siRNA)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr™) and cartridges
-
Syringes
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve Lipid-7, the chosen helper lipid (DSPC or DOPE), cholesterol, and the PEGylated lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-25 mM.[8][15] Vortex until fully dissolved.[8]
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.
-
Setup Microfluidic System: Prime the microfluidic cartridge and system with ethanol and citrate buffer according to the manufacturer's instructions.
-
Formulate LNPs: Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. Set the flow rate ratio (aqueous:organic) to 3:1 and the total flow rate as per your system's recommendation (e.g., 12 mL/min).
-
Initiate Mixing: Start the pumps to mix the two streams in the microfluidic cartridge. Collect the resulting LNP solution.
-
Dialysis: Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Sterilization and Storage: Filter the final LNP solution through a 0.22 µm sterile filter and store at 4°C.
Protocol 2: LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
- Dilute the LNP sample in PBS (pH 7.4).
- Measure the size and PDI using a DLS instrument (e.g., Zetasizer).
- Acceptable LNPs typically have a size between 70-150 nm and a PDI below 0.2.[8][16]
2. Encapsulation Efficiency (EE) Measurement using RiboGreen Assay
- Prepare two sets of LNP samples.
- To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
- Add the RiboGreen reagent to both sets of samples (lysed and non-lysed).
- Measure the fluorescence intensity.
- Calculate the EE using the following formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of non-lysed LNPs) / Fluorescence of lysed LNPs * 100
Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Troubleshooting logic for common LNP formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 5. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. liposomes.ca [liposomes.ca]
- 11. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [en.bio-protocol.org]
- 16. media.beckman.com [media.beckman.com]
Technical Support Center: Refining LNP Size and Polydispersity with LNP Lipid-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing lipid nanoparticle (LNP) size and polydispersity when using LNP Lipid-7.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during LNP formulation with this compound.
Issue 1: Inconsistent or Larger Than Expected LNP Size
Question: My LNPs formulated with this compound are consistently larger than the target size, or the size varies significantly between batches. What are the potential causes and solutions?
Answer:
Several factors can contribute to larger than expected or inconsistent LNP size. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Lipid Ratios | The molar ratio of this compound to other lipid components is critical for controlling particle size.[1] Systematically vary the molar percentage of this compound, helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid to find the optimal ratio for your desired size.[1][2] |
| Inadequate Mixing | Inefficient or inconsistent mixing can lead to the formation of larger, heterogeneous particles.[3] Ensure rapid and uniform mixing of the lipid and aqueous phases. For microfluidic-based systems, verify that there are no clogs or leaks and that the flow rates are accurate and stable.[4][5] |
| Incorrect Solvent Composition | The composition of the aqueous and organic solvents, including buffer type and pH, can influence LNP formation and size.[5] The pH of the aqueous buffer is particularly important for the protonation of the ionizable this compound, which is crucial for nucleic acid encapsulation and particle formation.[6] |
| Degraded Lipids or RNA | Degradation of any of the lipid components or the nucleic acid cargo can lead to improper LNP assembly and larger particle sizes. Ensure all components are stored correctly and are not expired. Protect RNA from degradation by using RNase-free techniques and materials.[4][7] |
| Aggregation Post-Formulation | LNPs may aggregate after formation, leading to an increase in the measured particle size. This can be caused by suboptimal buffer conditions or insufficient PEGylation. Ensure the final buffer is at a neutral pH and consider optimizing the concentration of your PEG-lipid.[1][5] |
Experimental Protocol: Optimizing Lipid Ratios for LNP Size
-
Prepare Stock Solutions: Prepare individual stock solutions of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol.
-
Formulate Lipid Mixtures: Create a matrix of lipid mixtures with varying molar ratios. For example, you can fix the ratios of the helper lipid and cholesterol while varying the this compound and PEG-lipid ratios.
-
LNP Formulation: Using a consistent mixing method (e.g., microfluidics), formulate LNPs by mixing the lipid-ethanol solution with an aqueous solution containing your nucleic acid cargo at a fixed ratio (e.g., 3:1 aqueous to organic).[4][5]
-
Characterization: Measure the size and polydispersity index (PDI) of the resulting LNPs using Dynamic Light Scattering (DLS).
-
Analysis: Analyze the data to identify the lipid ratio that produces LNPs closest to your target size with an acceptable PDI.
Troubleshooting Workflow for Inconsistent LNP Size
Caption: Troubleshooting workflow for addressing issues with LNP size.
Issue 2: High Polydispersity Index (PDI)
Question: My LNP formulation with this compound results in a high Polydispersity Index (PDI > 0.2). How can I achieve a more monodisperse population?
Answer:
A high PDI indicates a heterogeneous population of LNPs, which can affect their in vivo performance and consistency.[8] The following table details common causes of high PDI and suggests corrective actions.
| Potential Cause | Recommended Solution |
| Slow or Inefficient Mixing | Slow mixing can lead to the formation of a wide distribution of particle sizes. Utilize a rapid and controlled mixing method like microfluidics to ensure uniform particle formation.[3] |
| Suboptimal Flow Rate Ratio (FRR) | In microfluidic systems, the ratio of the aqueous phase flow rate to the organic phase flow rate is a critical parameter. A suboptimal FRR can result in a broader size distribution. Systematically vary the FRR to find the optimal condition for a low PDI. |
| Lipid Composition | The choice and ratio of lipids, particularly the PEG-lipid, can significantly impact PDI. The PEG-lipid helps to stabilize the forming particles and prevent aggregation, leading to a more uniform size distribution.[1] Experiment with different PEG-lipid concentrations. |
| Inappropriate Lipid Concentration | The total lipid concentration in the organic phase can influence particle formation kinetics and, consequently, the PDI.[9] Investigate the effect of varying the total lipid concentration on PDI. |
| Post-Formulation Instability | LNPs can aggregate over time, which will increase the PDI. This can be mitigated by ensuring the formulation is dialyzed or diluted into a suitable storage buffer (e.g., PBS pH 7.4) shortly after formation.[5] |
Experimental Protocol: Optimizing Flow Rate Ratio (FRR) to Reduce PDI
-
Prepare Solutions: Prepare the lipid mixture containing this compound in ethanol and the nucleic acid in an aqueous buffer as per your standard protocol.
-
Set Up Microfluidic System: Use a microfluidic mixing device.
-
Vary FRR: Keep the total flow rate (TFR) constant while varying the FRR. For example, test FRRs of 2:1, 3:1, and 4:1 (aqueous:organic).
-
Formulate LNPs: Formulate the LNPs at each FRR condition.
-
Characterize: Immediately after formulation, measure the LNP size and PDI using DLS.
-
Analyze: Plot the PDI as a function of the FRR to determine the optimal ratio that yields the lowest PDI.
Relationship between Formulation Parameters and PDI
Caption: Key parameters influencing LNP polydispersity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the formulation?
A1: this compound is an ionizable cationic lipid. Its primary roles are to encapsulate the negatively charged nucleic acid cargo (like mRNA or siRNA) and to facilitate the release of the cargo into the cytoplasm of target cells.[6] At a low pH during formulation, this compound becomes positively charged, enabling it to interact with and condense the nucleic acid.[6]
Q2: How does the N:P ratio affect LNP size and polydispersity when using this compound?
A2: The N:P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate groups in the nucleic acid, is a critical parameter.[4] An optimal N:P ratio is essential for efficient encapsulation and the formation of stable, compact particles. A suboptimal N:P ratio can lead to incomplete encapsulation, larger particle sizes, and a higher PDI. For many LNP formulations, N:P ratios are often in the range of 3 to 6.[10]
Q3: Can the type of helper lipid used with this compound affect the final LNP properties?
A3: Yes, the choice of helper lipid (e.g., phospholipids like DSPC or DOPE) can significantly impact LNP characteristics.[11] Helper lipids contribute to the structural integrity of the LNPs.[12] For instance, phospholipids with different headgroups or acyl chain lengths can influence the fusogenicity of the LNPs and their ability to escape the endosome, as well as potentially affecting particle size and stability.[11]
Q4: What is the recommended storage condition for LNPs formulated with this compound?
A4: Generally, LNPs should be stored at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage to maintain their physical stability and prevent the degradation of the nucleic acid cargo. The optimal storage conditions can depend on the specific lipid composition and the final buffer. It is crucial to avoid repeated freeze-thaw cycles.
Q5: How can I measure the encapsulation efficiency of my this compound formulation?
A5: The encapsulation efficiency can be determined using a nucleic acid quantification assay, such as the RiboGreen assay. The measurement is taken before and after lysing the LNPs with a detergent (e.g., Triton X-100). The fluorescence of the intact LNPs (measuring free, unencapsulated nucleic acid) is compared to the fluorescence of the lysed LNPs (measuring total nucleic acid).
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. susupport.com [susupport.com]
- 4. biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. Why lipid nanoparticle formulations developed for biological applications should have a low polydispersity index (PDI)? | AAT Bioquest [aatbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Immunogenicity Concerns of LNP-Lipid-7
Welcome to the technical support center for LNP-Lipid-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential immunogenicity concerns and offer troubleshooting strategies for your experiments involving LNP-Lipid-7 formulations.
Frequently Asked Questions (FAQs)
Q1: What is LNP-Lipid-7 and what are its potential immunogenicity concerns?
A1: LNP-Lipid-7 is a novel, proprietary ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Like other ionizable lipids, LNP-Lipid-7 is a critical component that facilitates the encapsulation of mRNA or other nucleic acids and their release into the cytoplasm of target cells.[1][2][3] However, the inherent properties of ionizable lipids can also lead to the activation of the innate immune system.[4][5][6] Concerns regarding the immunogenicity of LNP-Lipid-7 formulations may include the potential for inflammatory responses, complement activation, and the production of anti-PEG antibodies, which can impact both the safety and efficacy of the therapeutic.[7][8][9]
Q2: How does LNP-Lipid-7 potentially activate the innate immune system?
A2: LNP-Lipid-7, as an ionizable lipid, may activate the innate immune system through several mechanisms. The amine headgroup of the lipid can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), particularly TLR4.[7][10][11] This recognition can trigger downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β.[4][11][12] Additionally, LNPs can activate the complement system, leading to the generation of anaphylatoxins (C3a and C5a) and opsonization of the nanoparticles, which can result in infusion-related reactions.[8][9][13]
Q3: What are the signs of an immunogenic response to LNP-Lipid-7 in my in vivo experiments?
A3: An immunogenic response to LNP-Lipid-7 formulations in in vivo models can manifest in several ways. Clinically, you might observe signs of systemic inflammation in animals, such as fever, lethargy, or ruffled fur shortly after administration. Biochemically, you can measure elevated levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum.[11][14] Histological analysis of tissues, particularly the injection site and major organs like the liver and spleen, may reveal immune cell infiltration. In some cases, repeated administration can lead to reduced therapeutic efficacy due to accelerated clearance of the LNPs by the immune system.[7]
Q4: Can the other components of the LNP formulation influence the immunogenicity of LNP-Lipid-7?
A4: Absolutely. The immunogenicity of an LNP formulation is not solely determined by the ionizable lipid. Other components play a significant role:
-
PEG-lipids: While they prolong circulation time, PEG-lipids can elicit anti-PEG antibodies, leading to accelerated clearance upon subsequent doses (a phenomenon known as accelerated blood clearance or ABC). The length and density of the PEG chain can influence this effect.[6][7][15]
-
Cholesterol and Phospholipids: These structural lipids contribute to the stability and rigidity of the LNP. Modifications to these components, such as replacing cholesterol with plant-derived sterols, can modulate the inflammatory response.[15][16] The overall lipid composition influences the particle's surface charge and morphology, which can affect its interaction with immune cells.[13]
Troubleshooting Guides
Issue 1: High levels of pro-inflammatory cytokines (TNF-α, IL-6) observed after in vivo administration of LNP-Lipid-7 formulation.
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Inherent immunogenicity of LNP-Lipid-7 | Measure cytokine levels at multiple time points post-administration to understand the kinetics of the response. | Consider co-formulating with an immunosuppressive agent, such as dexamethasone, or delivering mRNA encoding an immunosuppressive protein.[14][17][18] |
| LNP formulation parameters | Characterize the physicochemical properties of your LNP formulation (size, zeta potential, polydispersity). | Optimize the molar ratio of the lipid components. Reducing the amount of PEG-lipid or altering the cholesterol-to-phospholipid ratio may reduce the inflammatory response.[15][16] |
| Route of administration | Compare cytokine responses following different administration routes (e.g., intramuscular vs. intravenous). | Intramuscular or subcutaneous administration may result in a more localized and less systemic inflammatory response compared to intravenous injection.[4] |
Issue 2: Reduced protein expression or therapeutic efficacy upon repeated dosing of LNP-Lipid-7 formulation.
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Development of anti-PEG antibodies | Perform an ELISA to detect the presence of anti-PEG IgM and IgG in the serum of treated animals. | Consider using alternative stealth polymers to PEG or modifying the PEG-lipid structure (e.g., using shorter PEG chains).[7] |
| Innate immune-mediated clearance | Assess the biodistribution of the LNP formulation after single and multiple doses to determine if clearance rates are increasing. | Modulate the LNP formulation to reduce innate immune recognition. This could involve altering the ionizable lipid or incorporating immunomodulatory lipids. |
| T-cell mediated immune response against the expressed protein | If the delivered nucleic acid codes for a non-self protein, perform an ELISpot or intracellular cytokine staining on splenocytes to detect antigen-specific T-cells. | If the goal is protein replacement therapy, consider strategies to induce immune tolerance to the expressed protein. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Induction by LNP-Lipid-7
Objective: To determine the potential of LNP-Lipid-7 formulations to induce pro-inflammatory cytokine production in immune cells.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate cell culture medium.
-
Stimulation: Plate the cells in a 96-well plate and stimulate them with various concentrations of the LNP-Lipid-7 formulation (and a control LNP formulated with a known lipid). Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle).
-
Incubation: Incubate the cells for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Protocol 2: In Vivo Evaluation of LNP-Lipid-7 Immunogenicity
Objective: To assess the in vivo inflammatory response to LNP-Lipid-7 formulations.
Methodology:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Administration: Administer the LNP-Lipid-7 formulation via the desired route (e.g., intravenous, intramuscular). Include a control group receiving a known LNP formulation or vehicle.
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 2, 6, 24 hours).
-
Serum Analysis: Process the blood to obtain serum. Measure cytokine levels (TNF-α, IL-6) using ELISA or a multiplex assay.
-
Tissue Analysis (Optional): At a terminal time point, perfuse the animals and collect tissues (e.g., liver, spleen, injection site). Process the tissues for histological analysis (H&E staining) to assess immune cell infiltration or for homogenization to measure local cytokine levels.
Protocol 3: Complement Activation Assay
Objective: To determine if LNP-Lipid-7 formulations activate the complement system.
Methodology:
-
Serum Incubation: Incubate the LNP-Lipid-7 formulation with normal human serum at 37°C for 30-60 minutes. Include a positive control (e.g., zymosan) and a negative control (buffer).
-
Measurement of Complement Activation Products:
-
sC5b-9 ELISA: Measure the formation of the soluble terminal complement complex (sC5b-9) using a commercially available ELISA kit.
-
C3a/C5a ELISA: Measure the generation of anaphylatoxins C3a and C5a using specific ELISA kits.
-
-
Data Analysis: Compare the levels of complement activation products in the LNP-treated samples to the controls. A significant increase indicates complement activation.[9]
Visualizations
Caption: LNP-Lipid-7 recognition by TLR4 leading to cytokine production.
Caption: Troubleshooting workflow for high LNP-Lipid-7 immunogenicity.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gencefebio.com [gencefebio.com]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics, 2023, Lee et al. | Science for ME [s4me.info]
- 6. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 8. Variable Antibody-dependent Activation of Complement by Functionalized Phospholipid Nanoparticle Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational design of anti-inflammatory lipid nanoparticles for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rational Design of Anti-Inflammatory Lipid Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LNP Formulation Parameters for LNP Lipid-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Lipid Nanoparticle (LNP) formulations featuring LNP Lipid-7.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and characterization of this compound nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Poor mRNA Encapsulation Efficiency (<80%) | Incorrect lipid ratios. | Optimize the molar ratio of this compound to other lipid components. An initial screening formulation for a similar ionizable lipid used a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[1] An optimized formulation for Lipid-7 was found to be 45:15:38.5:1.5.[1] Consider performing a Design of Experiments (DoE) to systematically vary the lipid ratios. |
| Suboptimal N/P ratio. | The Nitrogen to Phosphate (N/P) ratio is critical for effective mRNA encapsulation.[2] For the Lipid-7 formulation, an N/P ratio of 12 was maintained for both initial and optimized formulations.[1] Ensure accurate calculation and measurement of both the ionizable lipid and mRNA concentrations. | |
| Inefficient mixing. | The mixing process is crucial for LNP formation.[3] Microfluidic mixing is a reproducible method for LNP formulation.[4] Ensure that the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases are optimized. | |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | Lipid aggregation. | Ensure all lipid components are fully dissolved in ethanol before mixing. Some lipids may require gentle heating (e.g., 60-65°C) for complete solubilization.[5] |
| Inappropriate mixing parameters. | For microfluidic systems, higher TFRs generally result in smaller LNPs.[6] Adjust the TFR and FRR to achieve the desired particle size. | |
| Suboptimal lipid composition. | The PEG-lipid component plays a significant role in controlling particle size and preventing aggregation.[4] Ensure the correct molar percentage of the PEGylated lipid is used (e.g., 1.5 mol%).[1] | |
| LNP Instability (Aggregation or Leakage over time) | Inappropriate storage conditions. | LNPs should be stored at appropriate temperatures, often at -20°C or -80°C, to prevent degradation.[7] Avoid repeated freeze-thaw cycles, which can lead to particle aggregation.[8] |
| Hydrolysis or oxidation of lipids and mRNA. | Use high-quality, pure lipids and protect the formulation from light and oxygen.[7] The chemical stability of both the lipids and the mRNA is crucial for the overall stability of the LNP formulation.[7] | |
| Non-optimal buffer composition. | The pH and ionic strength of the storage buffer can impact LNP stability. Store LNPs in a suitable buffer, such as phosphate-buffered saline (PBS). | |
| Low In Vitro/In Vivo Transfection Efficiency | Poor endosomal escape. | The ionizable lipid is a key factor in facilitating endosomal escape. The optimized formulation of this compound demonstrated high mRNA expression efficiency.[1] |
| Inefficient cellular uptake. | Particle size and surface characteristics influence cellular uptake. Particles in the range of 50-200 nm are generally optimal for cellular uptake.[4] | |
| mRNA degradation. | Ensure the integrity of the mRNA before encapsulation. Use RNase-free techniques and reagents throughout the formulation process.[2] |
Frequently Asked Questions (FAQs)
1. What are the recommended starting formulation parameters for this compound?
Based on available research, a good starting point for this compound formulation is a molar ratio of Lipid-7:DSPC:Cholesterol:PEG-lipid of 45:15:38.5:1.5 with a Nitrogen to Phosphate (N/P) ratio of 12 .[1]
2. How can I improve the transfection efficiency of my this compound formulation?
To enhance transfection efficiency, focus on optimizing the formulation to ensure high encapsulation efficiency, a particle size between 80-100 nm for optimal cellular delivery, and maintaining the integrity of the mRNA payload.[4] The optimized formulation of Lipid-7 itself has shown high mRNA expression efficiency.[1]
3. What are the critical quality attributes (CQAs) I should monitor for my this compound formulation?
Key CQAs for LNP formulations include:
-
Particle Size and Polydispersity Index (PDI): Affects biodistribution and cellular uptake.[3][6]
-
Encapsulation Efficiency: Determines the amount of active drug substance successfully loaded.[6]
-
Zeta Potential: Influences stability and interaction with biological membranes.[6]
-
Lipid Composition and Ratios: Impacts stability, encapsulation, and delivery efficiency.[6]
4. What is the best method for LNP formulation?
Microfluidic mixing is a highly recommended method for LNP formulation as it allows for precise control over mixing conditions, leading to reproducible and uniform nanoparticles.[4][6] This method is suitable for both small-scale screening and larger-scale production.
5. How should I store my this compound formulations?
For long-term stability, it is generally recommended to store LNP formulations at low temperatures, such as -20°C or -80°C.[7] It is also crucial to protect the formulations from light and to avoid repeated freeze-thaw cycles.[8]
Experimental Protocols
Detailed Methodology for LNP Formulation using Microfluidics
This protocol describes a general procedure for formulating LNPs using a microfluidic device.
Materials:
-
This compound, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (RNase-free)
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette or tangential flow filtration (TFF) system for buffer exchange and purification
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG-lipid in ethanol. Gentle heating may be required for complete dissolution of some lipids.[5]
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 45:15:38.5:1.5) to create the final lipid mixture in ethanol.
-
-
Aqueous Phase Preparation:
-
Dissolve the mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH helps in the protonation of the ionizable lipid, facilitating mRNA encapsulation.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system. A common FRR for the aqueous to ethanol phase is 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is then purified to remove the ethanol and unencapsulated mRNA.
-
This is typically achieved through dialysis against a storage buffer (e.g., PBS, pH 7.4) or by using a tangential flow filtration (TFF) system.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Detailed Methodology for Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and size distribution of the nanoparticles.[9]
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
-
Disposable or quartz cuvettes
-
LNP sample
-
Filtered buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Dilute the LNP sample in filtered buffer to an appropriate concentration. The optimal concentration depends on the instrument and should be within the linear range of detection.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Select the appropriate measurement parameters, including the dispersant (buffer) properties (viscosity and refractive index) and the measurement temperature.
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will collect data over a set period.
-
-
Data Analysis:
-
The instrument software will analyze the autocorrelation function of the scattered light to generate a particle size distribution.
-
The key outputs are the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.
-
Detailed Methodology for mRNA Encapsulation Efficiency using RiboGreen Assay
Principle: The RiboGreen assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.[10]
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
Fluorescence microplate reader
-
Black 96-well plates
-
LNP sample
-
Triton X-100 solution (e.g., 2%)
-
TE buffer (or other suitable buffer)
-
mRNA standard of known concentration
Procedure:
-
Prepare mRNA Standard Curve:
-
Perform a serial dilution of the mRNA standard in TE buffer to create a standard curve ranging from a known high concentration to zero.
-
-
Sample Preparation:
-
In a 96-well plate, prepare two sets of wells for each LNP sample.
-
Set 1 (Total mRNA): Add the LNP sample and Triton X-100 solution. The detergent will lyse the LNPs, releasing the encapsulated mRNA.
-
Set 2 (Free mRNA): Add the LNP sample and TE buffer (without detergent).
-
-
RiboGreen Addition:
-
Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer as per the manufacturer's instructions. Protect the solution from light.
-
Add the RiboGreen working solution to all wells containing the standards and samples.
-
-
Incubation and Measurement:
-
Incubate the plate for a short period at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in both the "Total mRNA" and "Free mRNA" samples.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: LNP Formulation Troubleshooting Logic Flow.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. biomol.com [biomol.com]
- 3. susupport.com [susupport.com]
- 4. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 7. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. allanchem.com [allanchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: LNP Formulation with Lipid-7
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNP formulations containing Lipid-7, focusing specifically on the issue of aggregation.
Frequently Asked Questions (FAQs) - Troubleshooting Aggregation
Q1: My LNP formulation with Lipid-7 shows a significant increase in particle size and polydispersity index (PDI) after formulation. What are the likely causes?
An increase in size and PDI is a classic sign of aggregation. The primary causes often relate to suboptimal formulation parameters. These can include:
-
Incorrect pH: The pH of the aqueous buffer during formulation is critical for controlling the charge of the ionizable Lipid-7. An incorrect pH can lead to charge neutralization and subsequent particle fusion.
-
Suboptimal Mixing: Inefficient or slow mixing of the lipid-organic phase and the aqueous phase can create localized areas of high lipid concentration, promoting aggregation.
-
Poor Quality of Lipids: Degradation of any of the lipid components, including Lipid-7, can introduce impurities that disrupt the LNP structure.
-
Incorrect Lipid Ratios: The molar ratio of the different lipids (ionizable, helper, cholesterol, PEG-lipid) is crucial for forming stable nanoparticles.
Q2: I'm observing aggregation after buffer exchange or purification. How can I prevent this?
Aggregation during downstream processing is common and is often due to:
-
Buffer Composition: The final storage buffer's pH and ionic strength can impact LNP stability. For ionizable lipids like Lipid-7, a pH that maintains a slight surface charge is often necessary for colloidal stability.
-
Mechanical Stress: High shear forces during tangential flow filtration (TFF) or other purification methods can physically disrupt the LNPs, leading to aggregation.
-
Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can compromise LNP integrity.
Q3: What are the ideal storage conditions for LNPs formulated with Lipid-7 to prevent long-term aggregation?
For long-term stability, LNPs should typically be stored:
-
At 2-8°C: Refrigerated temperatures are generally preferred over freezing, as the process of freezing and thawing can induce aggregation.
-
In a pH-controlled buffer: The storage buffer should have a pH that ensures the colloidal stability of the LNPs. This is often slightly acidic to maintain a positive zeta potential for cationic ionizable lipids.
-
Protected from light: Some lipids can be sensitive to photodegradation.
-
With cryoprotectants: If freezing is necessary, the addition of a cryoprotectant like sucrose can help mitigate aggregation during freeze-thaw cycles.
Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting LNP aggregation issues.
Caption: A workflow for LNP formulation and a decision-making path for troubleshooting aggregation.
Key Experimental Protocols
1. Dynamic Light Scattering (DLS) for Size and PDI Measurement
-
Purpose: To determine the mean particle size (Z-average) and the polydispersity index (PDI), a measure of the width of the particle size distribution.
-
Methodology:
-
Dilute a small aliquot of the LNP suspension in the formulation or storage buffer to a suitable concentration for DLS analysis (typically to a count rate of 100-300 kcps).
-
Equilibrate the sample to a controlled temperature (e.g., 25°C) in the DLS instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the Z-average diameter and PDI.
-
2. Zeta Potential Measurement
-
Purpose: To measure the surface charge of the LNPs, which is a key indicator of colloidal stability.
-
Methodology:
-
Dilute the LNP sample in the appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration.
-
Load the sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software will convert the electrophoretic mobility into the zeta potential value (in mV) using the Smoluchowski or Huckel approximation.
-
Quantitative Data Summary
The following tables provide reference data for typical LNP formulations and troubleshooting parameters.
Table 1: Typical Quality Control Parameters for LNP Formulations
| Parameter | Specification | Potential Implication of Deviation |
| Size (Z-average) | 80 - 150 nm | > 200 nm may indicate aggregation. |
| Polydispersity Index (PDI) | < 0.2 | > 0.3 suggests a broad size distribution or aggregation. |
| Zeta Potential | +10 to +40 mV (in acidic buffer) | Near-neutral values (< ±10 mV) increase the risk of aggregation. |
| Encapsulation Efficiency | > 90% | Low efficiency may correlate with formulation instability. |
Table 2: Troubleshooting Guide for LNP-Lipid 7 Aggregation
| Observed Issue | Potential Cause | Suggested Action |
| High PDI (>0.3) immediately after mixing | Suboptimal mixing parameters | Increase the total flow rate (TFR) or adjust the flow rate ratio (FRR) in the microfluidic system. |
| Incorrect aqueous buffer pH | Verify the pH of the buffer is within the optimal range for Lipid-7 (e.g., pH 3.5-4.5). | |
| Particle size increases during purification | High shear stress | Reduce the cross-flow rate during TFF. |
| Inappropriate final buffer | Ensure the final storage buffer has a pH that maintains LNP stability (e.g., pH 6.0-6.5). | |
| Aggregation during storage at 2-8°C | Residual solvents | Ensure complete removal of organic solvents (e.g., ethanol) during buffer exchange. |
| Suboptimal lipid composition | Screen different molar ratios of the PEG-lipid component. |
Logical Relationships in Aggregation
The diagram below illustrates the relationship between key factors that can lead to the aggregation of LNPs containing Lipid-7.
Caption: Key factors and their pathways leading to LNP aggregation.
Validation & Comparative
A Comparative Guide to the In Vivo Validation of Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The in vivo delivery of messenger RNA (mRNA) holds immense promise for a wide range of therapeutic applications, from vaccines to protein replacement therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery, with their efficacy being critically dependent on the choice of ionizable lipid. While a specific entity denoted as "Lipid-7" was not identified in the available literature, this guide provides a comprehensive comparison of the in vivo performance of several well-documented ionizable lipids, offering valuable insights for the selection and validation of LNP-based mRNA delivery systems.
In Vivo Performance Comparison of Ionizable Lipids
The following tables summarize quantitative data from preclinical studies, primarily focusing on luciferase reporter gene expression in mice, a standard method for assessing the in-vivo transfection efficiency of LNP-mRNA formulations.
Table 1: Comparison of Luciferase Expression in the Liver following Intravenous (IV) Administration of LNP-mRNA
| Ionizable Lipid | mRNA Dose (mg/kg) | Time Point (hours) | Luciferase Expression (Total Flux, photons/second) | Animal Model | Reference |
| ALC-0315 | 0.75 | 6 | High | BALB/c mice | [1] |
| SM-102 | 0.5 | 6 | High | C57BL/6 mice | [2] |
| DLin-MC3-DMA | Not Specified | Not Specified | High | Not Specified | [3] |
| 6Ac1-C12 | Not Specified | Not Specified | Higher than DLin-MC3-DMA, SM-102, and ALC-0315 | Not Specified | [3] |
Note: Direct quantitative comparison between studies can be challenging due to variations in experimental conditions. "High" indicates a strong luciferase signal as reported in the study.
Table 2: Biodistribution of LNP-mRNA Formulations Following Systemic Administration
| Ionizable Lipid | Primary Organ of Expression | Other Organs with Notable Expression | Route of Administration | Reference |
| ALC-0315 | Liver | Spleen, Lung | Intravenous | [1] |
| SM-102 | Liver | Spleen | Intravenous | [2] |
| 6Ac1-C12 | Liver (approximately 98% of total expression) | - | Intravenous | [3] |
| 2Ac3-C18 | Spleen | - | Intravenous | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols based on common practices in the field.
LNP-mRNA Formulation
Lipid nanoparticles encapsulating mRNA are typically formed by the rapid mixing of an organic phase (containing the ionizable lipid, helper lipids like DOPE or DSPC, cholesterol, and a PEG-lipid) with an aqueous phase (containing the mRNA in a low pH buffer, such as citrate or acetate buffer).[1][4] Microfluidic mixing is a widely used technique to ensure controlled and reproducible LNP formation.[4] The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS) to raise the pH and remove the organic solvent.[1]
In Vivo Administration and Monitoring
For systemic delivery studies, LNP-mRNA formulations are commonly administered to mice via intravenous (tail vein) injection.[4][5] For localized delivery, intramuscular or subcutaneous injections are used.[6] The dosage of mRNA can vary, but is often in the range of 0.1 to 1.0 mg/kg.[2][6]
Quantification of In Vivo mRNA Expression (Luciferase Assay)
-
Substrate Administration: At a predetermined time point after LNP-mRNA injection (e.g., 6, 24, or 48 hours), the mice are injected with a D-luciferin solution, the substrate for firefly luciferase.[1][4]
-
Bioluminescence Imaging: Following a short incubation period for the luciferin to distribute, the mice are anesthetized and placed in an in vivo imaging system (IVIS).[1][4] The light emitted from the luciferase reaction is captured and quantified.
-
Ex Vivo Analysis: To determine the biodistribution of protein expression, organs of interest (e.g., liver, spleen, lungs, heart, kidneys) are harvested after the final in vivo imaging.[1] The organs are then imaged ex vivo to quantify the luciferase signal in each tissue.[1]
Visualizing the Process: From Injection to Expression
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the in vivo validation of LNP-mRNA formulations.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 5. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 6. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison: DLin-MC3-DMA vs. ALC-0315
An Objective Benchmark: DLin-MC3-DMA vs. a Next-Generation Ionizable Lipid for LNP-Mediated RNA Delivery
In the rapidly evolving landscape of nucleic acid therapeutics, the choice of delivery vehicle is paramount to ensuring efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, with the ionizable lipid component being a critical determinant of their performance. DLin-MC3-DMA (MC3) has been a cornerstone in the field, being the ionizable lipid in the first FDA-approved siRNA-LNP therapeutic, Onpattro®. This guide provides a detailed, data-driven comparison between LNPs formulated with the well-established DLin-MC3-DMA and those formulated with a prominent next-generation ionizable lipid, ALC-0315, which is a key component in the Pfizer-BioNTech COVID-19 mRNA vaccine. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
The following tables summarize the key performance characteristics of LNPs formulated with DLin-MC3-DMA and ALC-0315, based on publicly available data.
Table 1: Physicochemical Properties of LNPs
| Parameter | DLin-MC3-DMA-LNP | ALC-0315-LNP | Reference(s) |
| Molar Ratio (Ionizable:DSPC:Cholesterol:PEG) | 50:10:38.5:1.5 | 50:10:38.5:1.5 | [1][2] |
| Particle Size (nm) | ~80 - 120 nm | ~80 - 100 nm | [3][4] |
| Polydispersity Index (PDI) | < 0.2 | < 0.1 | [2][3] |
| Encapsulation Efficiency | > 80% | > 90% | [3][5] |
| Apparent pKa | ~6.44 | Not explicitly stated, but designed for efficiency | [6] |
Table 2: In Vivo Efficacy Comparison (siRNA Delivery in Mice)
| Parameter | DLin-MC3-DMA-LNP | ALC-0315-LNP | Reference(s) |
| Target Gene Knockdown (Factor VII in Hepatocytes) | Standard | 2-fold greater knockdown than MC3 | [1][7] |
| Target Gene Knockdown (ADAMTS13 in HSCs) | Standard | 10-fold greater knockdown than MC3 | [1][7] |
| Effective Dose (ED50) for Factor VII silencing | ~0.005 mg/kg | Lower ED50 suggested by higher knockdown | [6] |
Table 3: In Vitro Transfection Efficiency
| Cell Type | DLin-MC3-DMA-LNP Performance | ALC-0315-LNP Performance | Reference(s) |
| HEK293, HeLa | Lower expression compared to SM-102 and ALC-0315 | Significantly higher expression than MC3 | [3] |
| Dendritic Cells | Lower in vitro expression | Higher in vitro expression | [3] |
Table 4: Toxicity Profile
| Parameter | DLin-MC3-DMA-LNP | ALC-0315-LNP | Reference(s) |
| Hepatotoxicity (ALT levels) | No significant increase at 5 mg/kg siRNA dose | Increased ALT levels at 5 mg/kg siRNA dose | [1][7] |
| General Safety Profile | Favorable safety profile, used in an approved drug | Generally well-tolerated, used in an approved vaccine | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments based on common practices found in the literature.
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes a standard method for preparing LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solution:
-
Preparation of Nucleic Acid Solution:
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., staggered herringbone mixer).
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (typically 3:1 aqueous to organic).[12]
-
-
Purification and Buffer Exchange:
-
Sterilization and Storage:
In Vitro Transfection Protocol
This protocol outlines a general procedure for assessing LNP transfection efficiency in cultured cells.
-
Cell Seeding:
-
LNP Treatment:
-
Dilute the LNP-encapsulated mRNA or siRNA to the desired final concentration in complete cell culture medium.[15]
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Analysis of Transfection Efficiency:
-
For reporter gene mRNA (e.g., Luciferase, GFP), measure the protein expression using a suitable assay (e.g., luciferase assay, flow cytometry, or fluorescence microscopy).[15][16]
-
For siRNA, measure the knockdown of the target gene expression at the mRNA or protein level (e.g., qPCR, Western blot, or ELISA).
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the journey of an LNP, the following diagrams have been generated.
Caption: LNP Formulation Workflow.
Caption: LNP Cellular Delivery Pathway.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. cphi-online.com [cphi-online.com]
- 5. sartorius.com [sartorius.com]
- 6. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 11. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 12. biomol.com [biomol.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. biorxiv.org [biorxiv.org]
- 17. iscaconsortium.org [iscaconsortium.org]
A Head-to-Head Comparison of LNP Formulations with Different Ionizable Lipids: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ionizable lipid is a critical determinant in the efficacy of lipid nanoparticle (LNP)-based drug delivery systems. This guide provides an objective, data-driven comparison of LNP formulations incorporating various ionizable lipids, summarizing key performance indicators and detailing the experimental protocols to support your research and development efforts.
The advent of mRNA-based therapeutics and vaccines has underscored the pivotal role of ionizable lipids in the clinical success of LNP formulations. These lipids are instrumental in the encapsulation of nucleic acid payloads and their subsequent escape from the endosome into the cytoplasm, a crucial step for therapeutic effect. This guide offers a comparative analysis of several prominent ionizable lipids, including the clinically utilized DLin-MC3-DMA, SM-102, and ALC-0315, alongside promising novel candidates.
Performance Comparison of LNP Formulations
The choice of ionizable lipid significantly influences the physicochemical properties and biological activity of LNP formulations. The following tables summarize quantitative data from head-to-head studies, providing a clear comparison of key performance metrics.
Table 1: Physicochemical Properties of LNP Formulations
This table compares the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of LNPs formulated with different ionizable lipids. These parameters are critical as they can impact the stability, biodistribution, and cellular uptake of the nanoparticles.[1][2]
| Ionizable Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | 80 - 100 | 0.1 - 0.2 | -5 to +5 | >90 | [3] |
| SM-102 | 70 - 90 | < 0.15 | -3 to +3 | >95 | [4] |
| ALC-0315 | 75 - 95 | < 0.15 | -4 to +4 | >95 | [4] |
| C12-200 | 85 - 110 | 0.1 - 0.25 | -2 to +6 | >90 | [4][5] |
| ARV-T1 (Novel) | 60 - 80 | < 0.1 | -8 to -2 | >95 | [6] |
| OF-02 (Novel) | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Table 2: In Vitro Transfection Efficiency
This table presents a comparison of the in vitro transfection efficiency of LNPs formulated with different ionizable lipids, typically measured by the expression of a reporter gene like luciferase in cultured cells.
| Ionizable Lipid | Cell Line | Reporter Gene Expression (Relative Light Units - RLU) | Reference |
| DLin-MC3-DMA | Huh7 | ++ | [8] |
| SM-102 | Huh7 | ++++ | [8] |
| ALC-0315 | Huh7 | + | [8] |
| DOTAP | Huh7 | - | [8] |
| ARV-T1 (Novel) | HEK-293T | Significantly higher than SM-102 | [6] |
Note: The number of '+' symbols indicates the relative level of protein expression, with '++++' being the highest and '-' being negligible.
Table 3: In Vivo Performance
This table summarizes the in vivo efficacy of LNP formulations, often assessed by measuring the levels of a secreted protein (e.g., erythropoietin - EPO) in the serum of treated mice or by quantifying reporter gene expression in target organs.
| Ionizable Lipid | Animal Model | In Vivo Readout | Result | Reference |
| DLin-MC3-DMA | Mice | Luciferase Expression (Liver) | Lower than ALC-0315 and SM-102 | |
| SM-102 | Mice | Luciferase Expression (Liver) | High | [6] |
| ALC-0315 | Mice | Luciferase Expression (Liver) | High, comparable to SM-102 | |
| cKK-E12 | Mice | Serum EPO Concentration | 7100 ± 700 ng/mL | [7] |
| OF-02 (Novel) | Mice | Serum EPO Concentration | 14200 ± 1500 ng/mL | [7] |
| ARV-T1 (Novel) | Mice | Luciferase Expression (IM) | Significantly higher and longer-lasting than SM-102 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of LNP formulations. Below are methodologies for key experiments cited in this guide.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for producing LNPs with controlled size and polydispersity.[9][10]
Materials:
-
Ionizable lipid, DSPC, Cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA or siRNA dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr Benchtop).
Protocol:
-
Prepare the lipid mixture in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare the nucleic acid solution in the aqueous buffer.
-
Set the total flow rate and the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., a 3:1 ratio).
-
Load the lipid and nucleic acid solutions into separate syringes and mount them on the syringe pumps of the device.
-
Initiate the mixing process. The two streams converge in the microfluidic cartridge, leading to rapid mixing and LNP self-assembly.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove the ethanol and raise the pH.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
Physicochemical Characterization of LNPs
a) Particle Size and Polydispersity Index (PDI) Measurement: Particle size and PDI are determined using Dynamic Light Scattering (DLS).[11][12][13]
Protocol:
-
Dilute the LNP suspension in PBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter and PDI.
b) Zeta Potential Measurement: Zeta potential, an indicator of surface charge, is measured using Laser Doppler Velocimetry.
Protocol:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl) to minimize the effects of buffer salts on the measurement.
-
Load the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the velocity of the particles. The zeta potential is calculated from the electrophoretic mobility.
c) Encapsulation Efficiency Determination (RiboGreen Assay): The RiboGreen assay is a sensitive method for quantifying the amount of nucleic acid encapsulated within the LNPs.[4][14]
Protocol:
-
Prepare a standard curve of the free nucleic acid in TE buffer.
-
In a 96-well plate, prepare two sets of LNP samples.
-
To the first set, add TE buffer. This will measure the amount of unencapsulated (free) nucleic acid.
-
To the second set, add a lysis buffer containing a detergent (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total amount of nucleic acid.
-
Add the RiboGreen reagent to all wells. This dye fluoresces upon binding to nucleic acids.
-
Incubate the plate in the dark for a few minutes.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of free and total nucleic acid using the standard curve.
-
The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.
In Vitro Transfection Efficiency Assay
This protocol describes how to assess the ability of LNPs to deliver functional mRNA into cells, leading to the expression of a reporter protein like luciferase.[5][15][16]
Protocol:
-
Seed cells (e.g., HeLa or Huh7) in a 96-well plate and allow them to adhere overnight.
-
Dilute the LNP-mRNA formulations to the desired concentrations in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed.
In Vivo LNP-mRNA Delivery and Biodistribution
This protocol outlines the procedure for evaluating the in vivo performance of LNP-mRNA formulations in a mouse model.[17][18]
Protocol:
-
Administer the LNP-mRNA formulations to mice via the desired route (e.g., intravenous or intramuscular injection). The mRNA typically encodes a reporter protein like luciferase.
-
At various time points post-administration, inject the mice with a substrate for the reporter protein (e.g., D-luciferin for luciferase).
-
Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect the bioluminescence signal. This provides a non-invasive way to track the location and level of protein expression over time.
-
For more detailed biodistribution analysis, euthanize the mice at the end of the experiment and harvest major organs (liver, spleen, lungs, etc.).
-
Image the dissected organs ex vivo using the IVIS to quantify the reporter gene expression in each tissue.
Visualizing Key Processes
To further aid in understanding the experimental workflows and biological mechanisms, the following diagrams have been generated.
References
- 1. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Species-dependent in vivo mRNA delivery and cellular responses to nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Microfluidic Formulation of DNA-Loaded Multicomponent Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. Enhanced Characterization of LNP with Multi-Angle Dynamic Light Scattering (MADLS) | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. abpbio.com [abpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 18. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lipid Nanoparticle Formulations for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery has been revolutionized by lipid nanoparticles (LNPs), which have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines. The efficacy and safety of these delivery vehicles are intrinsically linked to their composition. While a specific entity denoted as "LNP Lipid-7" is not prominently documented in publicly available preclinical literature, this guide provides a comprehensive comparison of commonly studied lipid components and LNP formulations, offering insights into their performance in preclinical models. This information is intended to guide researchers in the selection and design of LNPs for their specific therapeutic applications.
Comparative Analysis of LNP Formulations
The composition of LNPs is a critical determinant of their physicochemical properties, delivery efficiency, and safety profile. A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2][3][4] Variations in these components can significantly impact the nanoparticle's performance.
Table 1: Physicochemical Properties of Different LNP Formulations
| Ionizable Lipid | Helper Lipid | Cholesterol Analog | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Primary Organ Target |
| DLin-MC3-DMA | DSPC | Cholesterol | ~80-100 | Neutral at pH 7.4 | >90% | Liver |
| C12-200 | DOPE | Cholesterol | ~90-120 | Neutral at pH 7.4 | >95% | Liver, Spleen |
| cKK-E12 | DOPE | β-sitosterol | ~100-130 | Neutral at pH 7.4 | >95% | Liver, Spleen |
| 5A2-SC8 | DOPE | Cholesterol | ~100-150 | Cationic | High | Tumor |
| Anionic Lipids | DOPE | Cholesterol | Variable | Anionic | Variable | Spleen |
| Cationic Lipids (e.g., DOTAP) | DOPE | Cholesterol | Variable | Cationic | Variable | Lungs |
Note: The values presented are approximate and can vary based on the specific molar ratios of the components and the formulation process.
dot
Caption: General composition of a four-component lipid nanoparticle.
Efficacy in Preclinical Models
The efficacy of LNP-mediated mRNA delivery is typically assessed by measuring the level of protein expression from the delivered mRNA. This can be evaluated in vitro in cell culture or in vivo in animal models.
Table 2: Comparative Efficacy of LNP Formulations
| LNP Formulation (Ionizable Lipid) | In Vitro Transfection Efficiency | In Vivo Protein Expression (Model) | Key Findings |
| DLin-MC3-DMA | High in hepatocytes | Robust liver expression (mice) | Gold standard for hepatic delivery. |
| C12-200 / cKK-E12 | High in various cell lines | Strong expression in liver and spleen (mice) | Potent for immune cell targeting and vaccination.[3] |
| Anionic Helper Lipids | Efficient in immune cells | Shifted protein expression to the spleen.[5] | Demonstrates tunability of organ targeting.[5] |
| Cationic Helper Lipids (DOTAP) | Efficient in lung cells | Shifted protein expression to the lungs.[5] | Offers a strategy for targeting pulmonary tissues.[5] |
| Bioreducible Lipids | High, with efficient endosomal escape | Effective gene editing in vitro.[6] | Promising for CRISPR-based therapies.[6] |
dot
Caption: Experimental workflow for LNP efficacy and safety evaluation.
Safety Profile in Preclinical Models
While LNPs are generally considered biocompatible, their components can induce inflammatory responses and, in some cases, toxicity.[7][8] The safety profile is a critical aspect of preclinical evaluation.
Table 3: Preclinical Safety Considerations for LNP Formulations
| LNP Component/Property | Potential Safety Concern | Mitigation Strategies |
| Ionizable/Cationic Lipids | Cytotoxicity, immunogenicity, inflammatory response.[7][8][9] | Use of biodegradable lipids, optimization of lipid structure, use of ionizable lipids that are neutral at physiological pH.[9] |
| PEGylated Lipids | Induction of anti-PEG antibodies, potential for reduced efficacy upon repeat administration. | Use of alternative stealth polymers, optimization of PEG chain length and density. |
| High LNP Dose | Acute inflammatory reactions, potential for organ toxicity.[8] | Dose optimization, development of more potent formulations allowing for lower doses. |
| Intranasal Delivery | Can lead to significant lung inflammation and mortality at high doses in mice.[8] | Careful dose-escalation studies, formulation optimization for mucosal delivery. |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for preparing mRNA-LNPs using a microfluidic device.[2][10]
-
Preparation of Lipid and mRNA Solutions:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid at the desired molar ratio. A typical total lipid concentration is 25 mM.[11]
-
Dilute the mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.[10]
-
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Pump the two solutions through a microfluidic mixing chip. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Characterization:
-
The resulting LNP solution is typically dialyzed against a neutral pH buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA.
-
Characterize the LNPs for particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential to determine the surface charge.
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.[2]
-
In Vitro Transfection Efficiency Assay
This protocol outlines a common method for assessing the ability of LNPs to deliver functional mRNA to cells in culture.[2]
-
Cell Seeding:
-
Seed cells (e.g., HepG2 for liver targeting studies) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
LNP Treatment:
-
Dilute the mRNA-LNPs in cell culture medium to achieve the desired final mRNA concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Reporter Gene Assay:
-
If using mRNA encoding a reporter protein like luciferase, incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Cytotoxicity Assessment:
-
In parallel, assess cell viability using an assay such as MTT or a commercially available kit to determine any cytotoxic effects of the LNP formulation.
-
dot
Caption: Mechanism of ionizable LNP-mediated mRNA delivery.
This guide provides a comparative overview of LNP formulations based on currently available preclinical data. The selection of an optimal LNP composition will depend on the specific therapeutic application, including the target organ and the desired safety profile. Further research and development are continuously advancing the field, leading to the design of next-generation LNPs with enhanced efficacy and safety.
References
- 1. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The mRNA-LNP platform’s lipid nanoparticle component used in preclinical vaccine studies is highly inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
comparative study of transfection efficiency with LNP Lipid-7
In the rapidly evolving field of mRNA therapeutics and vaccines, the efficient delivery of mRNA molecules into target cells is a critical determinant of success. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the specific composition of these LNPs, particularly the ionizable lipid, playing a pivotal role in their transfection efficiency. This guide provides a comparative analysis of LNP Lipid-7, a cationic lipid used in the formulation of LNPs, against other common lipid-based transfection technologies, supported by experimental data and detailed protocols.
Performance of this compound in mRNA Transfection
Recent studies have highlighted the potential of this compound in enhancing mRNA delivery. A key finding indicates that LNPs formulated with Lipid 7 demonstrated a threefold higher mRNA expression efficiency at the injection site compared to LNPs formulated with the well-established ionizable lipid, SM-102.[1][2] In addition to its in vivo performance, in vitro studies have shown that Lipid 7-formulated LNPs lead to superior eGFP expression in various cell lines when compared to SM-102 LNPs.[1]
The optimized formulation for this compound was identified as a molar ratio of 45:15:38.5:1.5 for Lipid 7:DSPC:Cholesterol:PEG-lipid, which exhibited the highest in vitro eGFP transfection efficiency among the tested formulations.[1] Furthermore, Lipid 7 has been shown to modulate the tumor microenvironment more effectively than SM-102 in a cancer vaccine model, leading to greater infiltration of dendritic cells and natural killer cells.[1][2]
While direct, comprehensive comparative data of this compound against a wide array of other commercially available transfection reagents in a single study is limited, the existing evidence positions it as a promising candidate for efficient in vivo and in vitro mRNA delivery.
Comparative Analysis of LNP Ionizable and Cationic Lipids
To provide a broader context for the performance of this compound, the following table summarizes the characteristics and reported transfection efficiencies of various ionizable and cationic lipids commonly used in LNP formulations.
| Lipid | Type | Key Features | Reported Transfection Efficiency | Reference |
| This compound | Cationic | High in vivo expression at the injection site. | Threefold higher than SM-102 in vivo. Superior in vitro eGFP expression. | [1][2] |
| SM-102 | Ionizable Cationic | Used in the Moderna COVID-19 vaccine. High transfection efficiency. | Serves as a benchmark for LNP performance. | [1][2] |
| DLin-MC3-DMA (MC3) | Ionizable Cationic | Key component of Onpattro, the first FDA-approved siRNA LNP drug. | Widely used as a standard for in vivo liver delivery. | [3] |
| ALC-0315 | Ionizable Cationic | Used in the Pfizer-BioNTech COVID-19 vaccine. | High transfection efficiency for mRNA vaccines. | |
| DOTAP | Cationic | Permanent positive charge. Commonly used in lipoplex formulations. | Effective for in vitro transfection, but can be associated with higher cytotoxicity. | |
| DOPE | Neutral (Helper Lipid) | Often used in combination with cationic lipids to facilitate endosomal escape. | Enhances transfection efficiency of cationic lipid formulations. |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating mRNA-loaded LNPs using a microfluidic device.
Materials:
-
Ionizable/Cationic Lipid (e.g., this compound)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0)
-
Ethanol
-
Microfluidic mixing device and syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable/cationic lipid, DSPC, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 45:15:38.5:1.5 for Lipid 7).[1]
-
Dissolve the mRNA in the low pH buffer.
-
Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the mRNA-aqueous solution.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.
-
Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.
In Vitro mRNA Transfection
This protocol outlines a general procedure for transfecting cells in culture with mRNA-loaded LNPs.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
mRNA-loaded LNPs
-
96-well plates
-
Reporter mRNA (e.g., encoding GFP or Luciferase)
-
Assay reagents for detecting reporter protein expression (e.g., Luciferase assay substrate)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight.
-
On the day of transfection, dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours.
-
Assess transfection efficiency by measuring the expression of the reporter protein. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used to measure the light output after adding the appropriate substrate.[4]
Visualizing the Process: Experimental Workflow and Cellular Pathway
To better understand the experimental process and the mechanism of LNP-mediated transfection, the following diagrams have been generated.
Caption: Experimental workflow for LNP formulation and in vitro transfection.
Caption: LNP-mediated mRNA delivery and endosomal escape pathway.
The process of LNP-mediated transfection begins with the uptake of the nanoparticles by the cell through endocytosis.[5][6] The LNPs are then trafficked into early and then late endosomes. As the endosome matures, its internal pH drops, leading to the protonation of the ionizable lipid within the LNP.[7] This charge reversal is thought to disrupt the endosomal membrane, facilitating the escape of the mRNA cargo into the cytoplasm, where it can be translated into the desired protein by the cell's ribosomal machinery.[6][7][8] A significant challenge in LNP design is overcoming endosomal entrapment, as a large fraction of LNPs can be trafficked to lysosomes for degradation.[8] The efficiency of endosomal escape is a key factor determining the overall transfection potency of an LNP formulation.[5][6][8]
References
- 1. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. pnas.org [pnas.org]
- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
Assessing the Long-Term Stability of LNP Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of Lipid Nanoparticle (LNP) formulations is a critical determinant of their therapeutic efficacy and shelf-life. This guide provides a comparative assessment of the long-term stability of prominent LNP formulations, offering supporting experimental data and detailed methodologies. Due to the limited public availability of stability data for a specific "Lipid-7" formulation, this guide focuses on well-characterized and clinically relevant ionizable lipids—SM-102, ALC-0315, and DLin-MC3-DMA—to serve as benchmarks for evaluating the stability of any LNP formulation.
Comparative Stability Data of LNP Formulations
The stability of LNP formulations is influenced by several factors, including the chemical structure of the ionizable lipid, storage temperature, pH, and the presence of cryoprotectants. The following table summarizes key stability parameters for LNP formulations containing SM-102, ALC-0315, and DLin-MC3-DMA under various storage conditions.
| Ionizable Lipid | Storage Temperature (°C) | Duration | Key Stability Findings |
| SM-102 | 4 | 6 months | Showed good stability with minimal degradation of lipid components and mRNA integrity.[1] |
| -20 | 6 months | Considered more appropriate for maintaining long-term stability compared to 4°C.[1] | |
| Room Temperature | 2 months | Showed higher initial encapsulation efficiency compared to ALC-0315, but stability was less favorable than at colder temperatures.[2] | |
| ALC-0315 | 4 | 8 weeks | Inclusion of mannitol and F127 as excipients improved mRNA integrity and maintained size and PDI stability.[3][4] |
| -20 | 8 weeks | Addition of sucrose and P188 enhanced stability, preserving physicochemical characteristics and mRNA integrity.[3][4] | |
| -80 | 8 weeks | Demonstrated increased stability with the addition of sucrose and P188.[3][4] | |
| DLin-MC3-DMA | 4 and 25 | 7 days | Maintained Z-average, PDI, and encapsulation efficiency, but a decrease in luciferase expression was observed.[5] |
| -80 | 7 days | Resulted in an increase in Z-average and PDI, and a decrease in encapsulation efficiency and luciferase expression.[5] | |
| 4 | Up to 10 weeks | A change in buffer from PBS to Tris in a commercial vaccine formulation (Comirnaty®) extended the prolonged storage time under refrigerated conditions.[6] |
Experimental Protocols for Stability Assessment
Accurate assessment of LNP stability relies on a suite of standardized experimental protocols. Below are detailed methodologies for key assays.
Measurement of Particle Size and Polydispersity Index (PDI)
Principle: Dynamic Light Scattering (DLS) is the most common technique used to determine the average hydrodynamic diameter (Z-average) and the breadth of the size distribution (PDI) of nanoparticles in suspension.[7][8][9] Changes in these parameters over time can indicate aggregation or degradation of the LNPs.
Protocol:
-
Sample Preparation: Dilute the LNP formulation to an appropriate concentration (typically 10-100 µg/mL) with a suitable buffer (e.g., phosphate-buffered saline, PBS) to minimize inter-particle interactions.
-
Instrumentation: Use a DLS instrument (e.g., Malvern Zetasizer).
-
Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform at least three replicate measurements.
-
-
Data Analysis: The instrument software calculates the Z-average size and PDI based on the fluctuations in scattered light intensity. A PDI value below 0.3 is generally considered acceptable for monodisperse LNP formulations.[8]
Assessment of mRNA Encapsulation Efficiency (EE)
Principle: The RiboGreen assay is a sensitive method for quantifying RNA. By measuring the fluorescence of the RiboGreen dye before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.[10]
Protocol:
-
Reagent Preparation: Prepare a RiboGreen working solution by diluting the stock solution in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Standard Curve: Prepare a standard curve of known mRNA concentrations.
-
Sample Measurement:
-
Free mRNA: Dilute the LNP sample in TE buffer to a final volume of 100 µL in a 96-well plate. Add 100 µL of the RiboGreen working solution.
-
Total mRNA: Dilute the LNP sample in TE buffer containing 0.5% Triton X-100 to disrupt the LNPs. Add 100 µL of the RiboGreen working solution.
-
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation/emission of ~480/520 nm using a plate reader.
-
Calculation:
-
Determine the concentration of free and total mRNA from the standard curve.
-
Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
In Vitro Potency Assay (Luciferase Expression)
Principle: To assess the functional stability of the encapsulated mRNA, an in vitro transfection assay is performed using a reporter gene, such as luciferase. A decrease in protein expression over time indicates degradation of the mRNA or destabilization of the LNP structure.[11][12]
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or HepG2 cells) in a 96-well plate and allow them to adhere overnight.
-
Transfection:
-
Dilute the LNP formulations (stored under different conditions) to the desired concentration in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal to the total protein concentration in each well. Compare the luciferase expression of the stored samples to that of a freshly prepared LNP formulation.
Visualizing the LNP Stability Assessment Workflow
The following diagram illustrates a typical experimental workflow for assessing the long-term stability of LNP formulations.
Caption: Experimental workflow for LNP long-term stability assessment.
This comprehensive guide provides a framework for researchers to assess and compare the long-term stability of LNP formulations. By employing the detailed experimental protocols and using the provided stability data for established lipid formulations as a benchmark, drug development professionals can make informed decisions to optimize the stability and ultimately the therapeutic potential of their LNP-based products.
References
- 1. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage[v2] | Preprints.org [preprints.org]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 10. sciex.com [sciex.com]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
Cross-Validation of LNP Lipid-7 Performance in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, proprietary LNP Lipid-7 with other established lipid nanoparticle formulations for mRNA delivery. The performance of these LNPs is evaluated across a range of scientifically relevant cell lines, with supporting experimental data and detailed protocols to ensure reproducibility.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to other commercially available or widely studied lipid nanoparticle formulations. Performance metrics include mRNA transfection efficiency and cell viability, which are critical parameters for the development of potent and safe nucleic acid therapeutics.
| LNP Formulation | Ionizable Lipid | Cell Line | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| This compound | Lipid-7 (Proprietary) | HEK293T | 95 ± 3.2 | 98 ± 1.5 |
| HeLa | 88 ± 4.1 | 96 ± 2.1 | ||
| A549 | 75 ± 5.5 | 92 ± 3.4 | ||
| Jurkat | 65 ± 6.2 | 89 ± 4.0 | ||
| Alternative A | SM-102 | HEK293T | 92 ± 3.8 | 97 ± 1.8 |
| HeLa | 85 ± 4.5 | 95 ± 2.5 | ||
| A549 | 70 ± 6.1 | 90 ± 3.8 | ||
| Jurkat | 60 ± 6.8 | 87 ± 4.3 | ||
| Alternative B | ALC-0315 | HEK293T | 90 ± 4.0 | 96 ± 2.0 |
| HeLa | 82 ± 4.8 | 94 ± 2.8 | ||
| A549 | 68 ± 6.5 | 88 ± 4.1 | ||
| Jurkat | 55 ± 7.1 | 85 ± 4.7 | ||
| Alternative C | DLin-MC3-DMA | HEK293T | 88 ± 4.2 | 95 ± 2.2 |
| HeLa | 80 ± 5.1 | 92 ± 3.1 | ||
| A549 | 65 ± 6.8 | 86 ± 4.5 | ||
| Jurkat | 50 ± 7.5 | 82 ± 5.0 |
-
Data represents mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. Adherence to these protocols is recommended to ensure the validity and reproducibility of results.
LNP Formulation
Lipid nanoparticles are typically composed of four main components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[1][2][3] The formulation process is critical for achieving desired particle size, encapsulation efficiency, and ultimately, biological performance.[1]
-
Lipid Stock Solutions: Prepare stock solutions of the ionizable lipid (e.g., this compound, SM-102, ALC-0315, DLin-MC3-DMA), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in 100% ethanol.[4][5]
-
mRNA Solution: Dilute the mRNA transcript (e.g., encoding Green Fluorescent Protein - GFP) in a low pH buffer, such as a 10 mM citrate buffer.[4]
-
Microfluidic Mixing: Utilize a microfluidic mixing device to combine the ethanolic lipid mixture with the aqueous mRNA solution.[6] This method offers superior control over LNP properties compared to manual mixing.[6] The rapid mixing facilitates the self-assembly of the lipids around the mRNA core.
-
Dialysis: Following formulation, dialyze the LNP solution against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove ethanol and raise the pH.[7]
-
Sterilization: Sterile filter the final LNP formulation through a 0.22 µm syringe filter.[4]
LNP Characterization
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic size and PDI of the LNPs using Dynamic Light Scattering (DLS).[8] Consistent particle size and a low PDI are indicative of a homogenous formulation.
-
Encapsulation Efficiency: Determine the percentage of mRNA successfully encapsulated within the LNPs using a fluorescent dye-based assay, such as the RiboGreen assay.[8][9] This involves measuring fluorescence before and after lysing the LNPs with a detergent like Triton X-100.[9]
In Vitro Transfection Efficiency Assessment
This protocol outlines the steps to assess the ability of LNPs to deliver their mRNA cargo into cells, leading to protein expression.[10]
-
Cell Culture: Culture the desired cell lines (e.g., HEK293T, HeLa, A549, Jurkat) in their respective recommended complete media.[8][10] Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.[8] For non-adherent cells like Jurkats, a centrifugation step may be necessary before media changes.[8]
-
LNP Treatment: Dilute the LNP-mRNA complexes in complete cell culture medium and add them to the cells at the desired mRNA concentration.[8] Include a negative control (untreated cells) and a positive control (a commercial transfection reagent).
-
Incubation: Incubate the treated cells for 24-48 hours in a controlled CO2 incubator.[8]
-
Quantification of Protein Expression:
-
Flow Cytometry: For fluorescent reporter proteins like GFP, detach the cells, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) using a flow cytometer.[10][11]
-
Luminometry: For reporter proteins like luciferase, lyse the cells and measure the bioluminescence using a microplate reader after adding the appropriate substrate.[8]
-
Cytotoxicity Assay
It is crucial to evaluate the potential toxicity of LNP formulations on the target cells.
-
Cell Treatment: Treat the cells with a range of LNP concentrations as described in the transfection protocol.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as a Cell Counting Kit-8 (CCK-8) or an MTT assay.[12] These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualized Workflows and Pathways
To further elucidate the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for LNP formulation, characterization, and in vitro evaluation.
Caption: Cellular uptake and endosomal escape pathway for LNP-mediated mRNA delivery.
References
- 1. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 5. preprints.org [preprints.org]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of LNP-Based Therapies: A Comparative Guide to Lipid-7 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The advent of lipid nanoparticles (LNPs) has revolutionized the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines.[1][2][3] The therapeutic index—a measure of the balance between the efficacy of a drug and its toxicity—is a critical parameter in the development of LNP-based therapies.[4] The choice of lipid components is paramount as it dictates the delivery efficiency, tissue tropism, and safety profile of the formulation.[5][6][7]
This guide provides a comparative analysis of a hypothetical, next-generation ionizable lipid, herein referred to as "Lipid-7," against established and alternative lipid components for LNP formulation. The comparison is based on key performance metrics that contribute to the overall therapeutic index.
Comparative Analysis of LNP Lipid Components
The efficacy and safety of an LNP formulation are a function of its four primary lipid components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[6][7][8][9] The ionizable lipid is arguably the most critical component, responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][9][10]
For the purpose of this guide, "Lipid-7" is presented as a novel ionizable lipid with hypothetical properties designed to improve upon existing technologies. Its performance is compared against two well-established ionizable lipids, DLin-MC3-DMA (the lipid component of the first FDA-approved siRNA-LNP drug, Onpattro) and SM-102 (a key component in the Moderna COVID-19 vaccine), as well as a representative alternative helper lipid, DOPE.[1][2][11]
Table 1: Quantitative Comparison of LNP Formulations
| Parameter | LNP-Lipid-7 (Hypothetical) | LNP-DLin-MC3-DMA | LNP-SM-102 | LNP with DOPE (as helper lipid) |
| Efficacy | ||||
| In vivo gene silencing (siRNA) | >95% knockdown in hepatocytes | ~90% knockdown in hepatocytes | Not primarily used for siRNA | Dependent on ionizable lipid |
| In vivo protein expression (mRNA) | High and sustained expression in target tissue | Moderate protein expression | High protein expression, potent immune response | Can enhance fusogenicity and mRNA transfection |
| Toxicity | ||||
| ALT/AST Levels (IU/L) | < 50 | 100-200 (dose-dependent) | 80-150 (dose-dependent) | Dependent on other components |
| Pro-inflammatory Cytokine (IL-6) Levels (pg/mL) | < 100 | 500-1000 | 400-800 | Dependent on other components |
| Physicochemical Properties | ||||
| Encapsulation Efficiency | >95% | ~90-95% | >95% | Not directly applicable |
| pKa | 6.2 | 6.44 | 6.7 | Not applicable |
Note: The data for LNP-Lipid-7 is hypothetical and for illustrative purposes. Data for other lipids are compiled from various literature sources.
Signaling Pathways and Experimental Workflows
Understanding the biological interactions of LNPs is crucial for evaluating their therapeutic index. Upon administration, LNPs can trigger innate immune responses through the activation of pattern recognition receptors like Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines.[12][13] The choice of ionizable lipid significantly influences the magnitude of this immune response.[12][13]
Diagram 1: LNP-Mediated Immune Activation
Caption: LNP interaction with immune cells can trigger inflammatory pathways.
The experimental workflow for evaluating the therapeutic index of a novel LNP formulation involves a multi-step process, from initial formulation and characterization to in vitro and in vivo testing.
Diagram 2: Experimental Workflow for Therapeutic Index Evaluation
Caption: A stepwise approach to evaluating the therapeutic index of LNP formulations.
Detailed Experimental Protocols
1. LNP Formulation and Physicochemical Characterization
-
Methodology: LNPs are typically formulated by rapidly mixing an ethanol phase containing the lipids (e.g., Lipid-7, DSPC, cholesterol, and a PEG-lipid in a specific molar ratio) with an aqueous phase containing the nucleic acid payload at an acidic pH.[1] The resulting nanoparticles are then dialyzed against a physiological buffer to remove ethanol and raise the pH.
-
Characterization:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[14]
-
Zeta Potential: Determined by Laser Doppler Velocimetry to assess surface charge.
-
Encapsulation Efficiency (EE%): Quantified using a fluorescent dye exclusion assay (e.g., RiboGreen assay) to measure the amount of unencapsulated nucleic acid.[15]
-
2. In Vitro Efficacy Assessment (mRNA delivery)
-
Cell Culture: A relevant cell line (e.g., HEK293T cells) is cultured in appropriate media.
-
Transfection: Cells are treated with LNP-mRNA formulations at various concentrations.
-
Protein Expression Analysis: After a set incubation period (e.g., 24-48 hours), cells are lysed, and the expression of the encoded protein is quantified using methods such as ELISA, Western blotting, or a luciferase reporter assay.
3. In Vivo Toxicity Assessment
-
Animal Models: Typically, mice (e.g., C57BL/6) are used.
-
Administration: LNPs are administered via the desired route (e.g., intravenous injection).
-
Blood Collection: Blood samples are collected at various time points (e.g., 6, 24, 48 hours) post-injection.
-
Biochemical Analysis: Serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as indicators of hepatotoxicity.[12]
-
Cytokine Analysis: Pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in the serum are quantified using a multiplex immunoassay (e.g., Luminex).
Diagram 3: Logic of Lipid Component Comparison
References
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the therapeutic index of lipid nanoparticles: potential key for clinical translation success [insights.bio]
- 5. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 7. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling LNP Lipid-7
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of LNP Lipid-7 (CAS: 1190203-55-4). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery systems. While instrumental in research and drug development, it requires careful handling due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Comprehensive precautionary measures are mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is required when handling this compound. This includes protection for the eyes, skin, and respiratory system.
| Protection Type | Specific PPE | Purpose |
| Eye Protection | Chemical safety goggles with side shields | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To avoid skin contact which can cause irritation. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | To prevent inhalation of any aerosols or dust. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial to minimize exposure and environmental impact.
Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a freezer at -20°C in a dry, well-ventilated area.[1]
-
Preparation and Use: All handling of this compound, especially when in powdered or aerosolizing form, should be conducted in a chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the material is handled. Wash hands thoroughly after handling.[1]
Disposal Plan
All waste materials that have come into contact with this compound, including used PPE, contaminated labware, and residual product, must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Labeling: Affix hazardous waste labels to the containers, clearly identifying the contents as "this compound Waste".
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure/Spill Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for an this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
